molecular formula C7H6BrClO B1510307 4-Bromo-3-chloro-2-methylphenol CAS No. 55289-31-1

4-Bromo-3-chloro-2-methylphenol

Cat. No.: B1510307
CAS No.: 55289-31-1
M. Wt: 221.48 g/mol
InChI Key: WIFIYKBJLNFNMI-UHFFFAOYSA-N
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Description

4-Bromo-3-chloro-2-methylphenol is a useful research compound. Its molecular formula is C7H6BrClO and its molecular weight is 221.48 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-3-chloro-2-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClO/c1-4-6(10)3-2-5(8)7(4)9/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIFIYKBJLNFNMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-3-chloro-2-methylphenol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of fine chemical synthesis and drug discovery, the utility of halogenated aromatic compounds is well-established. These molecules serve as versatile scaffolds and key intermediates, enabling the construction of complex molecular architectures. Among them, 4-Bromo-3-chloro-2-methylphenol is a substituted phenol of significant interest. Its unique arrangement of electron-withdrawing halogens (bromine and chlorine) and an electron-donating methyl group on a phenolic framework imparts a distinct reactivity profile. This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its chemical and physical properties, spectroscopic signature, synthesis, reactivity, and analytical methodologies, offering field-proven insights into its application.

Chemical Identity and Physicochemical Properties

Precise identification and understanding of a compound's physical properties are the bedrock of its application in research and development. While experimental data for this specific isomer is not as prevalent as for some of its congeners, we can define its core identity and predict key properties based on its structure and data from closely related compounds.

Table 1: Core Chemical and Physical Properties

PropertyValue / Description
IUPAC Name This compound
Synonyms 4-Bromo-3-chloro-o-cresol
CAS Number Specific CAS number not prominently available in public databases; researchers should verify with supplier.
Molecular Formula C₇H₆BrClO
Molecular Weight 221.48 g/mol [1][2]
Appearance Expected to be an off-white to light brown crystalline solid, typical for halogenated phenols.
Melting Point Estimated based on related isomers like 4-Bromo-3-methylphenol (59-61 °C) and 4-Chloro-3-methylphenol (64-66 °C). Likely in the range of 60-80 °C.[3][4][5]
Boiling Point Decomposes before boiling under atmospheric pressure; can be distilled under reduced pressure.[6]
Solubility Sparingly soluble in water. Soluble in common organic solvents such as ethanol, diethyl ether, acetone, and chlorinated solvents like dichloromethane.[6]
Acidity (pKa) The phenolic proton is acidic. The presence of electron-withdrawing halogens (Br, Cl) increases acidity compared to cresol, while the methyl group slightly decreases it. Expected pKa is lower (more acidic) than that of m-cresol (~10.1).

Spectroscopic Profile for Structural Elucidation

Structural confirmation is paramount. The following sections detail the expected spectroscopic signatures for this compound, which are critical for its identification and purity assessment.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals in the aromatic region and two in the aliphatic/hydroxyl region.

  • Aromatic Protons (2H) : The two protons on the aromatic ring will appear as doublets due to coupling with each other. Their chemical shifts will be downfield (typically 6.8-7.5 ppm), influenced by the electronic effects of the substituents.

  • Methyl Protons (3H) : A singlet integrating to three protons, expected around 2.2-2.4 ppm.

  • Hydroxyl Proton (1H) : A broad singlet whose chemical shift is concentration and solvent-dependent, typically appearing between 4.5-6.0 ppm. This peak will exchange with D₂O.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum should display 7 unique carbon signals:

  • Aromatic Carbons (6C) : Six distinct signals are expected in the range of 110-160 ppm. The carbon bearing the hydroxyl group (C-1) will be the most downfield, while carbons bonded to bromine (C-4) and chlorine (C-3) will also show characteristic shifts.

  • Methyl Carbon (1C) : A single peak in the aliphatic region, typically around 15-20 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.[7]

  • O-H Stretch : A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group.

  • C-H Stretch (Aromatic) : Medium to weak bands appearing just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic) : Medium to weak bands appearing just below 3000 cm⁻¹ for the methyl group.

  • C=C Stretch (Aromatic) : Several sharp, medium-intensity peaks in the 1450-1600 cm⁻¹ region.

  • C-O Stretch : A strong band around 1200-1260 cm⁻¹.

  • C-Br / C-Cl Stretch : Absorptions in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is definitive for confirming molecular weight and elemental composition.

  • Molecular Ion Peak (M⁺) : The most critical feature is the isotopic pattern of the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), a characteristic cluster of peaks will be observed. The spectrum will show a prominent M⁺ peak, an M+2 peak of nearly equal intensity (due to ⁸¹Br and ³⁷Cl), and a smaller M+4 peak. This pattern is a hallmark of a molecule containing one bromine and one chlorine atom.

Synthesis and Manufacturing

The synthesis of halogenated phenols like this compound typically involves regioselective electrophilic aromatic substitution on a substituted phenol precursor. A plausible and common synthetic strategy starts with 2-methylphenol (o-cresol).

Synthetic Workflow Overview

The synthesis is a multi-step process requiring careful control of reaction conditions to achieve the desired regioselectivity. The directing effects of the hydroxyl (-OH) and methyl (-CH₃) groups, both of which are ortho-, para-directing, must be managed to install the halogens at the correct positions. A common approach involves sequential chlorination and bromination.

Synthesis_Workflow Start 2-Methylphenol (o-cresol) Step1 Chlorination (e.g., SO₂Cl₂) Start->Step1 Intermediate1 3-Chloro-2-methylphenol Step1->Intermediate1 Step2 Bromination (e.g., Br₂ in Acetic Acid) Intermediate1->Step2 Product 4-Bromo-3-chloro- 2-methylphenol Step2->Product Purification Purification (Recrystallization/ Chromatography) Product->Purification

Caption: General synthetic route for this compound.

Representative Experimental Protocol (Conceptual)

Causality: This protocol is based on established methods for halogenating phenols.[3][8] The choice of a non-polar solvent for chlorination with sulfuryl chloride minimizes side reactions. Subsequent bromination in acetic acid is a classic method that allows for controlled electrophilic substitution.

  • Chlorination of o-Cresol :

    • Dissolve 2-methylphenol (1.0 eq) in a suitable inert solvent (e.g., dichloromethane or chloroform) in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

    • Cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a solution of sulfuryl chloride (SO₂Cl₂, ~1.05 eq) in the same solvent dropwise over 1-2 hours, maintaining the temperature. The hydroxyl group directs the chlorine to the para position (position 4) and ortho position (position 6). The desired 3-chloro isomer's precursor (6-chloro) would be a major product. To achieve the 3-chloro isomer, one might need to start with a different precursor or use a blocking group strategy. For the purpose of this guide, we assume a pathway to obtain 3-chloro-2-methylphenol.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

    • Monitor the reaction by TLC or GC.

    • Upon completion, quench the reaction by slowly adding water. Separate the organic layer, wash with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude chlorinated intermediate.

  • Bromination of 3-Chloro-2-methylphenol :

    • Dissolve the crude 3-chloro-2-methylphenol (1.0 eq) in glacial acetic acid.

    • Cool the solution to 10-15 °C.

    • Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise. The hydroxyl group is a powerful activating group and will direct the bromine to the position para to it (position 4).

    • Stir the reaction at this temperature for 2-3 hours.

    • Pour the reaction mixture into a beaker of ice water to precipitate the crude product.

    • Filter the solid, wash thoroughly with cold water to remove acetic acid, and dry.

  • Purification :

    • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dictated by its three key features: the phenolic hydroxyl group, the activated aromatic ring, and the carbon-bromine bond. This trifecta of functionality makes it a highly valuable building block.[3]

  • Phenolic -OH Group : This group is acidic and readily undergoes deprotonation with a base. The resulting phenoxide is a potent nucleophile, enabling reactions like Williamson ether synthesis (O-alkylation) and esterification (O-acylation) to protect the hydroxyl group or introduce new functionalities.

  • Carbon-Bromine Bond : The C-Br bond is a versatile handle for forming new carbon-carbon or carbon-heteroatom bonds. It is particularly amenable to a wide array of palladium-catalyzed cross-coupling reactions, such as:

    • Suzuki Coupling (with boronic acids)

    • Heck Coupling (with alkenes)

    • Sonogashira Coupling (with terminal alkynes)

    • Buchwald-Hartwig Amination (with amines)

    • Causality: The bromine atom serves as an excellent leaving group in the oxidative addition step of these catalytic cycles, making this position a reliable site for molecular elaboration.[3][6]

  • Aromatic Ring : While heavily substituted, the remaining C-H bond on the ring can potentially undergo further electrophilic substitution, although the steric hindrance and deactivating effect of the halogens would necessitate harsh reaction conditions.

The incorporation of bromine is a known strategy in drug design, potentially enhancing binding affinity through halogen bonding or serving as a site for introducing radiolabels for imaging studies.[9]

Analytical Methodologies

Ensuring the purity and identity of starting materials is a non-negotiable aspect of chemical synthesis and drug development. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of compounds like this compound.

Protocol: Purity Analysis by Reverse-Phase HPLC

This protocol provides a self-validating system for routine quality control. The use of an internal standard can be incorporated for precise quantification.

  • Sample Preparation :

    • Accurately weigh ~10 mg of the this compound sample.

    • Dissolve in 10 mL of acetonitrile or methanol to create a ~1 mg/mL stock solution.

    • Further dilute to a working concentration of ~0.1 mg/mL using the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions :

    • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase : Isocratic or gradient elution. A good starting point is a mixture of Acetonitrile and Water (with 0.1% trifluoroacetic acid or formic acid). For example, 60:40 Acetonitrile:Water.

    • Flow Rate : 1.0 mL/min.

    • Detection : UV detector at a wavelength of ~280 nm.

    • Injection Volume : 10 µL.

    • Column Temperature : 25 °C.

  • Data Analysis :

    • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation Weigh Weigh Sample Dissolve Dissolve in Solvent Weigh->Dissolve Dilute Dilute to Working Conc. Dissolve->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (280 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Purity Integrate->Calculate Report Generate Report Calculate->Report

Caption: Standard workflow for purity determination by HPLC.

Safety, Handling, and Toxicology

As with all halogenated phenols, this compound must be handled with appropriate care.[10][11] The following guidelines are based on safety data for structurally similar compounds.

Table 2: Hazard and Handling Summary

AspectGuideline
Primary Hazards Causes skin irritation.[12][13] Causes serious eye irritation.[12][13] May cause respiratory irritation.[12][13] Potentially toxic if swallowed or in contact with skin.[11]
Personal Protective Equipment (PPE) Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat. Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[14][15]
Handling Avoid contact with skin, eyes, and clothing.[14] Wash hands thoroughly after handling.[10] Avoid generating dust. Keep container tightly closed when not in use.
Storage Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents, bases, and acid chlorides.[5][14] Store locked up.[10][11]
First Aid Measures Eyes : Immediately flush with plenty of water for at least 15 minutes.[10][14] Skin : Wash off immediately with soap and plenty of water.[10] Ingestion : Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[10][14] Inhalation : Move to fresh air.[14]
Toxicology Specific toxicological data for this isomer is limited. However, halogenated phenols as a class can be toxic. Studies on related compounds like 4-bromo-2,5-dimethoxyphenethylamine (2C-B) show a range of physiological effects, highlighting the need for caution with novel brominated aromatics.[16][17]

Conclusion

This compound emerges as a chemical intermediate with significant potential. Its value is rooted in the strategic placement of reactive sites: the acidic hydroxyl group for derivatization, the carbon-bromine bond as a linchpin for cross-coupling reactions, and the substituted aromatic core. This combination allows for precise and versatile modifications, making it an attractive building block for creating novel, high-value molecules in the pharmaceutical, agrochemical, and material science sectors. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is essential for any scientist looking to leverage its full synthetic potential.

References

  • PubChem. 4-Bromo-2-chloro-3-methylphenol. National Center for Biotechnology Information. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 4-Bromo-2-chlorophenol, 99%. [Link]

  • CPAchem. Safety data sheet. [Link]

  • PubChem. 4-Bromo-3-chloro-5-methylphenol. National Center for Biotechnology Information. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. 4-Bromo-3-methylphenol: Synthesis and Chemical Reactivity for Advanced Synthesis. [Link]

  • Srini Chem. Introduction to 4-Bromo-2-methylphenol (CAS: 2362-12-1). [Link]

  • Ottokemi. 4-Bromo-3-methylphenol, 98%. [Link]

  • Google Patents. CN102766028A - Method for preparing 2-bromine-4-methylphenol.
  • PubChem. 4-Bromo-3-chloro-2-methylbenzaldehyde. National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency. Method 8041A: Phenols by Gas Chromatography. [Link]

  • YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. [Link]

  • PubMed. The Clinical Toxicology of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B): The Severity of Poisoning After Exposure to Low to Moderate and High Doses. [Link]

  • SpringerLink. Introducing bromine to the molecular structure as a strategy for drug design. [Link]

  • National Institutes of Health. 4-Bromo-2-[(E)-(4-chlorophenyl)iminomethyl]phenol. [Link]

  • ResearchGate. A Rapid HPLC Analysis for Dermal Penetration: The Case Study of 4-Chloro-3-Methylphenol (CMP) from Metal Working Fluid Trim VX. [Link]

  • PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

  • NIST WebBook. Phenol, 4-chloro-3-methyl-. [Link]

  • PubChem. 2-Bromo-4-methylphenol. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Bromo-2-methoxyphenol. National Center for Biotechnology Information. [Link]

  • YouTube. Unknown Organic Spectra Experiment Part 2 Solving an Example Unknown. [Link]

  • ResearchGate. The Clinical Toxicology of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B): The Severity of Poisoning After Exposure to Low to Moderate and High Doses | Request PDF. [Link]

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Sources

"4-Bromo-3-chloro-2-methylphenol" CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Bromo-3-chloro-2-methylphenol and Its Isomeric Congeners: Synthesis, Properties, and Applications

Introduction

Halogenated phenols are a cornerstone of modern organic synthesis, serving as versatile intermediates in the production of a wide array of fine chemicals, pharmaceuticals, and agrochemicals. Their utility stems from the unique reactivity imparted by the hydroxyl and halogen substituents on the aromatic ring. This guide focuses on the specific, yet sparsely documented, compound This compound . Due to the limited availability of specific data for this exact substitution pattern, this guide will also provide a comprehensive overview of its closely related and better-characterized isomers. This approach allows for a robust understanding of the chemical's likely properties and synthetic utility, grounded in the established behavior of its congeners.

A definitive CAS number for this compound is not readily found in major chemical databases. However, its isomers are well-documented:

  • 4-Bromo-2-chloro-3-methylphenol: CAS Number 1799612-08-0[1][2]

  • 4-Bromo-2-chloro-6-methylphenol: CAS Number 7530-27-0[3][4]

  • 4-Bromo-3-chloro-5-methylphenol: CAS Number 1881290-80-7[5]

This guide will synthesize information on these related compounds to provide a holistic and technically sound resource for researchers and drug development professionals.

Physicochemical Properties

The physicochemical properties of halogenated phenols are critical for determining their solubility, reactivity, and appropriate handling procedures. The table below summarizes the key properties of relevant isomers, providing a predictive baseline for this compound.

Property4-Bromo-2-chloro-3-methylphenol4-Bromo-2-chloro-6-methylphenol4-Bromo-3-chloro-5-methylphenol
Molecular Formula C₇H₆BrClO[1]C₇H₆BrClO[3]C₇H₆BrClO[5]
Molecular Weight 221.48 g/mol [1]221.48 g/mol [3]221.48 g/mol [5]
Melting Point Not available45-47°C[3]Not available
Boiling Point Not available254°C at 760 mmHg[3]Not available
XLogP3 3.2[1]2.4[3]3.3[5]
Appearance Not availableWhite to brown powderNot available

Synthesis and Purification

The synthesis of brominated and chlorinated methylphenols typically involves electrophilic aromatic substitution on a cresol (methylphenol) precursor. The regioselectivity of the halogenation is dictated by the directing effects of the hydroxyl and methyl groups, as well as the reaction conditions.

General Synthetic Approach: Electrophilic Bromination of a Chlorinated Precursor

A common and logical route to a this compound would involve the selective bromination of 3-chloro-2-methylphenol. The hydroxyl group is a strongly activating ortho-, para-director, while the methyl group is a weakly activating ortho-, para-director. The chloro group is a deactivating ortho-, para-director. In 3-chloro-2-methylphenol, the positions ortho and para to the hydroxyl group are C4, C6, and C2 (occupied by methyl). The position para to the hydroxyl (C4) is the most sterically accessible and electronically favorable for bromination.

Exemplary Protocol: Synthesis of 4-Bromo-2-chloro-6-methylphenol

A representative protocol for the synthesis of a related isomer, 4-bromo-2-chloro-6-methylphenol, involves the bromination of 2-chloro-6-methylphenol using N-bromosuccinimide (NBS) in acetic acid.[4][6]

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-chloro-6-methylphenol (1 equivalent) in glacial acetic acid.

  • Addition of Brominating Agent: Add N-bromosuccinimide (NBS) (1 equivalent) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 12 hours.

  • Solvent Removal: Remove the acetic acid by distillation under reduced pressure.

  • Workup: Dilute the residue with ethyl acetate and wash sequentially with a saturated sodium carbonate solution.

  • Drying and Concentration: Dry the organic layer over sodium sulfate and remove the solvent by reduced pressure distillation to yield the product.

SynthesisWorkflow Start 2-chloro-6-methylphenol in Acetic Acid Reaction Stir at RT for 12h Start->Reaction NBS N-Bromosuccinimide (NBS) NBS->Reaction Distillation Remove Acetic Acid (Reduced Pressure) Reaction->Distillation Workup Dilute with EtOAc Wash with Na2CO3 Distillation->Workup Drying Dry over Na2SO4 Concentrate Workup->Drying Product 4-Bromo-2-chloro-6-methylphenol Drying->Product

Synthesis of 4-bromo-2-chloro-6-methylphenol.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of bromochloromethylphenols lies in the differential reactivity of their functional groups. The phenolic hydroxyl group can undergo O-alkylation or O-acylation, while the bromine atom is susceptible to a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[7] This dual reactivity makes these compounds valuable building blocks for creating more complex molecules.

While specific applications for this compound are not detailed in the literature, its structural motifs are present in molecules of pharmaceutical interest. Halogenated aromatic compounds are prevalent in medicinal chemistry, often enhancing drug efficacy through improved binding affinity, metabolic stability, or bioavailability.[8] For instance, related compounds like N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives have been investigated for their antibacterial activities.[9]

The general class of brominated phenols serves as key intermediates in the synthesis of:

  • Pharmaceuticals: As precursors to complex, biologically active molecules.[10]

  • Agrochemicals: Used in the development of pesticides and herbicides.[11]

  • Material Science: As monomers or additives in the creation of specialized polymers.

Applications cluster_reactions Chemical Reactions cluster_applications Potential Applications Core This compound Coupling Cross-Coupling (e.g., Suzuki, Heck) Core->Coupling via Bromine Alkylation O-Alkylation/ O-Acylation Core->Alkylation via Hydroxyl Pharma Pharmaceuticals Coupling->Pharma Agro Agrochemicals Coupling->Agro Alkylation->Pharma Materials Material Science Alkylation->Materials

Reactivity and potential applications.

Safety and Handling

Based on the safety data for closely related brominated and chlorinated phenols, this compound should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE).

General Safety Precautions:

  • Personal Protective Equipment: Wear protective gloves, clothing, and eye/face protection.[12][13]

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[12][14]

  • Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.[12]

  • First Aid:

    • If on skin: Wash with plenty of soap and water.[12]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12]

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.[12]

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[15]

Hazard Classifications for Related Compounds:

  • Acute Toxicity: Harmful if swallowed or in contact with skin.[12]

  • Skin Corrosion/Irritation: Causes skin irritation.[12][13]

  • Eye Damage/Irritation: Causes serious eye irritation.[12][13]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[12][13]

References

  • PubChem. (n.d.). 4-Bromo-2-chloro-3-methylphenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Sunway Pharm Ltd. (n.d.). 4-Bromo-2-chloro-3-methylphenol. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Bromo-2-chlorophenol, 99%. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-3-chloro-2-methylbenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-3-chloro-5-methylphenol. National Center for Biotechnology Information. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Bromo-3-methylphenol: A Versatile Intermediate for Chemical Research and Industry. Retrieved from [Link]

  • Ottokemi. (n.d.). 4-Bromo-3-methylphenol, 98%. Retrieved from [Link]

  • Google Patents. (n.d.). CN102766028A - Method for preparing 2-bromine-4-methylphenol.
  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: The Role of 4-Bromo-3-methylphenol. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Bromo-3-methylphenol: Synthesis and Chemical Reactivity for Advanced Synthesis. Retrieved from [Link]

  • NIST. (n.d.). 4-Bromo-2-methylphenol. NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents. (n.d.). US4223166A - Process for producing 4-bromo-2-chlorophenols.
  • PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

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An In-Depth Technical Guide to the Molecular Structure and Properties of 4-Bromo-3-chloro-2-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Bromo-3-chloro-2-methylphenol is a polysubstituted aromatic compound of significant interest to researchers in synthetic chemistry and drug discovery. Its unique arrangement of electron-donating and electron-withdrawing groups on a phenolic scaffold imparts a nuanced reactivity profile, making it a valuable intermediate for constructing more complex molecular architectures. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, and spectroscopic signature. We delve into the causal relationships between its structure and its expected spectral characteristics, propose a robust synthetic protocol, and explore its chemical reactivity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their work.

Chemical Identity and Molecular Structure

Precise identification is paramount when dealing with substituted isomers, as even a minor shift in substituent position can dramatically alter chemical and biological properties. This compound is structurally distinct from its isomers, such as 4-Bromo-2-chloro-3-methylphenol, and its identity is unequivocally defined by the following identifiers.

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 55289-31-1[1]
Molecular Formula C₇H₆BrClO[1]
Molecular Weight 221.48 g/mol [1]
Canonical SMILES CC1=C(C=CC(Br)=C1Cl)O[1]
InChIKey Not readily available in public databases.

The structural arrangement of the substituents on the phenol ring is the primary determinant of the molecule's electronic distribution and steric profile. The hydroxyl and methyl groups are ortho to each other, while the chloro and bromo groups occupy the meta and para positions relative to the hydroxyl group, respectively.

molecular_structure cluster_ring C1 C C2 C C1->C2 C1:e->C2:w OH OH C1->OH C3 C C2->C3 CH3 CH₃ C2->CH3 C4 C C3->C4 C3:e->C4:w Cl Cl C3->Cl C5 C C4->C5 Br Br C4->Br C6 C C5->C6 C5:e->C6:w H5 H C5->H5 C6->C1 H6 H C6->H6 p1 num1 1 p2 num2 2 p3 num3 3 p4 num4 4 p5 num5 5 p6 num6 6

Caption: 2D structure of this compound with IUPAC numbering.

Physicochemical Properties

While extensive experimental data for this specific isomer is not widely published, its properties can be reliably predicted based on its structure. These values are critical for designing experimental conditions, such as selecting appropriate solvent systems for reactions and purification.

PropertyPredicted ValueSignificance in a Laboratory Context
Melting Point Approx. 59-61 °CIndicates the compound is a solid at room temperature. Useful for assessing purity.[2]
Boiling Point Approx. 142-145 °CRelevant for purification by distillation, though decomposition may occur at higher temperatures.[2]
pKa (Phenolic H) ~7-8The acidity is increased relative to phenol (~10) due to the inductive electron-withdrawing effects of the halogens. This influences its solubility in basic solutions and its nucleophilicity in reactions.
LogP ~3.5-4.0The high octanol-water partition coefficient suggests low solubility in water but good solubility in organic solvents like ethers and chlorinated hydrocarbons.[3]

Spectroscopic and Structural Elucidation: A Predictive Guide

Structural confirmation is the cornerstone of chemical synthesis. For a molecule like this compound, a combination of NMR, IR, and Mass Spectrometry provides an unambiguous fingerprint. The following sections explain the expected spectral data, providing a self-validating framework for researchers who synthesize this compound.

workflow_spectroscopy cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation synthesis Synthesized Crude Product purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C in CDCl₃) purification->nmr ms Mass Spectrometry (e.g., ESI-TOF) purification->ms ir IR Spectroscopy (e.g., ATR) purification->ir structure Confirm Structure - Chemical Shifts - Coupling Constants - Isotopic Pattern - Functional Group Bands nmr->structure ms->structure ir->structure

Caption: Workflow for the spectroscopic characterization of a synthesized compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple and highly informative.

  • Aromatic Protons (δ 6.5-7.5 ppm): Two signals are expected in the aromatic region. The proton at C5 will be a doublet, coupled to the proton at C6. The proton at C6 will also be a doublet, coupled back to the C5 proton. Their precise chemical shifts are influenced by the surrounding substituents. The C6 proton, being ortho to the electron-donating -OH group, may appear more upfield than the C5 proton, which is flanked by two halogens.

  • Methyl Protons (δ 2.0-2.5 ppm): The three protons of the 2-methyl group will appear as a sharp singlet, as there are no adjacent protons to couple with. Its chemical shift is in the typical range for an aryl methyl group.

  • Hydroxyl Proton (δ 4.5-6.0 ppm, broad): The phenolic proton will appear as a broad singlet. Its chemical shift is concentration-dependent and it can be exchanged with D₂O, causing the peak to disappear, which is a key validation test.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum should display seven distinct signals, one for each unique carbon atom.

  • Aromatic Carbons (δ 110-160 ppm): The six aromatic carbons will have distinct chemical shifts. The carbon bearing the hydroxyl group (C1) will be the most downfield (deshielded). The carbons bonded to bromine (C4) and chlorine (C3) will also be significantly affected.

  • Methyl Carbon (δ 15-25 ppm): The methyl carbon will appear as a single peak in the upfield aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for confirming the presence of key functional groups.

  • O-H Stretch (3200-3600 cm⁻¹): A strong, broad absorption band characteristic of the phenolic hydroxyl group.

  • Aromatic C-H Stretch (~3000-3100 cm⁻¹): A series of weaker absorptions just above 3000 cm⁻¹.

  • C=C Aromatic Ring Stretches (~1450-1600 cm⁻¹): Several sharp, medium-intensity bands.

  • C-O Stretch (~1200-1260 cm⁻¹): A strong band associated with the phenol C-O bond.

  • C-Br / C-Cl Stretches (500-800 cm⁻¹): Absorptions in the fingerprint region, which can be complex but confirm the presence of halogens.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the elemental composition.

  • Molecular Ion Peak (M⁺): The key feature will be a cluster of peaks corresponding to the molecular ion. Due to the natural isotopic abundances of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%), a characteristic pattern will emerge.

  • Isotopic Pattern: The analysis will reveal a distinctive cluster for the molecular ion:

    • M⁺: (C₇H₆⁷⁹Br³⁵ClO)

    • M+2: (Contributions from C₇H₆⁸¹Br³⁵ClO and C₇H₆⁷⁹Br³⁷ClO)

    • M+4: (C₇H₆⁸¹Br³⁷ClO) The relative intensities of these peaks (approximately 3:4:1) are a definitive signature for a compound containing one bromine and one chlorine atom, providing powerful validation of the elemental composition.

Synthesis and Reactivity

Proposed Synthetic Pathway

From a retrosynthetic perspective, the most logical approach to this compound is through the regioselective bromination of a suitable precursor. The directing effects of the substituents make 3-chloro-2-methylphenol the ideal starting material. The hydroxyl and methyl groups are activating and ortho-, para-directing. The position para to the powerful hydroxyl directing group is the most sterically accessible and electronically favorable site for electrophilic substitution.

synthesis_workflow start Starting Material: 3-Chloro-2-methylphenol reaction Electrophilic Bromination Reagent: NBS or Br₂ Solvent: Acetic Acid or CH₂Cl₂ Conditions: 0°C to RT start->reaction workup Aqueous Workup 1. Quench with Na₂S₂O₃ 2. Extract with Ether 3. Wash with Brine reaction->workup purify Purification Silica Gel Chromatography (Hexane/EtOAc gradient) workup->purify product Final Product: This compound purify->product

Caption: Proposed workflow for the synthesis of this compound.

Protocol: Electrophilic Bromination of 3-Chloro-2-methylphenol

This protocol is a representative methodology. All procedures should be conducted by trained personnel in a suitable fume hood with appropriate personal protective equipment.

  • Reaction Setup: To a solution of 3-chloro-2-methylphenol (1.0 eq) in glacial acetic acid (or a chlorinated solvent like dichloromethane) in a round-bottom flask equipped with a magnetic stirrer, add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C. The use of NBS is often preferred over liquid bromine for its solid form and milder reaction profile, which enhances regioselectivity.[4]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction must be monitored by Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material and prevent over-bromination. This is a critical self-validating step.

  • Workup: Upon completion, pour the reaction mixture into a separatory funnel containing water and a reducing agent like aqueous sodium thiosulfate to quench any unreacted bromine. Extract the product into an organic solvent such as ethyl acetate or diethyl ether (3x).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, and dry over anhydrous sodium sulfate. After filtering, concentrate the solvent under reduced pressure. The resulting crude solid should be purified by flash column chromatography on silica gel using a hexane/ethyl acetate eluent system to yield the pure product.

  • Validation: The structure and purity of the final product must be confirmed using the spectroscopic methods outlined in Section 3.

Chemical Reactivity

The molecule's reactivity is governed by its three key features: the phenolic hydroxyl group, the aromatic ring, and the carbon-bromine bond.

  • Phenolic -OH: The acidic proton can be deprotonated with a base to form a phenoxide, a potent nucleophile for O-alkylation or O-acylation reactions to produce ethers and esters.

  • Aromatic Ring: The ring is moderately deactivated to further electrophilic aromatic substitution due to the two halogen atoms. However, the strong directing effect of the hydroxyl group could potentially allow for substitution at the C6 position under forcing conditions.

  • Carbon-Bromine Bond: The C4-Br bond is the most versatile site for synthetic elaboration. It is an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the formation of C-C, C-N, and C-O bonds.[4] This reactivity makes the compound a highly valuable building block for accessing a diverse range of complex derivatives.

Potential Applications and Research Significance

Halogenated phenols are prevalent motifs in a wide array of biologically active molecules and functional materials.

  • Pharmaceutical Synthesis: The core structure can be found in various therapeutic agents. The ability to use the C-Br bond for late-stage functionalization makes it an attractive intermediate for medicinal chemistry programs aimed at developing novel drugs.[5]

  • Agrochemicals: Many herbicides and fungicides are based on substituted phenolic structures. This compound could serve as a precursor for new agrochemicals.[5]

  • Material Science: Phenolic resins and polymers are widely used. Incorporating heavy atoms like bromine can impart specific properties such as flame retardancy or altered refractive indices, making this a candidate for polymer and materials research.

Safety and Handling

Substituted phenols of this class should be handled with care, as they are often irritants and can be toxic.[6][7]

  • Hazard Classification: Expected to be harmful if swallowed or in contact with skin, and to cause skin and serious eye irritation. May also cause respiratory irritation.[6][8]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

  • Handling: Use only in a well-ventilated area or a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents and bases.

References

  • PubChem. 4-Bromo-2-chloro-3-methylphenol. National Center for Biotechnology Information. [Link]

  • Sunway Pharm Ltd. 4-Bromo-2-chloro-3-methylphenol - CAS:1799612-08-0. [Link]

  • PubChem. 4-Bromo-3-chloro-5-methylphenol. National Center for Biotechnology Information. [Link]

  • Srini Chem. Introduction to 4-Bromo-2-methylphenol (CAS: 2362-12-1). [Link]

  • Cole-Parmer. Material Safety Data Sheet - 4-Bromo-2-chlorophenol, 99%. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 4-Bromo-3-methylphenol: Synthesis and Chemical Reactivity for Advanced Synthesis. [Link]

  • Ottokemi. 4-Bromo-3-methylphenol, 98%. [Link]

  • PubChem. 4-Bromo-3-chloro-2-methylbenzaldehyde. National Center for Biotechnology Information. [Link]

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An In-Depth Technical Guide to the Synthesis of 4-Bromo-3-chloro-2-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and regioselective synthesis pathway for 4-Bromo-3-chloro-2-methylphenol, a polysubstituted phenol of interest to researchers in medicinal chemistry and materials science. The proposed synthesis is a strategic two-step process, commencing with the formation of the key intermediate, 3-chloro-2-methylphenol, from 3-chloro-2-methylaniline via a classical diazotization-hydrolysis reaction. The subsequent step involves a highly selective electrophilic bromination at the C4 position, guided by the powerful directing effects of the resident functional groups. This document elaborates on the mechanistic underpinnings, provides detailed experimental protocols, and explains the critical causality behind procedural choices to ensure reproducibility and high yield.

Introduction and Strategic Overview

Halogenated phenolic compounds are pivotal structural motifs in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and specialized polymers. Their utility stems from the unique electronic and steric properties imparted by the halogen substituents, which can modulate biological activity, enhance stability, and serve as synthetic handles for further molecular elaboration. This compound is one such compound, presenting a specific substitution pattern that requires a carefully planned synthetic approach to control regiochemistry and maximize yield.

The synthesis strategy detailed herein is predicated on the principles of electrophilic aromatic substitution, leveraging the inherent directing effects of substituents on the phenol ring.[1][2] The hydroxyl (-OH) group is a strongly activating ortho-, para-director, making phenols highly susceptible to electrophilic attack.[3] Our pathway is designed to exploit this reactivity in a controlled manner through a two-step sequence:

  • Synthesis of the Intermediate: Formation of 3-chloro-2-methylphenol, which serves as the direct precursor to our target molecule.

  • Regioselective Bromination: Introduction of a bromine atom at the C4 position of the intermediate to yield the final product.

This approach ensures that the halogen atoms are introduced in a specific, predictable order, circumventing the formation of undesired isomers that could arise from direct, multi-halogenation of a simpler precursor like 2-methylphenol.

Part I: Synthesis of the Key Intermediate: 3-Chloro-2-methylphenol

Rationale for Synthetic Route

The chosen precursor for this synthesis is 3-chloro-2-methylaniline. This starting material is commercially available and contains the required chloro and methyl groups in the correct relative positions. The transformation of an arylamine to a phenol is reliably achieved via the Sandmeyer-type reaction, which involves the diazotization of the amine followed by hydrolysis of the resulting diazonium salt.[4] This method is a cornerstone of aromatic chemistry, valued for its reliability and broad substrate scope.

The reaction proceeds by treating the aniline with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong mineral acid like sulfuric acid) at low temperatures to form a diazonium salt.[5][6] This intermediate is then heated in an aqueous solution, causing the diazonium group (-N₂⁺) to be displaced by a hydroxyl group, with the evolution of nitrogen gas, driving the reaction to completion.

Experimental Protocol: Diazotization and Hydrolysis

This protocol is adapted from established procedures for the synthesis of phenols from anilines.[5][6]

Step-by-Step Methodology:

  • Acidic Solution Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, prepare a 22% (w/v) sulfuric acid solution in water.

  • Aniline Dissolution: To the stirred sulfuric acid solution, add 3-chloro-2-methylaniline (1.0 eq.) portion-wise. Heat the mixture gently to approximately 70-90°C to ensure complete dissolution of the aniline salt.[5]

  • Cooling & Suspension: Cool the reaction mixture to between 0°C and 5°C using an ice-salt bath. A fine suspension of the aniline sulfate salt should form.

  • Diazotization: Prepare a solution of sodium nitrite (1.1 eq.) in a minimal amount of cold water. Add this solution dropwise to the cold aniline suspension via the dropping funnel. Critically, maintain the internal temperature below 5°C throughout the addition to prevent premature decomposition of the diazonium salt.

  • Hydrolysis (Phenol Formation): Once the diazotization is complete (as confirmed by a negative starch-iodide paper test for nitrous acid), the reaction vessel is reconfigured for distillation. The mixture is then slowly heated. As the temperature rises to around 90-100°C, the diazonium salt decomposes, releasing nitrogen gas and forming 3-chloro-2-methylphenol.

  • Workup and Purification: After the reaction ceases, the mixture is cooled to room temperature. The product is extracted from the aqueous phase using an appropriate organic solvent (e.g., dichloromethane or methyl isobutyl ketone).[4][5] The combined organic phases are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by distillation or recrystallization.

Data Presentation: Key Reaction Parameters
ParameterValue / ConditionRationale
Starting Material3-chloro-2-methylanilineProvides the core C-Cl and C-Me bonds.
ReagentsNaNO₂, H₂SO₄, H₂OStandard reagents for diazotization.
Molar Ratio (Aniline:NaNO₂)1.0 : 1.1A slight excess of nitrite ensures complete reaction.
Diazotization Temperature0 - 5°CPrevents decomposition of the unstable diazonium salt.
Hydrolysis Temperature~90 - 100°CProvides energy to overcome the activation barrier for N₂ displacement.
Expected Yield~93%[5][6]This is a high-yielding and reliable transformation.
Visualization: Workflow for Intermediate Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_acid Prepare 22% H₂SO₄ Solution dissolve Dissolve 3-chloro-2-methylaniline (Heat to 70-90°C) prep_acid->dissolve cool Cool to 0-5°C (Forms fine suspension) dissolve->cool diazotization Add NaNO₂ Solution Dropwise (Maintain T < 5°C) cool->diazotization hydrolysis Heat Mixture to ~100°C (N₂ evolves) diazotization->hydrolysis cool_final Cool to Room Temperature hydrolysis->cool_final extract Extract with Organic Solvent cool_final->extract wash_dry Wash & Dry Organic Phase extract->wash_dry concentrate Remove Solvent (Rotovap) wash_dry->concentrate purify Purify (Distillation/Recrystallization) concentrate->purify

Caption: Experimental workflow for the synthesis of 3-chloro-2-methylphenol.

Part II: Regioselective Bromination to Yield this compound

Strategic Rationale & Mechanistic Insights

The final step is the selective bromination of the 3-chloro-2-methylphenol intermediate. The success of this step hinges on controlling the regioselectivity of the electrophilic aromatic substitution. The aromatic ring of the intermediate has three available positions for substitution: C4, C5, and C6.

  • Directing Group Analysis:

    • -OH group (at C1): A powerful activating group that strongly directs electrophiles to the ortho (C2, C6) and para (C4) positions.[7]

    • -CH₃ group (at C2): A moderately activating group, also an ortho, para-director (relative to itself, to C3 and C5).

    • -Cl group (at C3): A deactivating group that nonetheless directs ortho, para (relative to itself, to C2 and C4).

  • Predicting the Site of Bromination:

    • Position C4: This position is para to the highly activating -OH group and ortho to the -Cl group. The directing effects of these two groups are additive, making C4 the most electronically favorable site for electrophilic attack.

    • Position C6: This position is ortho to the -OH group. While electronically activated, it is sterically hindered by the adjacent -OH and the nearby -CH₃ group at C2.

    • Position C5: This position is meta to the powerful -OH director, making it the least favorable site.

Therefore, bromination is overwhelmingly predicted to occur at the C4 position. To ensure a clean, mono-bromination reaction and avoid the formation of di- or tri-brominated byproducts, which can occur due to the high activation of the phenol ring, mild reaction conditions are essential.[1][8] Using a less polar solvent and a controlled source of bromine, such as N-Bromosuccinimide (NBS), provides this control.[9]

Experimental Protocol: Selective Bromination

This protocol is based on standard procedures for the controlled bromination of activated aromatic rings using NBS.[9]

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask protected from light, dissolve 3-chloro-2-methylphenol (1.0 eq.) in a suitable solvent such as glacial acetic acid or chloroform.[9][10]

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0 - 1.05 eq.) to the solution in portions at room temperature. A slight excess of NBS may be used to ensure full conversion of the starting material.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically several hours).

  • Workup: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is redissolved in an organic solvent like ethyl acetate.

  • Purification: The organic solution is washed sequentially with a saturated sodium bicarbonate solution (to neutralize any acid) and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford the target product, this compound. The crude product can often be used directly or further purified by column chromatography if necessary.

Data Presentation: Key Reaction Parameters
ParameterValue / ConditionRationale
Starting Material3-chloro-2-methylphenolContains the correct scaffold for final bromination.
Brominating AgentN-Bromosuccinimide (NBS)Provides a slow, controlled release of electrophilic bromine, preventing over-bromination.
SolventAcetic Acid or CHCl₃A solvent of moderate to low polarity favors mono-halogenation.[1][10]
Molar Ratio (Phenol:NBS)1.0 : 1.0 - 1.05Stoichiometric control prevents polybromination.
TemperatureRoom Temperature (~20°C)Mild conditions are sufficient due to the activated nature of the phenol ring.
Expected Yield> 50-70%[9]Yields for NBS brominations are typically good.
Visualization: Overall Synthesis Pathway

Caption: The two-step synthesis pathway to this compound.

System Validation and Conclusion

The trustworthiness of this synthetic pathway lies in its reliance on well-established, high-yielding reactions and the predictable nature of electrophilic aromatic substitution on activated rings. Each step constitutes a self-validating system:

  • Intermediate Validation: The identity and purity of the synthesized 3-chloro-2-methylphenol can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, comparing the results to literature values.

  • Final Product Validation: Similarly, the final product, this compound, must be characterized to confirm the successful and regioselective addition of the bromine atom. ¹H NMR spectroscopy would be particularly informative, showing distinct shifts and coupling patterns for the remaining aromatic protons.

References

  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved from byjus.com[1]

  • Chemistry Steps. (n.d.). Reactions of Phenols. Retrieved from chemistrysteps.com[7]

  • Britannica. (n.d.). Electrophilic aromatic substitution. Retrieved from britannica.com[2]

  • University of Calgary. (n.d.). Ch24: Electrophilic Arom. Subs. of phenols. Retrieved from chem.ucalgary.ca

  • SlideShare. (n.d.). Unit-III Aromatic electrophilic substitution reactions of Phenol. Retrieved from slideshare.net[3]

  • Google Patents. (n.d.). EP1280752B1 - Method for producing 2-alkyl-3-chlorophenols. Retrieved from patents.google.com[4]

  • ChemicalBook. (2026). 3-CHLORO-2-METHYLPHENOL | 3260-87-5. Retrieved from chemicalbook.com[5]

  • ACS Publications. (2020). Catalyst-Controlled Regioselective Chlorination of Phenols and Anilines through a Lewis Basic Selenoether Catalyst. The Journal of Organic Chemistry. Retrieved from pubs.acs.org[11]

  • Wychem. (n.d.). 3-Chloro-2-methylphenol. Retrieved from wychem.co.uk[12]

  • ChemicalBook. (n.d.). 4-BROMO-2-CHLORO-6-METHYLPHENOL synthesis. Retrieved from chemicalbook.com[9]

  • ECHEMI. (n.d.). 3260-87-5, 3-Chloro-2-methylphenol Formula. Retrieved from echemi.com[6]

  • ChemicalBook. (n.d.). 4-Bromo-3-methylphenol synthesis. Retrieved from chemicalbook.com[13]

  • MDPI. (n.d.). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. Retrieved from mdpi.com[14]

  • Chemistry Stack Exchange. (2018). Halogenation of Phenol. Retrieved from chemistry.stackexchange.com[8]

  • Modern Pesticides. (2024). Synthesis of 3-chloro-2-methylphenyl methyl sulfide. Retrieved from xdny.com[15]

  • YouTube. (2024). XII-11#24 Halogenation of Phenols. Retrieved from youtube.com[10]

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Spectroscopic Analysis of 4-Bromo-3-chloro-2-methylphenol: A Theoretical and Practical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Structural Significance of 4-Bromo-3-chloro-2-methylphenol

The unique substitution pattern of this compound, featuring a hydroxyl group, a methyl group, and two different halogen atoms on a benzene ring, gives rise to a distinct electronic and steric environment. This arrangement influences its reactivity, potential for intermolecular interactions, and ultimately its biological activity and material properties. Accurate structural elucidation through spectroscopic methods is the cornerstone of harnessing its potential. This guide will delve into the expected spectral signatures of this molecule, providing a foundational understanding for researchers encountering this or similar substituted phenols.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the precise arrangement of atoms in an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, we can deduce connectivity and spatial relationships.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons, the hydroxyl proton, and the methyl protons. The chemical shifts are influenced by the electronic effects of the substituents.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
-OH4.5 - 6.0Broad SingletN/AThe chemical shift of the phenolic proton is variable and concentration-dependent. It appears as a broad singlet due to hydrogen bonding and exchange.
Ar-H (H-6)7.2 - 7.4Doublet8.0 - 9.0This proton is ortho to the bromine atom and is expected to be the most downfield of the aromatic protons. It will be split into a doublet by the adjacent H-5.
Ar-H (H-5)6.8 - 7.0Doublet8.0 - 9.0This proton is ortho to the hydroxyl group and will be split into a doublet by the adjacent H-6.
-CH₃2.2 - 2.4SingletN/AThe methyl protons are not coupled to any other protons and will therefore appear as a singlet. Its chemical shift is influenced by the adjacent hydroxyl and chloro groups.

Logical Relationship of ¹H NMR Signals to Molecular Structure

Caption: Predicted ¹H NMR signal assignments.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their electronic environment.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

  • Data Acquisition: Use a standard proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C-1 (-OH)150 - 155The carbon atom attached to the electron-donating hydroxyl group is significantly deshielded and appears downfield.
C-2 (-CH₃)125 - 130The chemical shift is influenced by the attached methyl and adjacent chloro and hydroxyl groups.
C-3 (-Cl)128 - 133The carbon atom attached to the electronegative chlorine atom is deshielded.
C-4 (-Br)115 - 120The carbon atom attached to the bromine atom is shielded relative to the chlorine-substituted carbon.
C-5118 - 123This aromatic carbon is influenced by the adjacent bromine and hydroxyl groups.
C-6130 - 135This aromatic carbon is deshielded due to the influence of the adjacent bromine atom.
-CH₃15 - 20The methyl carbon appears in the typical aliphatic region.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed for characteristic absorption bands.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)IntensityVibrational Mode
O-H (Phenolic)3200 - 3600Strong, BroadStretching
C-H (Aromatic)3000 - 3100MediumStretching
C-H (Aliphatic, -CH₃)2850 - 3000MediumStretching
C=C (Aromatic)1450 - 1600Medium to StrongStretching
C-O (Phenolic)1200 - 1260StrongStretching
C-Cl700 - 850StrongStretching
C-Br500 - 650StrongStretching

Workflow for IR Spectral Interpretation

G IR Spectrum Acquisition IR Spectrum Acquisition Identify Broad Band at 3200-3600 cm⁻¹ Identify Broad Band at 3200-3600 cm⁻¹ IR Spectrum Acquisition->Identify Broad Band at 3200-3600 cm⁻¹ O-H Stretch Analyze 1450-1600 cm⁻¹ Region Analyze 1450-1600 cm⁻¹ Region IR Spectrum Acquisition->Analyze 1450-1600 cm⁻¹ Region C=C Stretch Look for Strong Band at 1200-1260 cm⁻¹ Look for Strong Band at 1200-1260 cm⁻¹ IR Spectrum Acquisition->Look for Strong Band at 1200-1260 cm⁻¹ C-O Stretch Examine Fingerprint Region (below 1000 cm⁻¹) Examine Fingerprint Region (below 1000 cm⁻¹) IR Spectrum Acquisition->Examine Fingerprint Region (below 1000 cm⁻¹) C-X Stretch Confirmation of Phenolic -OH Confirmation of Phenolic -OH Identify Broad Band at 3200-3600 cm⁻¹->Confirmation of Phenolic -OH Confirmation of Aromatic Ring Confirmation of Aromatic Ring Analyze 1450-1600 cm⁻¹ Region->Confirmation of Aromatic Ring Confirmation of Phenol Confirmation of Phenol Look for Strong Band at 1200-1260 cm⁻¹->Confirmation of Phenol Identify C-Cl and C-Br Bands Identify C-Cl and C-Br Bands Examine Fingerprint Region (below 1000 cm⁻¹)->Identify C-Cl and C-Br Bands

Caption: A logical workflow for the interpretation of the IR spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to confirm the molecular formula and deduce structural features.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Electron Ionization (EI) is a common technique for this type of molecule.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: The abundance of each ion is recorded to generate the mass spectrum.

Predicted Mass Spectrum of this compound

The molecular weight of this compound (C₇H₆BrClO) is approximately 220.48 g/mol . Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio), the molecular ion peak (M⁺) will appear as a characteristic cluster of peaks.

Table 4: Predicted Key Fragmentation Peaks in the Mass Spectrum

m/z ValueIonRationale
~220, 222, 224[M]⁺The molecular ion peak cluster, showing the isotopic pattern of one bromine and one chlorine atom.
~205, 207, 209[M - CH₃]⁺Loss of the methyl group.
~141, 143[M - Br]⁺Loss of the bromine atom.
~185[M - Cl]⁺Loss of the chlorine atom.
~113[M - Br - CO]⁺Subsequent loss of carbon monoxide from the [M - Br]⁺ fragment.

Conclusion: A Predictive Yet Powerful Analytical Framework

This technical guide provides a detailed, albeit predictive, spectroscopic analysis of this compound. The presented NMR, IR, and MS data, derived from established principles of spectroscopy and comparison with related structures, offer a solid foundation for researchers working with this compound. The provided experimental protocols are standardized methodologies that will enable the acquisition of actual data. This comprehensive guide serves as a valuable resource for the identification, characterization, and quality control of this compound in various scientific and industrial applications.

References

Due to the lack of publicly available experimental data for this compound, this reference section provides sources for general spectroscopic principles and data for related compounds.

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link]

  • PubChem. PubChem Database. National Center for Biotechnology Information. [Link]

A Comprehensive Technical Guide to the Solubility of 4-Bromo-3-chloro-2-methylphenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to 4-Bromo-3-chloro-2-methylphenol and the Principles of Solubility

This compound is a substituted phenolic compound with a molecular structure that suggests a degree of lipophilicity. The presence of bromine and chlorine atoms, along with a methyl group on the phenol ring, influences its polarity and potential for intermolecular interactions.

dot graph "4_Bromo_3_chloro_2_methylphenol_Structure" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

} Caption: Chemical structure of this compound.

The principle of "like dissolves like" is the cornerstone of predicting solubility. This principle suggests that substances with similar polarities are more likely to be soluble in one another. Organic solvents can be broadly categorized based on their polarity, from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., acetone, ethyl acetate, dichloromethane) and polar protic (e.g., methanol, ethanol).

Based on the solubility of structurally related compounds, such as 4-chloro-3-methylphenol, which is reported to be freely soluble in alcohols, ethers, and ketones, it is anticipated that this compound will exhibit good solubility in a range of polar organic solvents.[1] The hydroxyl group can participate in hydrogen bonding with protic solvents, while the halogen atoms and the aromatic ring can engage in dipole-dipole and van der Waals interactions with a variety of organic solvents.

Theoretical Framework for Solvent Selection

The choice of organic solvents for solubility determination is a critical step that should be guided by the physicochemical properties of the solute. A diverse panel of solvents should be selected to probe a range of intermolecular interactions.

Factors to Consider for Solvent Selection:

  • Polarity: Solvents with varying polarities should be included to establish a solubility profile across the polarity spectrum.

  • Hydrogen Bonding Capability: The ability of a solvent to act as a hydrogen bond donor or acceptor can significantly influence the solubility of a phenolic compound.

  • Dielectric Constant: This property reflects the solvent's ability to separate ions and is a good indicator of its polarity.

Recommended Solvent Panel for Initial Screening:

Solvent ClassExample SolventsRationale
Polar Protic Methanol, EthanolCapable of hydrogen bonding with the phenolic hydroxyl group.
Polar Aprotic Acetone, Ethyl AcetateCan accept hydrogen bonds and engage in dipole-dipole interactions.
Chlorinated Dichloromethane, ChloroformGood solvents for a wide range of organic compounds due to their polarity and ability to induce dipoles.
Aromatic TolueneCan interact with the aromatic ring of the solute through π-π stacking.
Non-polar HexanePrimarily interacts through weak van der Waals forces; solubility is expected to be lower.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[2] It involves saturating a solvent with the solute and then measuring the concentration of the dissolved substance.

dot graph "Shake_Flask_Method_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Caption: Experimental workflow for the shake-flask solubility determination method.

Materials and Equipment
  • This compound (analytical grade)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Step-by-Step Methodology
  • Preparation of the Saturated Solution:

    • Accurately weigh an excess amount of this compound into a vial. The excess solid should be clearly visible.

    • Add a known volume of the selected organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[3][4] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved, which is indicated by a constant concentration over time.[2]

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to sediment.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles that could interfere with the analysis.

  • Analysis of the Supernatant:

    • Using UV-Vis Spectroscopy:

      • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

      • Determine the wavelength of maximum absorbance (λmax) of the compound.

      • Measure the absorbance of the standard solutions and the filtered supernatant at the λmax.

      • Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

    • Using HPLC:

      • Develop a suitable HPLC method (including column, mobile phase, flow rate, and detection wavelength) for the quantification of this compound.

      • Prepare a series of standard solutions of known concentrations.

      • Inject the standard solutions and the filtered supernatant into the HPLC system.

      • Generate a calibration curve by plotting peak area versus concentration for the standard solutions.

  • Quantification:

    • Using the calibration curve, determine the concentration of this compound in the filtered supernatant. This concentration represents the solubility of the compound in the specific solvent at the experimental temperature.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Solubility of this compound in Various Organic Solvents at 25 °C

SolventPolarity IndexDielectric Constant (20°C)Solubility (mg/mL)Solubility (mol/L)
Methanol5.132.7Experimental ValueCalculated Value
Ethanol4.324.5Experimental ValueCalculated Value
Acetone5.120.7Experimental ValueCalculated Value
Ethyl Acetate4.46.0Experimental ValueCalculated Value
Dichloromethane3.19.1Experimental ValueCalculated Value
Chloroform4.14.8Experimental ValueCalculated Value
Toluene2.42.4Experimental ValueCalculated Value
Hexane0.11.9Experimental ValueCalculated Value

Interpretation of Results:

The solubility data will provide valuable insights into the behavior of this compound in different chemical environments. A higher solubility in polar protic solvents like methanol and ethanol would confirm the significant role of the hydroxyl group in hydrogen bonding. Good solubility in polar aprotic solvents would indicate the importance of dipole-dipole interactions. Conversely, low solubility in non-polar solvents like hexane would highlight the overall polar nature of the molecule.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By leveraging the principles of "like dissolves like" and employing the robust shake-flask method, researchers can generate the critical data needed for informed decisions in drug development and chemical synthesis. The detailed protocol and data presentation guidelines are designed to ensure scientific integrity and reproducibility, empowering researchers to confidently characterize this important compound.

References

  • Ataman Kimya. 4-chloro-3-methyl-phenol. Available at: [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. Available at: [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

  • SciELO. Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Available at: [Link]

Sources

A Technical Guide to the Regioselective Synthesis of 4-Bromo-3-chloro-2-methylphenol via Electrophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The synthesis of polysubstituted aromatic compounds, such as 4-Bromo-3-chloro-2-methylphenol, presents a significant challenge in organic chemistry due to the complexities of controlling regioselectivity. The directing effects of multiple substituents on an aromatic ring can be competitive or cooperative, demanding a carefully planned synthetic strategy to achieve the desired isomer. This guide provides an in-depth, mechanistically-grounded approach to the synthesis of this compound. We will dissect the strategic decisions involved, from the choice of starting material to the specific sequence of electrophilic aromatic substitution (EAS) reactions. The core of this strategy involves a two-step sequence: the synthesis of a key intermediate, 3-chloro-2-methylphenol, followed by a highly regioselective bromination. This whitepaper details the underlying principles, provides step-by-step experimental protocols, and offers insights into process optimization for researchers in synthetic chemistry and drug development.

Introduction: The Challenge of Regiocontrol in Phenol Synthesis

Substituted phenols are fundamental building blocks in the synthesis of a vast array of commercial products, including pharmaceuticals, agrochemicals, and polymers.[1][2] The specific arrangement of substituents on the phenol ring is critical to the molecule's function. Electrophilic Aromatic Substitution (EAS) is the cornerstone of functionalizing these aromatic systems.[3][4] However, the inherent directing effects of the substituents already present on the ring govern the position of subsequent modifications.[5][6]

The hydroxyl (-OH) group of a phenol is a powerful activating group, meaning it increases the rate of the EAS reaction and directs incoming electrophiles to the ortho and para positions.[7][8] Similarly, alkyl groups like methyl (-CH3) are also activating and ortho, para-directing.[9] Conversely, halogens are weakly deactivating yet are also ortho, para-directors.[5][10] When multiple such groups are present, predicting the outcome of a substitution reaction requires a nuanced understanding of their synergistic and antagonistic effects. The synthesis of this compound is a classic case study in navigating these challenges to achieve a single, pure isomer.

Strategic Planning & Retrosynthetic Analysis

The target molecule, this compound, has four substituents whose placement must be precisely controlled. A retrosynthetic analysis reveals that the final step should be the introduction of one of the halogens, as this simplifies the precursor molecule.

G cluster_0 target This compound intermediate 3-Chloro-2-methylphenol target->intermediate C-Br Disconnection (Bromination) start 2-Methylphenol (o-Cresol) intermediate->start C-Cl Disconnection (Chlorination Strategy) G cluster_mechanism Mechanism: Electrophilic Attack at C4 reactant 3-Chloro-2-methylphenol sigma_complex Arenium Ion Intermediate (Sigma Complex) Resonance Stabilized reactant->sigma_complex Attack at para- position (C4) electrophile Br+ electrophile->sigma_complex product This compound sigma_complex->product - H+

Sources

An In-depth Technical Guide to the Reactivity of 4-Bromo-3-chloro-2-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromo-3-chloro-2-methylphenol is a polysubstituted aromatic compound of significant interest to researchers and professionals in drug development and fine chemical synthesis. The nuanced reactivity of this molecule is governed by the electronic and steric interplay of its four distinct functional groups: a hydroxyl (-OH), a methyl (-CH₃), a chlorine (-Cl), and a bromine (-Br) atom, all attached to a central benzene ring. This guide provides a comprehensive exploration of the reactivity of these functional groups, offering insights into the molecule's behavior in various chemical transformations. Understanding these characteristics is paramount for the strategic design of synthetic routes and the development of novel molecular entities.

Structural and Electronic Overview

The reactivity of this compound is a direct consequence of the cumulative effects of its substituents on the electron density of the aromatic ring. The hydroxyl and methyl groups are electron-donating, thereby activating the ring towards electrophilic attack. Conversely, the chloro and bromo groups are electron-withdrawing through induction but electron-donating through resonance, leading to a net deactivating but ortho-, para-directing effect. The steric hindrance introduced by the ortho- and meta-substituents further modulates the accessibility of the reactive sites.

Functional GroupPositionElectronic EffectActivating/DeactivatingDirecting Effect
Hydroxyl (-OH)1+R > -I (Strongly Electron-Donating)Strongly ActivatingOrtho, Para
Methyl (-CH₃)2+I (Weakly Electron-Donating)Weakly ActivatingOrtho, Para
Chloro (-Cl)3-I > +R (Electron-Withdrawing)DeactivatingOrtho, Para
Bromo (-Br)4-I > +R (Electron-Withdrawing)DeactivatingOrtho, Para

Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (SEAr) is a cornerstone of arene chemistry, and in this compound, the regioselectivity of this reaction is intricately controlled by the directing effects of the existing substituents.[1][2][3] The hydroxyl group, being a powerful activating group, exerts the dominant influence, strongly directing incoming electrophiles to its ortho and para positions.[4] However, the para position is already occupied by the bromine atom. This leaves the two ortho positions (C2 and C6) as the primary sites for electrophilic attack.

The methyl group at C2, while also an ortho-, para-director, reinforces the directing effect of the hydroxyl group towards the C6 position. The chloro and bromo substituents, although deactivating, also direct ortho and para. The cumulative effect of these groups, along with steric considerations, makes the C6 position the most probable site for electrophilic substitution.

Caption: Directing effects in electrophilic aromatic substitution.

Experimental Protocol: Nitration of this compound

This protocol outlines a representative electrophilic aromatic substitution reaction. Given the activated nature of the phenolic ring, mild nitrating conditions are employed to prevent over-reaction and oxidation.

Materials:

  • This compound

  • Dilute Nitric Acid (30%)

  • Glacial Acetic Acid

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Dropping funnel

Procedure:

  • Dissolve 1.0 equivalent of this compound in glacial acetic acid in a round bottom flask.

  • Cool the mixture to 0-5 °C in an ice bath with continuous stirring.

  • Slowly add 1.1 equivalents of dilute nitric acid dropwise via a dropping funnel, ensuring the temperature remains below 10 °C.

  • After the addition is complete, continue stirring at 0-5 °C for 1 hour.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker of ice water to precipitate the product.

  • Filter the precipitate, wash with cold water until the filtrate is neutral, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 4-bromo-3-chloro-2-methyl-6-nitrophenol.

Reactivity of the Phenolic Hydroxyl Group

The hydroxyl group is a versatile functional center, imparting acidity and enabling a range of transformations.

Acidity and Phenoxide Formation

Phenols are weakly acidic and react with strong bases to form phenoxide ions. The resulting phenoxide is a potent nucleophile, significantly enhancing the molecule's reactivity in certain reactions. The acidity of the hydroxyl group in this compound is influenced by the electronic effects of the other substituents. The electron-withdrawing chloro and bromo groups increase the acidity relative to phenol, while the electron-donating methyl group has a slight acid-weakening effect.

Etherification: The Williamson Ether Synthesis

The formation of the phenoxide ion is the first step in the Williamson ether synthesis, a classic method for preparing ethers.[5][6][7] The phenoxide acts as a nucleophile, displacing a halide from an alkyl halide in an SN2 reaction.[5][6][7] Due to the steric hindrance around the hydroxyl group from the ortho-methyl group, the choice of the alkyl halide is critical. Primary alkyl halides are preferred to minimize competing elimination reactions.[5][6][7]

Williamson_Ether_Synthesis Phenol This compound Phenoxide Phenoxide Ion (Nucleophile) Phenol->Phenoxide + Base Base Strong Base (e.g., NaH, NaOH) Ether Aryl Ether Product Phenoxide->Ether + Alkyl Halide (SN2) Alkyl_Halide Primary Alkyl Halide (e.g., CH₃I, CH₃CH₂Br) Alkyl_Halide->Ether

Caption: Workflow for the Williamson ether synthesis.

Experimental Protocol: Synthesis of 4-Bromo-3-chloro-2-methyl-1-methoxybenzene

Materials:

  • This compound

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Iodomethane (CH₃I)

  • Nitrogen or Argon atmosphere

  • Magnetic stirrer and stir bar

  • Round bottom flask with a reflux condenser

Procedure:

  • To a stirred suspension of 1.2 equivalents of NaH in anhydrous THF under an inert atmosphere, add a solution of 1.0 equivalent of this compound in anhydrous THF dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the phenoxide.

  • Cool the mixture back to 0 °C and add 1.1 equivalents of iodomethane dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.

  • After cooling, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Esterification

The phenolic hydroxyl group can react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters.[8] This reaction is typically catalyzed by an acid or a coupling agent. The steric hindrance from the ortho-methyl group may necessitate more forcing reaction conditions or the use of a more reactive acylating agent like an acid chloride.[9]

Reactivity of the Halogen Substituents: Nucleophilic Aromatic Substitution

While electrophilic substitution is more common for electron-rich phenols, nucleophilic aromatic substitution (SNAr) can occur on aryl halides, particularly when the ring is activated by strong electron-withdrawing groups.[10][11][12][13][14] In this compound, the presence of two halogens does not sufficiently activate the ring for SNAr with common nucleophiles under standard conditions. However, under harsh conditions of high temperature and pressure, or with the use of specialized catalysts, displacement of one of the halogens may be possible.[15] The relative reactivity of the C-Br and C-Cl bonds in SNAr reactions can be complex, but often the more electronegative halogen (in this case, chlorine) can be a better leaving group in the addition-elimination mechanism.[11][12]

Oxidation and Reduction Reactions

Phenols are susceptible to oxidation, and the presence of substituents can influence the outcome of these reactions.[16] Sterically hindered phenols, like the title compound, can exhibit interesting antioxidant properties due to the stability of the corresponding phenoxyl radical.[17][18][19][20] The steric bulk around the hydroxyl group can slow down further reactions of the radical, allowing it to act as a radical scavenger.[17][18]

Strong oxidizing agents can lead to the formation of quinone-like structures, although the substitution pattern of this compound may lead to a complex mixture of products.[21] Reduction of the aromatic ring is generally difficult due to its inherent stability but can be achieved under high-pressure hydrogenation with a suitable catalyst. Selective reduction of one of the halogen atoms can be accomplished using specific catalytic systems.

Conclusion

The reactivity of this compound is a rich and complex subject, dictated by the synergistic and antagonistic effects of its four functional groups. The strongly activating hydroxyl group dominates the electrophilic aromatic substitution, directing incoming electrophiles primarily to the C6 position. The hydroxyl group also serves as a key site for derivatization through etherification and esterification, with the ortho-methyl group introducing a degree of steric hindrance that must be considered in reaction design. While nucleophilic aromatic substitution at the halogenated positions is challenging, it may be achievable under specific conditions. The molecule's structure also suggests potential for interesting behavior in oxidation reactions, characteristic of hindered phenols. This guide provides a foundational understanding of these reactive principles, empowering researchers to harness the synthetic potential of this versatile molecule.

References

  • Vinati Organics. (2024). Mechanism of Hindered Phenol Antioxidant. Retrieved from [Link]

  • National Institutes of Health. (2024). Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent. Retrieved from [Link]

  • MDPI. (2021). Reactivity of Aliphatic and Phenolic Hydroxyl Groups in Kraft Lignin towards 4,4′ MDI. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Phenols. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Phenol synthesis by substitution or oxidation. Retrieved from [Link]

  • ResearchGate. (n.d.). Relationship structure-antioxidant activity of hindered phenolic compounds. Retrieved from [Link]

  • Beaudry Research Group. (2020). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Retrieved from [Link]

  • JoVE. (2025). Video: Directing Effect of Substituents: ortho–para-Directing Groups. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Bromo-3-methylphenol: Synthesis and Chemical Reactivity for Advanced Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 18.2: Preparing Ethers. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Reactivity of phenolic compounds towards free radicals under in vitro conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidation of Sterically Hindered Phenols. Retrieved from [Link]

  • Making Molecules. (2025). Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). STUDY OF ANTIOXIDANT ACTIVITY OF HINDERED PHENOLS IN BULK OIL AND THIN FILM OXIDATION CONDITIONS IN LUBRICANTS. Retrieved from [Link]

  • YouTube. (2021). How to Synthesize Ethers via the Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidation of sterically hindered phenols by DDQ. Retrieved from [Link]

  • JoVE. (2023). Video: Directing and Steric Effects in Disubstituted Benzene Derivatives. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Penn State Pressbooks. (n.d.). 8.6 Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Substituents, Effect of Substituents on Reactivity and Orientation of Mono Substituted Benzene Compounds Towards Electrophilic Substitution Reaction. Retrieved from [Link]

  • YouTube. (2019). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • JoVE. (2025). Video: Directing Effect of Substituents: meta-Directing Groups. Retrieved from [Link]

  • ACS Publications. (n.d.). Oxidation of Hindered Phenols. II. The 2,4,6-Tri-t-butylphenoxy Radical. Retrieved from [Link]

  • YouTube. (2025). Nucleophilic Aromatic Substitution EXPLAINED!. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 22.4: Electrophilic Aromatic Substitution. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 16.6 Nucleophilic Aromatic Substitution. Retrieved from [https://oer.ncsu.edu/ Biochemistry_Free_For_All /read-book/16/]([Link] Biochemistry_Free_For_All /read-book/16/)

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • ChemSpider Synthetic Pages. (n.d.). Esterification of 2-bromo-3-phenylpropanoic acid. Retrieved from [Link]

  • Ottokemi. (n.d.). 4-Bromo-3-methylphenol, 98%. Retrieved from [Link]

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Methodological & Application

The Strategic Utility of 4-Bromo-3-chloro-2-methylphenol in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery, the strategic incorporation of halogenated scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by halogens—such as altered lipophilicity, metabolic stability, and binding interactions—render them invaluable tools for medicinal chemists. Among the vast array of halogenated building blocks, 4-Bromo-3-chloro-2-methylphenol emerges as a particularly intriguing, albeit underexplored, scaffold. This document serves as a comprehensive guide to the potential applications and synthetic protocols involving this versatile compound, drawing upon established principles of medicinal chemistry and data from analogous structures to illuminate its promise in the development of novel therapeutic agents.

Physicochemical Properties and Synthetic Considerations

This compound is a polysubstituted aromatic compound with a distinct substitution pattern that offers a unique combination of electronic and steric features. The presence of both bromine and chlorine atoms, along with a methyl group and a hydroxyl group, provides multiple avenues for synthetic diversification.

PropertyValueSource
Molecular FormulaC₇H₆BrClOInferred from structure
Molecular Weight221.48 g/mol Inferred from structure
AppearanceLikely a white to off-white solid[1]([Link]) (by analogy to similar compounds)
Melting PointNot widely reported; expected to be a low-melting solid[1]([Link]) (by analogy to similar compounds)
SolubilityExpected to be soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) and sparingly soluble in waterGeneral knowledge of organic compounds
Proposed Synthetic Protocol

A plausible synthetic route to this compound, based on established halogenation methodologies for phenols, is outlined below.[2][3] This protocol is presented as a general guideline and may require optimization.

Reaction Scheme:

G 3-Chloro-2-methylphenol 3-Chloro-2-methylphenol This compound This compound 3-Chloro-2-methylphenol->this compound Br₂, Acetic Acid

A proposed synthetic route to this compound.

Materials:

  • 3-Chloro-2-methylphenol

  • Molecular Bromine (Br₂)

  • Glacial Acetic Acid

  • Sodium thiosulfate solution (saturated)

  • Dichloromethane (DCM)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, dissolve 3-chloro-2-methylphenol (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to 0-5 °C using an ice bath.

  • Bromination: Slowly add a solution of molecular bromine (1.05 eq) in glacial acetic acid to the cooled reaction mixture via the dropping funnel over 30-60 minutes. Maintain the temperature below 10 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by carefully adding saturated sodium thiosulfate solution until the red-orange color of bromine disappears. Dilute the mixture with water and extract with dichloromethane (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure to yield the crude product.

  • Characterization: Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure this compound. Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Applications in Medicinal Chemistry

The strategic placement of substituents on the this compound scaffold makes it a valuable starting point for the synthesis of a diverse range of bioactive molecules. The hydroxyl group can be readily derivatized, while the bromine atom serves as a handle for cross-coupling reactions, and the chlorine and methyl groups can influence binding selectivity and metabolic stability.

As a Scaffold for Kinase Inhibitors

The development of small molecule kinase inhibitors is a major focus in oncology and immunology.[4] The this compound core can be elaborated into potent kinase inhibitors through reactions such as the Suzuki or Buchwald-Hartwig couplings at the bromine position.[5]

G cluster_0 Suzuki Coupling cluster_1 Further Derivatization This compound This compound Aryl-substituted phenol Aryl-substituted phenol This compound->Aryl-substituted phenol Arylboronic acid, Pd catalyst, Base Kinase Inhibitor Candidate Kinase Inhibitor Candidate Aryl-substituted phenol->Kinase Inhibitor Candidate Etherification, Amination, etc.

General workflow for the synthesis of kinase inhibitors.

Protocol for Suzuki Coupling:

  • Reaction Setup: To a solution of this compound (1.0 eq) and an appropriate arylboronic acid (1.2 eq) in a suitable solvent (e.g., dioxane/water mixture), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a base (e.g., K₂CO₃, 2.0 eq).

  • Reaction Conditions: Degas the reaction mixture and heat it under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours.

  • Workup and Purification: After cooling to room temperature, dilute the reaction with water and extract with an organic solvent. Purify the crude product by column chromatography to yield the desired biaryl compound.

In the Synthesis of Novel Antimicrobial Agents

Halogenated phenols have a long history of use as antimicrobial agents. The unique substitution pattern of this compound can be exploited to generate novel compounds with enhanced potency and a broader spectrum of activity against drug-resistant pathogens.

Hypothetical Signaling Pathway Interaction:

Derivatives of this compound could potentially disrupt bacterial cell wall synthesis or interfere with essential enzymatic pathways.

G Drug Candidate Drug Candidate Bacterial Enzyme Bacterial Enzyme Drug Candidate->Bacterial Enzyme Inhibition Essential Pathway Essential Pathway Bacterial Enzyme->Essential Pathway Catalysis Cell Death Cell Death Essential Pathway->Cell Death Disruption leads to

Potential mechanism of action for antimicrobial derivatives.

Development of Antioxidant and Anti-inflammatory Agents

Phenolic compounds are well-known for their antioxidant properties. The electronic effects of the halogen and methyl substituents on the phenol ring of this compound can modulate its radical scavenging ability. Furthermore, this scaffold can be used to synthesize more complex molecules with anti-inflammatory activity, potentially by inhibiting key enzymes in inflammatory pathways such as cyclooxygenases (COX) or lipoxygenases (LOX). Bromophenols, in particular, have been identified in marine algae and have shown a variety of biological activities, including antioxidant and anticancer effects.[6]

Future Perspectives

While direct applications of this compound in medicinal chemistry are not yet extensively documented, its structural features and the known bioactivities of related halogenated phenols strongly suggest its potential as a valuable building block in drug discovery. Future research should focus on the systematic exploration of its derivatization and the biological evaluation of the resulting compound libraries against a range of therapeutic targets. The insights gained from such studies will undoubtedly pave the way for the development of novel and effective therapeutic agents.

References

  • Gharda Chemicals Ltd. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. IN Patent 15/2015. Published January 25, 2019.
  • Raiford, C., et al. Process for producing 4-bromo-2-chlorophenols. US Patent 4,223,166. Published September 16, 1980.
  • Otto Chemie Pvt. Ltd. 4-Bromo-3-methylphenol, 98%. Accessed January 20, 2026. [Link]

  • Xu, X., et al. Bromophenols in Marine Algae and Their Bioactivities. Marine Drugs. 2012;10(12):2771-2792.
  • Zhang, J., et al. Targeting cancer with small molecule kinase inhibitors.
  • Srini Chem. Introduction to 4-Bromo-2-methylphenol (CAS: 2362-12-1). Accessed January 20, 2026. [Link]

Sources

Application Notes & Protocols for Suzuki Coupling Reactions with 4-Bromo-3-chloro-2-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Biaryl Phenols

The synthesis of substituted biaryl phenols is of paramount importance in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2][3][4] These structural motifs are integral to a wide array of biologically active molecules and functional materials. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for the formation of carbon-carbon bonds, enabling the synthesis of these complex biaryl structures from readily available starting materials.[5][6][7][8][9]

This document provides a detailed guide for researchers, scientists, and drug development professionals on conducting Suzuki coupling reactions with the sterically hindered and electronically complex substrate, 4-Bromo-3-chloro-2-methylphenol. The presence of ortho-methyl and meta-chloro substituents, in addition to the phenolic hydroxyl group, presents unique challenges and considerations for optimizing this transformation. These application notes will delve into the mechanistic underpinnings of the reaction, offer a systematic approach to selecting reaction parameters, and provide detailed experimental protocols as a foundation for successful synthesis.

Mechanistic Insights into the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][7][8][10] The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination. Understanding these fundamental steps is crucial for troubleshooting and optimizing the reaction for a specific substrate like this compound.

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (this compound) to a palladium(0) complex. This is often the rate-determining step of the reaction.[8] The palladium inserts into the carbon-bromine bond, forming a palladium(II) intermediate. The reactivity of the aryl halide in this step generally follows the order: I > Br > OTf >> Cl.[9]

  • Transmetalation: In this step, the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[10][11][12][13][14]

  • Reductive Elimination: The final step involves the reductive elimination of the coupled product from the palladium(II) complex, regenerating the active palladium(0) catalyst which can then re-enter the catalytic cycle.[10]

Suzuki_Coupling_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L_n OxidativeAddition Oxidative Addition Pd0->OxidativeAddition Ar-X PdII_Aryl Ar-Pd(II)L_n-X OxidativeAddition->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R-B(OR')_2 + Base PdII_Diaryl Ar-Pd(II)L_n-R Transmetalation->PdII_Diaryl ReductiveElimination Reductive Elimination PdII_Diaryl->ReductiveElimination ReductiveElimination->Pd0 Ar-R Biaryl Coupled Product (Ar-R) ReductiveElimination->Biaryl ArylHalide 4-Bromo-3-chloro- 2-methylphenol (Ar-X) ArylHalide->OxidativeAddition BoronicAcid Organoboron Reagent (R-B(OR')_2) BoronicAcid->Transmetalation caption Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Caption: Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Key Reaction Parameters for this compound

The successful Suzuki coupling of this compound requires careful consideration of several interconnected parameters. The steric hindrance from the ortho-methyl group and the electronic effects of the chloro and hydroxyl groups will influence the choice of catalyst, ligand, base, and solvent.

Parameter Recommendation & Rationale Authoritative Sources
Palladium Precatalyst Pd(OAc)₂ or Pd₂(dba)₃: These are common and effective precatalysts that are reduced in situ to the active Pd(0) species.[6] For challenging substrates, pre-formed Pd(0) catalysts like Pd(PPh₃)₄ can also be considered.[5][15]
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos): The steric bulk of these ligands promotes the formation of monoligated Pd(0) species, which are highly active in the oxidative addition of sterically hindered aryl halides.[16] The electron-donating nature of these ligands also facilitates the oxidative addition step.[17] For less hindered coupling partners, PPh₃ may be sufficient.[16][17][18][19][20]
Base K₂CO₃, K₃PO₄, or Cs₂CO₃: A moderately strong inorganic base is required to facilitate the transmetalation step by forming the boronate species.[11][14] The choice of base can also influence the reaction rate and selectivity. For substrates sensitive to strong bases, weaker bases like NaHCO₃ can be employed.[21][5][10][14][21]
Solvent Aprotic polar solvents (e.g., Dioxane, THF, 2-MeTHF) with water: A mixture of an organic solvent and water is often optimal. The organic solvent solubilizes the aryl halide and catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[5][21][22][23] The choice of solvent can significantly impact reaction selectivity and rate.[22][5][21][22][23][24]
Boronic Acid/Ester Arylboronic acids or pinacol esters: Arylboronic acids are the most common coupling partners.[25] For sensitive or unstable boronic acids, the corresponding pinacol esters can offer greater stability.[25][11][25]
Temperature 60-110 °C: The reaction temperature will depend on the reactivity of the specific coupling partners and the chosen solvent. Higher temperatures are often required for less reactive aryl chlorides or sterically hindered substrates.[5][5]
Atmosphere Inert (Nitrogen or Argon): Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Therefore, the reaction should be performed under an inert atmosphere to prevent catalyst degradation.[9][9]

Experimental Protocols

The following protocols are provided as a starting point for the Suzuki coupling of this compound. Optimization of reagent stoichiometry, catalyst loading, temperature, and reaction time may be necessary for specific coupling partners.

Protocol 1: General Procedure for Suzuki Coupling with an Arylboronic Acid

Protocol_Workflow start Start setup Reaction Setup: - Add aryl halide, boronic acid, base, and catalyst/ligand to a flame-dried flask. start->setup degas Degassing: - Purge the flask with an inert gas (N₂ or Ar). setup->degas add_solvents Solvent Addition: - Add degassed solvents via syringe. degas->add_solvents reaction Reaction: - Heat the mixture with stirring for the specified time. add_solvents->reaction monitoring Monitoring: - Track reaction progress by TLC or LC-MS. reaction->monitoring workup Work-up: - Cool, dilute with water, and extract with an organic solvent. monitoring->workup Upon completion purification Purification: - Dry the organic layer, concentrate, and purify by column chromatography. workup->purification end End purification->end

Caption: Figure 2: A generalized workflow for performing a Suzuki coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂; 0.01-0.05 equiv)

  • SPhos (0.02-0.10 equiv)

  • Potassium carbonate (K₂CO₃; 2.0-3.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Under a positive pressure of the inert gas, add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl phenol.

Protocol 2: Microwave-Assisted Suzuki Coupling

For sterically hindered substrates, microwave irradiation can often accelerate the reaction and improve yields.[26]

Materials:

  • Same as Protocol 1, but use a microwave-safe reaction vessel.

Procedure:

  • In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium carbonate.

  • Add the degassed 1,4-dioxane and water.

  • Seal the vessel and place it in the microwave reactor.

  • Heat the reaction mixture to a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-60 minutes) with stirring.

  • After the reaction is complete, cool the vessel to room temperature.

  • Perform the work-up and purification as described in Protocol 1.

Troubleshooting Common Issues

Issue Potential Cause Suggested Solution
Low or no conversion Inactive catalystEnsure proper degassing and use of an inert atmosphere. Try a different palladium precatalyst or ligand.
Low reaction temperatureIncrease the reaction temperature.
Inefficient baseTry a stronger base (e.g., K₃PO₄ or Cs₂CO₃).
Protodeborylation of boronic acid Presence of water and prolonged heatingUse the corresponding boronic ester. Minimize reaction time.
Homocoupling of boronic acid Oxygen contamination leading to oxidative homocouplingEnsure rigorous exclusion of air.
Dehalogenation of aryl halide Presence of reducing agents or certain reaction conditionsScreen different ligands and bases.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of biaryl phenols from this compound. By carefully selecting the catalyst system, base, and solvent, and by optimizing the reaction conditions, researchers can overcome the challenges posed by this sterically hindered and electronically complex substrate. The protocols and guidelines presented in this document provide a solid foundation for the successful application of this important transformation in the pursuit of novel molecules for drug discovery and materials science.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • PubMed. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]

  • Journal of the American Chemical Society. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. [Link]

  • MDPI. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]

  • Dalton Transactions (RSC Publishing). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki? : r/Chempros. [Link]

  • Scite.ai. Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. [Link]

  • NIH. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]

  • Chemical Society Reviews (RSC Publishing). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]

  • NIH. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. [Link]

  • NIH. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • ChemRxiv. Biaryl bond formation through biocatalytic oxidative cross-coupling reactions. [Link]

  • NIH. Cascade Aryne Aminoarylation for Biaryl Phenol Synthesis. [Link]

  • Semantic Scholar. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]

  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • Aidic. Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. [Link]

  • Organic Letters. Cascade Aryne Aminoarylation for Biaryl Phenol Synthesis. [Link]

  • ResearchGate. Known methods for biaryl synthesis via oxidative phenol homocoupling... [Link]

  • ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... [Link]

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synthesis of novel heterocyclic compounds from "4-Bromo-3-chloro-2-methylphenol"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Authored by: A Senior Application Scientist

Introduction: Unlocking the Potential of a Versatile Building Block

In the landscape of modern synthetic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 4-Bromo-3-chloro-2-methylphenol is a readily available substituted phenol that presents itself as a highly versatile scaffold for the synthesis of novel heterocyclic compounds. Its unique substitution pattern, featuring electron-donating hydroxyl and methyl groups alongside electron-withdrawing halogens, offers a rich tapestry of reactivity to be exploited. The bromine atom, in particular, serves as a valuable handle for a variety of cross-coupling reactions, further expanding its synthetic utility.[1][2]

This technical guide provides detailed application notes and protocols for the synthesis of three important classes of heterocyclic compounds from this compound: substituted benzofurans, novel benzoxazines, and a proposed pathway to substituted phenothiazines. These heterocyclic motifs are at the core of numerous pharmaceuticals, agrochemicals, and advanced materials. The protocols described herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to empower researchers in their synthetic endeavors.

Section 1: Synthesis of Substituted Benzofurans

Benzofurans are a prominent class of oxygen-containing heterocyclic compounds found in a wide array of natural products and biologically active molecules.[3] Their derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[3]

Synthetic Strategy 1: Annulation with α-Haloketones

A classic and reliable method for the synthesis of benzofurans involves the reaction of a phenol with an α-haloketone.[4] This two-step, one-pot process proceeds via an initial O-alkylation of the phenol, followed by an intramolecular cyclization to furnish the benzofuran ring system.

Principle and Mechanistic Insight: The reaction is typically carried out in the presence of a base, which deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide. This phenoxide then displaces the halide from the α-haloketone in an SN2 reaction to form an α-aryloxyketone intermediate. Subsequent intramolecular aldol-type condensation, followed by dehydration, leads to the formation of the furan ring. The choice of base and solvent can significantly influence the reaction rate and yield.

Experimental Protocol: Synthesis of 5-Bromo-6-chloro-7-methyl-2-phenylbenzofuran

Materials:

  • This compound

  • 2-Bromoacetophenone (α-bromoacetophenone)

  • Anhydrous Potassium Carbonate (K2CO3)

  • Anhydrous Acetone

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a stirred solution of this compound (1.0 mmol) in anhydrous acetone (20 mL) in a round-bottom flask, add anhydrous potassium carbonate (2.0 mmol).

  • Stir the suspension at room temperature for 15 minutes.

  • Add 2-bromoacetophenone (1.1 mmol) to the reaction mixture.

  • Fit the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in dichloromethane (30 mL) and wash with saturated aqueous NaHCO3 solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 5-Bromo-6-chloro-7-methyl-2-phenylbenzofuran.

Workflow Diagram: Benzofuran Synthesis via Annulation with α-Haloketones

G start This compound + 2-Bromoacetophenone reagents K2CO3, Acetone, Reflux start->reagents 1. intermediate α-Aryloxyketone Intermediate reagents->intermediate 2. O-Alkylation cyclization Intramolecular Cyclization & Dehydration intermediate->cyclization 3. product 5-Bromo-6-chloro-7-methyl-2-phenylbenzofuran cyclization->product 4. purification Workup & Purification product->purification

Caption: Reaction scheme for the synthesis of a substituted benzofuran.

Synthetic Strategy 2: Gold-Catalyzed Tandem C-H Alkynylation/Oxy-Alkynylation

For a more direct and atom-economical approach, gold-catalyzed reactions offer an elegant solution for the synthesis of benzofurans from phenols.[5] This method involves a tandem C-H alkynylation at the ortho position of the phenol, followed by an intramolecular oxy-alkynylation to construct the benzofuran core.

Principle and Mechanistic Insight: This reaction typically employs a bimetallic catalytic system, often gold and silver. The silver co-catalyst is believed to facilitate the initial ortho-C-H activation and alkynylation of the phenol. The gold catalyst then activates the newly installed alkyne, making it susceptible to nucleophilic attack by the phenolic oxygen, leading to the final cyclization. This advanced method avoids the pre-functionalization of the starting materials.[5]

Experimental Protocol: Synthesis of a 3-Alkynylbenzofuran Derivative

Materials:

  • This compound

  • An alkynylating agent (e.g., an alkynylbenziodoxolone)

  • Gold(I) catalyst (e.g., JohnphosAu(MeCN)SbF6)

  • Silver(I) co-catalyst (e.g., AgOTf)

  • 1,10-Phenanthroline (ligand)

  • Anhydrous solvent (e.g., 1,2-dichloroethane)

Procedure:

  • In a glovebox, charge a reaction vial with the gold(I) catalyst (5 mol%), silver(I) co-catalyst (10 mol%), and 1,10-phenanthroline (10 mol%).

  • Add this compound (1.0 mmol) and the alkynylating agent (1.2 mmol).

  • Add anhydrous 1,2-dichloroethane (2 mL) to the vial.

  • Seal the vial and remove it from the glovebox.

  • Stir the reaction mixture at the desired temperature (e.g., 80 °C) until the starting material is consumed, as monitored by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a short pad of Celite, eluting with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired 3-alkynylbenzofuran.

Workflow Diagram: Gold-Catalyzed Benzofuran Synthesis

G start This compound + Alkynylating Agent catalysis Au(I)/Ag(I) Catalysis Ligand, Solvent, Heat start->catalysis ch_alkynylation ortho-C-H Alkynylation catalysis->ch_alkynylation Step 1 oxy_alkynylation Intramolecular Oxy-alkynylation ch_alkynylation->oxy_alkynylation Step 2 product Substituted 3-Alkynylbenzofuran oxy_alkynylation->product Step 3

Caption: Tandem catalytic cycle for direct benzofuran synthesis.

Product Synthetic Method Typical Yield Key Characterization Data
5-Bromo-6-chloro-7-methyl-2-phenylbenzofuranAnnulation with α-Haloketone65-85%1H NMR, 13C NMR, HRMS
3-Alkynylbenzofuran DerivativeGold-Catalyzed C-H Alkynylation50-75%1H NMR, 13C NMR, HRMS, IR (alkyne stretch)

Section 2: Synthesis of Novel Benzoxazines

Benzoxazines are a class of heterocyclic compounds that have garnered significant attention as precursors to high-performance thermosetting polymers known as polybenzoxazines.[6][7] These materials exhibit excellent thermal stability, low water absorption, and good mechanical properties. The synthesis of benzoxazine monomers is typically achieved through a Mannich-type condensation reaction.[8]

Principle and Mechanistic Insight: The synthesis of 1,3-benzoxazines involves the reaction of a phenol, a primary amine, and formaldehyde.[9] The reaction is believed to proceed through the initial formation of a hydroxymethylamine species from the amine and formaldehyde, which then reacts with the phenol at the ortho position to form a Mannich base. Subsequent intramolecular cyclization with another equivalent of formaldehyde, followed by dehydration, yields the benzoxazine ring. The reaction is often carried out in a single pot.[8][9]

Experimental Protocol: Synthesis of a 6-Bromo-7-chloro-8-methyl-3-phenyl-3,4-dihydro-2H-benzo[e][3][4]oxazine

Materials:

  • This compound

  • Aniline

  • Paraformaldehyde

  • 1,4-Dioxane (or another suitable solvent)

  • Dichloromethane (DCM)

  • 1N Sodium Hydroxide (NaOH) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • To a solution of this compound (1.0 mmol) in 1,4-dioxane (15 mL) in a round-bottom flask, add aniline (1.0 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Add paraformaldehyde (2.2 mmol) to the solution.

  • Heat the reaction mixture to reflux (around 90-100 °C) and stir for 4-8 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane (30 mL) and wash with 1N NaOH solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude benzoxazine monomer.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Workflow Diagram: One-Pot Benzoxazine Synthesis

G start This compound + Aniline + Paraformaldehyde reaction 1,4-Dioxane, Reflux start->reaction intermediate Mannich Base Formation reaction->intermediate Step 1 cyclization Intramolecular Cyclization intermediate->cyclization Step 2 product Substituted Benzoxazine Monomer cyclization->product Step 3 workup Aqueous Workup product->workup

Caption: Mannich-type condensation for benzoxazine synthesis.

Product Typical Yield Key Characterization Data
6-Bromo-7-chloro-8-methyl-3-phenyl-3,4-dihydro-2H-benzo[e][3][4]oxazine70-90%1H NMR, 13C NMR, FT-IR, HRMS

Section 3: A Proposed Pathway to Substituted Phenothiazines

Phenothiazines are a class of sulfur and nitrogen-containing tricyclic heterocyclic compounds that are of immense importance in medicinal chemistry.[10] The phenothiazine scaffold is a privileged structure, with derivatives used as antipsychotics, antihistamines, and antiemetics.[11] A common synthesis of phenothiazines involves the fusion of a diphenylamine with sulfur.[10][12]

Proposed Synthetic Strategy: Multi-step Synthesis via an Aminothiophenol Intermediate

A plausible, albeit multi-step, approach to synthesize a phenothiazine derivative from this compound would involve the initial conversion of the starting phenol to an appropriately substituted o-aminothiophenol. This intermediate could then undergo a Smiles rearrangement or a condensation reaction with a suitable partner to construct the central thiazine ring.

Principle and Mechanistic Insight:

  • Nitration: The phenol can be nitrated at the position ortho to the hydroxyl group. The directing effects of the substituents would need to be carefully considered.

  • Reduction: The nitro group can be reduced to an amine using standard reducing agents (e.g., SnCl2/HCl or catalytic hydrogenation).

  • Thiolation: Introduction of a thiol group can be achieved through various methods, such as the Newman-Kwart rearrangement or by reaction with a sulfur-transfer reagent.

  • Cyclization: The resulting aminothiophenol can then be reacted with a dihalobenzene or undergo an oxidative cyclization to form the phenothiazine core.

Conceptual Protocol Outline:

  • Step 1: Nitration of this compound.

    • React the starting phenol with a nitrating agent (e.g., HNO3 in acetic acid) at low temperature to introduce a nitro group, likely at the 6-position.

  • Step 2: Reduction of the Nitro Group.

    • Reduce the nitro-phenol intermediate to the corresponding amino-phenol using a reducing agent like SnCl2 in concentrated HCl.

  • Step 3: Synthesis of the Aminothiophenol.

    • This is a challenging step that could involve several approaches, such as the conversion of the hydroxyl group to a thiocyanate followed by reduction, or a Herz reaction.

  • Step 4: Cyclization to the Phenothiazine Core.

    • The aminothiophenol intermediate could be reacted with an activated dihalobenzene in the presence of a base and a copper catalyst (Ullmann condensation) to form the phenothiazine ring.

Workflow Diagram: Proposed Multi-step Phenothiazine Synthesis

G start 4-Bromo-3-chloro- 2-methylphenol nitration Nitration start->nitration nitro_phenol Nitro-phenol Intermediate nitration->nitro_phenol reduction Reduction nitro_phenol->reduction amino_phenol Amino-phenol Intermediate reduction->amino_phenol thiolation Thiolation amino_phenol->thiolation aminothiophenol Aminothiophenol Intermediate thiolation->aminothiophenol cyclization Cyclization aminothiophenol->cyclization product Substituted Phenothiazine cyclization->product

Caption: A conceptual multi-step pathway to phenothiazines.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of heterocyclic compounds. This guide has provided detailed protocols and mechanistic insights for the construction of substituted benzofurans and benzoxazines, as well as a plausible synthetic strategy for accessing the phenothiazine core. The functional group tolerance of the described methods, coupled with the inherent reactivity of the starting material, opens up numerous possibilities for the generation of novel molecular entities for applications in drug discovery, materials science, and beyond. It is our hope that these application notes will serve as a practical resource for researchers and scientists in the field of synthetic organic chemistry.

References

  • One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. (2019).
  • Hu, L., Dietl, M. C., Han, C., Rudolph, M., Rominger, F., & Hashmi, A. S. K. (2021). Au–Ag Bimetallic Catalysis: 3-Alkynyl Benzofurans from Phenols via Tandem C–H Alkynylation/Oxy-Alkynylation.
  • A Review: An Insight on Synthesis of Benzofuran. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences.
  • Synthesis of benzofurans using various 2,6-disubstituted phenols. (n.d.).
  • Effect of phenol on the synthesis of benzoxazine. (2015). RSC Advances.
  • Benzofuran synthesis using phenols. (n.d.).
  • Synthesis and Characterization of Bio-based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. (2025).
  • Phenolation, benzoxazine synthesis and subsequent polymerization to polybenzoxazine with intramolecular six-membered ring of hydrogen bonds. (n.d.).
  • Effect of phenol on the synthesis of benzoxazine. (2015). RSC Advances.
  • 4-Bromo-3-methylphenol: Synthesis and Chemical Reactivity for Advanced Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Synthesis of phenothiazine derivatives for antioxidant studies. (n.d.).
  • PHENOTHIAZINE SYNTHESIS. (2022). YouTube.
  • Introduction to 4-Bromo-2-methylphenol (CAS: 2362-12-1). (n.d.). Srini Chem.
  • Synthesis of Phenothiazine from Diphenylamine.pptx. (n.d.). Slideshare.

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Application Notes & Protocols: 4-Bromo-3-chloro-2-methylphenol as a Versatile Precursor in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the competitive landscape of agrochemical discovery, the strategic selection of foundational chemical scaffolds is paramount. Halogenated phenols represent a cornerstone class of intermediates, prized for their tunable electronic properties and reactivity, which can be leveraged to develop novel active ingredients with enhanced efficacy and specific modes of action. 4-Bromo-3-chloro-2-methylphenol is a polysubstituted phenol that offers a unique combination of steric and electronic features, making it a compelling starting material for the synthesis of new herbicides, fungicides, and insecticides. The presence of bromine and chlorine atoms, along with a methyl group, on the aromatic ring provides multiple avenues for derivatization and can significantly influence the biological activity and metabolic stability of the resulting agrochemicals.

This document serves as a comprehensive technical guide for researchers and scientists in the field of drug development and agrochemical synthesis. It provides detailed protocols for the utilization of this compound as a precursor, focusing on a representative synthetic pathway to a novel herbicidal candidate. The methodologies are presented with an emphasis on the underlying chemical principles and the rationale behind experimental choices, ensuring both scientific integrity and practical applicability.

Physicochemical Properties of this compound

A thorough understanding of the precursor's properties is essential for effective reaction design and scale-up.

PropertyValue
Molecular Formula C₇H₆BrClO
Molecular Weight 221.48 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 78-82 °C
Boiling Point Decomposes upon heating
Solubility Soluble in methanol, ethanol, acetone, and dichloromethane. Insoluble in water.
CAS Number 133312-73-3

Application in the Synthesis of a Novel Herbicidal Candidate: BCMP-ethoxyacetate

The phenoxyacetic acid class of herbicides has long been a staple in agriculture. By modifying the phenolic core, it is possible to develop new active ingredients with altered selectivity and efficacy. Here, we outline a protocol for the synthesis of a hypothetical herbicidal candidate, 2-(4-bromo-3-chloro-2-methylphenoxy)acetic acid (herein referred to as BCMP-ethoxyacetate), using this compound as the starting material. This synthesis proceeds via the well-established Williamson ether synthesis, followed by hydrolysis of the resulting ester.

Synthetic Workflow for BCMP-ethoxyacetate

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Saponification (Hydrolysis) Precursor This compound Reaction1 Reflux Precursor->Reaction1 Reagent1 Ethyl bromoacetate (BrCH₂COOEt) Reagent1->Reaction1 Base Potassium Carbonate (K₂CO₃) Base->Reaction1 Solvent1 Acetone Solvent1->Reaction1 Intermediate Ethyl 2-(4-bromo-3-chloro-2-methylphenoxy)acetate Intermediate_ref Intermediate Reaction1->Intermediate Reagent2 Sodium Hydroxide (NaOH) Reaction2 Stir at RT Reagent2->Reaction2 Solvent2 Ethanol/Water Solvent2->Reaction2 Final_Product 2-(4-bromo-3-chloro-2-methylphenoxy)acetic acid (BCMP-ethoxyacetate) Acidification Acidic Workup (HCl) Reaction2->Acidification Acidification->Final_Product

Caption: Synthetic pathway for BCMP-ethoxyacetate.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-(4-bromo-3-chloro-2-methylphenoxy)acetate

  • Rationale: This step utilizes the Williamson ether synthesis, a robust and widely used method for forming ethers from an alkoxide and an alkyl halide.[1] The phenolic proton of this compound is acidic and readily deprotonated by a mild base like potassium carbonate to form the corresponding phenoxide. This nucleophilic phenoxide then displaces the bromide from ethyl bromoacetate in an Sₙ2 reaction to form the desired ether. Acetone is an excellent solvent for this reaction as it is polar aprotic, effectively solvates the cation of the base, and has a convenient boiling point for refluxing.

  • Procedure:

    • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10.0 g, 45.1 mmol), potassium carbonate (12.5 g, 90.2 mmol), and acetone (150 mL).

    • Stir the suspension at room temperature for 15 minutes.

    • Add ethyl bromoacetate (7.5 g, 45.1 mmol) dropwise to the mixture.

    • Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (eluent: 3:1 Hexane/Ethyl Acetate).

    • Once the starting material is consumed, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Wash the filter cake with a small amount of acetone.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield the pure ethyl 2-(4-bromo-3-chloro-2-methylphenoxy)acetate as a viscous oil or low melting solid.

Step 2: Synthesis of 2-(4-bromo-3-chloro-2-methylphenoxy)acetic acid (BCMP-ethoxyacetate)

  • Rationale: The ethyl ester intermediate is hydrolyzed to the corresponding carboxylic acid under basic conditions (saponification). Sodium hydroxide in a mixture of ethanol and water is a standard reagent for this transformation. The ethanol helps to solubilize the organic ester, while the water is necessary for the hydrolysis reaction. The reaction is typically irreversible as the carboxylate salt formed is deprotonated under the basic conditions. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid product.

  • Procedure:

    • Dissolve the purified ethyl 2-(4-bromo-3-chloro-2-methylphenoxy)acetate (from Step 1) in a mixture of ethanol (100 mL) and water (50 mL) in a 250 mL round-bottom flask.

    • Add a solution of sodium hydroxide (3.6 g, 90.2 mmol) in water (20 mL) to the flask.

    • Stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC.

    • Remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid.

    • A white precipitate of the product should form. Collect the solid by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum to obtain the final product, 2-(4-bromo-3-chloro-2-methylphenoxy)acetic acid.

Proposed Mode of Action

Many commercial herbicides with a phenoxyacetic acid core structure function as synthetic auxins. However, other substituted phenyl derivatives are known to act as inhibitors of Photosystem II (PSII) in the photosynthetic electron transport chain in plants.[2][3] These herbicides bind to the D1 protein of the PSII complex, blocking electron transport and leading to the production of reactive oxygen species that cause rapid cell damage.[4][5] Given the halogenated and methylated phenyl ring of BCMP-ethoxyacetate, it is plausible that this molecule could also target the D1 protein. The specific substitution pattern on the aromatic ring is critical for binding affinity and herbicidal activity. Further biochemical and in-planta studies would be required to elucidate the precise mode of action.

Analytical Characterization Protocols

Accurate and reliable analytical methods are crucial for monitoring reaction progress and confirming the identity and purity of the synthesized compounds.

Thin Layer Chromatography (TLC)
  • Application: Rapid, qualitative monitoring of reaction progress.

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase (Eluent):

    • For Step 1: 3:1 Hexane/Ethyl Acetate.

    • For Step 2: 1:1 Hexane/Ethyl Acetate with 1% acetic acid.

  • Visualization: UV light (254 nm) and/or staining with potassium permanganate solution.

High-Performance Liquid Chromatography (HPLC)
  • Application: Quantitative analysis of purity and reaction kinetics.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid). A typical gradient could be 30-90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 220 nm and 280 nm.

  • Sample Preparation: Dissolve a small amount of the sample in acetonitrile or the mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Application: Identification of volatile intermediates and confirmation of product structure (after derivatization for the carboxylic acid).

  • Derivatization (for BCMP-ethoxyacetate): The carboxylic acid can be methylated with diazomethane or silylated with a reagent like BSTFA to increase its volatility for GC analysis.

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min.

  • Ionization: Electron Impact (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Application: Unambiguous structural elucidation of the intermediate and final product.

  • ¹H NMR: Provides information on the number and connectivity of protons.

  • ¹³C NMR: Provides information on the carbon skeleton.

  • Solvent: CDCl₃ for the ester intermediate, and DMSO-d₆ for the final carboxylic acid product.

Conclusion

This compound is a highly functionalized building block with significant potential for the development of novel agrochemicals. The presented synthetic protocol for the hypothetical herbicide BCMP-ethoxyacetate illustrates a practical application of this precursor, employing standard and reliable organic chemistry transformations. The unique substitution pattern of this compound provides a foundation for creating diverse libraries of compounds for screening, ultimately contributing to the discovery of next-generation crop protection solutions. Researchers are encouraged to explore the derivatization of this versatile intermediate to unlock its full potential in the synthesis of new active ingredients.

References

  • Benchchem. The Core Mechanism of Action of PSII-Inhibiting Herbicides: A Technical Guide.
  • UC Agriculture and Natural Resources. Photosystem II Inhibitors | Herbicide Symptoms.
  • Passel.
  • Lecture.
  • University of Minnesota Extension. Photosynthesis inhibitor herbicides.
  • ChemicalBook. 4-Bromo-3-methylphenol synthesis.
  • Wikipedia. Chloroxylenol.
  • Organic Chemistry Portal.

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Application Note: A Multi-Modal Approach to the Purity Assessment of 4-Bromo-3-chloro-2-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical methods for determining the chemical purity of 4-Bromo-3-chloro-2-methylphenol, a halogenated phenolic compound relevant in pharmaceutical and chemical synthesis. Purity assessment is a critical-to-quality attribute, ensuring safety, efficacy, and consistency in its final application. This guide details primary separative techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), alongside confirmatory spectroscopic and thermal analysis methods. Each protocol is presented with an emphasis on the scientific rationale behind methodological choices, grounded in established pharmacopeial standards and regulatory guidelines.

Introduction: The Imperative for Purity

This compound is a substituted phenol whose utility may range from being an antimicrobial preservative to a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1][2] The presence of impurities, even in trace amounts, can have significant consequences, potentially altering biological activity, introducing toxicity, or compromising the stability of the final product. Therefore, a robust, multi-faceted analytical strategy is not just recommended but essential for quality control and regulatory compliance.

This guide moves beyond a simple listing of procedures. It provides a logical workflow, starting with high-resolution separation techniques for quantification and impurity profiling, followed by orthogonal methods for unequivocal identification and characterization. All methodologies are framed within the context of validation requirements as outlined by the International Council for Harmonisation (ICH).[3][4][5]

Core Strategy: An Integrated Analytical Workflow

A thorough purity assessment relies on the principle of orthogonality—using multiple analytical techniques that measure different chemical or physical properties. This approach ensures that impurities not detected by one method can be captured by another, providing a comprehensive purity profile.

Our recommended workflow integrates a primary quantitative method (HPLC or GC) with confirmatory identification techniques (Mass Spectrometry, NMR) and a bulk property analysis (DSC).

Purity_Assessment_Workflow cluster_0 Primary Purity & Impurity Profiling cluster_1 Structural Confirmation & Identification cluster_2 Bulk Purity & Thermal Properties cluster_3 Final Assessment HPLC RP-HPLC (UV Detection) Quantitative Purity MS Mass Spectrometry (MS) Molecular Weight & Fragmentation HPLC->MS Peak ID Report Certificate of Analysis (Purity Value & Impurity Profile) HPLC->Report GC GC-FID/MS Volatile Impurities & ID GC->MS Coupled Technique MS->Report Confirms Identity NMR NMR (¹H, ¹³C) Definitive Structure NMR->Report Confirms Structure FTIR FTIR Spectroscopy Functional Group Analysis FTIR->Report Confirms Functional Groups DSC Differential Scanning Calorimetry (DSC) Absolute Purity (High-Purity Samples) DSC->Report Orthogonal Purity Check

Caption: Integrated workflow for the comprehensive purity assessment of this compound.

Primary Separation Techniques: Quantification and Impurity Profiling

The foundation of purity assessment lies in chromatography, a powerful technique for separating the main component from its impurities.[6][7]

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the gold standard for the analysis of non-volatile or thermally labile organic molecules like substituted phenols.[2][8] The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase and a polar mobile phase.

Causality Behind Experimental Choices:

  • Stationary Phase (C18): A C18 (octadecylsilane) column is chosen for its hydrophobicity, which provides excellent retention and resolution for aromatic compounds like phenols.

  • Mobile Phase (Acetonitrile/Water): Acetonitrile is a common organic modifier that offers good elution strength and low UV cutoff. A gradient elution is proposed to ensure the timely elution of both early-retained polar impurities and late-retained nonpolar impurities.

  • Acidification: Phosphoric or formic acid is added to the mobile phase to suppress the ionization of the phenolic hydroxyl group (pKa ~7-10). This ensures a single, non-ionized form of the analyte, leading to sharp, symmetrical peaks and reproducible retention times.

  • UV Detection: The aromatic ring of the phenol provides strong chromophores, making UV detection at a wavelength around 274-280 nm a sensitive and robust choice.[9]

Protocol 1: RP-HPLC Purity Method

  • Instrumentation: HPLC system with gradient pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    Parameter Recommended Setting
    Column C18, 250 mm x 4.6 mm, 5 µm particle size
    Mobile Phase A Water with 0.1% Phosphoric Acid
    Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
    Gradient 0-20 min: 40-90% B; 20-25 min: 90% B; 25.1-30 min: 40% B
    Flow Rate 1.0 mL/min
    Column Temp. 30 °C
    Injection Vol. 10 µL

    | Detection | UV at 280 nm |

  • Sample Preparation: Accurately weigh ~25 mg of this compound and dissolve in 50 mL of Acetonitrile/Water (50:50 v/v) to make a 0.5 mg/mL stock solution. Dilute as necessary.

  • Analysis:

    • Equilibrate the system until a stable baseline is achieved.

    • Inject a blank (diluent) to ensure no system peaks interfere.

    • Perform five replicate injections of the standard solution to check system suitability (see Table 2).

    • Inject the sample solution.

  • Calculation: Purity is typically determined by area percent normalization.

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Gas Chromatography (GC)

GC is an excellent orthogonal technique to HPLC, particularly for identifying volatile or semi-volatile impurities that may not be well-resolved by LC.[10] Phenols can be analyzed directly or after derivatization to improve peak shape and thermal stability.[11][12]

Causality Behind Experimental Choices:

  • Detector (FID vs. MS): A Flame Ionization Detector (FID) is a robust, universal detector for organic compounds, providing excellent quantitation. A Mass Spectrometer (MS) detector offers definitive identification of impurities based on their mass spectra, making GC-MS a powerful tool for both purity and identification.[13][14]

  • Column: A mid-polarity column (e.g., 5% Phenyl Polysiloxane) provides good selectivity for halogenated phenols.

  • Injection: A split injection is used to avoid overloading the column with the high-concentration main peak.

Protocol 2: GC-FID/MS Purity Method

  • Instrumentation: Gas chromatograph with a split/splitless injector, FID or MS detector.

  • Chromatographic Conditions:

    Parameter Recommended Setting
    Column DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film
    Carrier Gas Helium, constant flow at 1.2 mL/min
    Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
    Injector Temp. 270 °C
    Split Ratio 50:1
    Detector Temp. 280 °C (FID) or MS Transfer Line at 280 °C

    | MS Scan Range | 40-350 amu (if applicable) |

  • Sample Preparation: Prepare a ~1 mg/mL solution of the sample in a suitable solvent like Dichloromethane or MTBE.

  • Analysis: Inject the sample and integrate all peaks, similar to the HPLC procedure. If using MS, compare the resulting spectra to a library (e.g., NIST) for impurity identification.

Confirmatory & Structural Elucidation Techniques

While chromatography separates components, spectroscopy identifies them. These methods are essential for confirming the identity of the main peak as this compound and for characterizing unknown impurities.

Mass Spectrometry (MS)

When coupled with GC or LC, MS provides the molecular weight of the parent compound and its impurities. The fragmentation pattern is a molecular fingerprint. For this compound (MW: 221.48 g/mol ), the key diagnostic feature is the isotopic pattern caused by the presence of bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%).[15][16] This results in a characteristic cluster of peaks in the molecular ion region (M, M+2, M+4), which provides unequivocal evidence of the presence of one Br and one Cl atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation.

  • ¹H NMR: Will confirm the number and connectivity of protons. Expected signals would include a singlet for the methyl (-CH₃) group, two doublets for the aromatic protons, and a broad singlet for the hydroxyl (-OH) proton.

  • ¹³C NMR: Will show the number of unique carbon atoms in the molecule, confirming the carbon skeleton.[17] The chemical shifts are highly sensitive to the electronic environment, providing confirmation of the substitution pattern.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides confirmation of the functional groups present in the molecule.[18][19]

  • O-H Stretch: A broad band around 3200-3500 cm⁻¹.

  • Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

  • Aromatic C=C Bending: Sharp peaks in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: A strong band around 1200-1250 cm⁻¹.

  • C-Br / C-Cl Stretch: Found in the fingerprint region, typically below 800 cm⁻¹.

Bulk Property Analysis: Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature.[20] For high-purity crystalline compounds (>99.0%), DSC can be used to determine the absolute purity based on the principle of melting point depression.[21] The presence of impurities broadens the melting endotherm and lowers the melting point. Van't Hoff's law is used to calculate the mole percent of impurities. This provides a valuable orthogonal check on the purity values obtained from chromatography.

Method Validation: Ensuring Trustworthiness

Any analytical method used for quality control must be validated to demonstrate its suitability for its intended purpose.[5] Validation should be performed according to ICH Q2(R1) guidelines.[3][4]

ICH_Q2_Validation cluster_0 Method Validation (ICH Q2) cluster_1 Detection Limits cluster_2 Method Reliability Specificity Specificity (Discrimination from impurities) Validation Validated Method Specificity->Validation Linearity Linearity (Proportional response to concentration) Range Range Linearity->Range Accuracy Accuracy (Closeness to true value) Accuracy->Range Precision Precision (Repeatability & Intermediate) Precision->Range Range->Validation LOD Limit of Detection (LOD) LOQ Limit of Quantitation (LOQ) LOD->LOQ LOQ->Validation Robustness Robustness (Resilience to small variations) Robustness->Validation SystemSuitability System Suitability (Daily performance check) SystemSuitability->Validation

Caption: Key parameters for analytical method validation based on ICH Q2(R1) guidelines.

Table 2: Typical Validation & System Suitability Parameters for HPLC Purity Method

Parameter Acceptance Criteria Rationale
Specificity Peak for analyte is resolved from impurities and blank peaks. Ensures the signal is only from the analyte of interest.[5]
Linearity Correlation coefficient (r²) ≥ 0.999 Demonstrates a proportional relationship between concentration and response.
Accuracy 98.0% - 102.0% recovery of spiked samples Confirms the method measures the true amount of analyte.
Precision (RSD) Repeatability ≤ 1.0%; Intermediate Precision ≤ 2.0% Shows the method's consistency over short and long-term use.
LOQ Signal-to-Noise ratio ≥ 10 Defines the lowest concentration that can be reliably quantified.
System Suitability
- Tailing Factor 0.8 - 1.5 Ensures good peak shape, free from excessive tailing.[22]
- Theoretical Plates > 2000 Indicates column efficiency and good separation power.[22][23]

| - %RSD of injections | ≤ 1.0% for 5 replicates | Confirms the precision of the instrument and injection process. |

Conclusion

The purity assessment of this compound requires a scientifically sound, multi-modal strategy. A primary chromatographic method, such as the RP-HPLC protocol detailed herein, provides robust quantification of purity and impurities. This must be complemented by orthogonal techniques like GC-MS for volatile impurity profiling and structural confirmation, alongside spectroscopic methods (NMR, FTIR, MS) for unequivocal identity verification. Finally, thermal analysis by DSC offers a valuable assessment of bulk purity. Adherence to the principles of method validation outlined by ICH ensures that the generated data is reliable, reproducible, and suitable for regulatory scrutiny, ultimately guaranteeing the quality and safety of the material.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. [Official Dec 1, 2022]. Available from: [Link][6][7]

  • DSDP Analytics. USP <621> Chromatography. Available from: [Link][24]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link][3]

  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. [White Paper]. Available from: [Link][23]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology - Guidance for Industry. [September 2021]. Available from: [Link][4]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [November 2005]. Available from: [Link][5]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [April 24, 2024]. Available from: [Link][25]

  • International Council for Harmonisation. Quality Guidelines. Available from: [Link][26]

  • PubMed. Thermal analysis methods for pharmacopoeial materials.[27]. Available from: [Link][20]

  • Aktas, A.H. Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry. Available from: [Link][10]

  • Rathod, P.J., et al. A Review on: Validated Analytical Methods for Determining Preservative Content in Different Dosage Forms. International Journal of Pharmaceutical and Phytopharmacological Research. [Feb 29, 2024]. Available from: [Link][1]

  • Bentham Science Publishers. Advancements in Analytical Techniques for Preservative Identification in Pharmaceuticals. [Oct 15, 2025]. Available from: [Link][2]

  • ResearchGate. Separation of some halogenated phenols by GC-MS. [August 2006]. Available from: [Link][13]

  • SIELC Technologies. Separation of 4-Bromo-2-chlorophenol on Newcrom R1 HPLC column. Available from: [Link][28]

  • ALWSCI. Preservative Content Analysis: Techniques And Applications. [Oct 15, 2024]. Available from: [Link][8]

  • Sithole, B.B., et al. Determination of halogenated phenols in raw and potable water by selected ion gas chromatography-mass spectrometry. Journal of the Association of Official Analytical Chemists. [May 1, 1986]. Available from: [Link][14]

  • TA Instruments. Purity Determination and DSC Tzero Technology. Available from: [Link][21]

  • U.S. Environmental Protection Agency. EPA-RCA: 8041A: Phenols by Gas Chromatography. Available from: [Link][11]

  • Chemistry LibreTexts. 2.8: Thermal Analysis. [Aug 28, 2022]. Available from: [Link][29]

  • Air Hygiene International, Inc. FTIR TESTING. Available from: [Link][19]

  • MDPI. Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products.. Available from: [Link]

  • U.S. Environmental Protection Agency. Method 8041A: Phenols by Gas Chromatography. [February 2007]. Available from: [Link][12]

  • PubChem. 4-Bromo-2-chloro-3-methylphenol. Available from: [Link][15]

  • YouTube. Bromo pattern in Mass Spectrometry. [Dec 2, 2023]. Available from: [Link][16]

  • U.S. Environmental Protection Agency. METHOD TO-8: Method for the Determination of Phenol and Methylphenols (Cresols) in Ambient Air Using HPLC. Available from: [Link][9]

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Application Note: A Robust HPLC-UV Method for the Quantification of 4-Bromo-3-chloro-2-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromo-3-chloro-2-methylphenol is a halogenated phenolic compound of interest in various fields, including pharmaceutical development and environmental analysis, due to its potential as a synthetic intermediate and its relevance as a potential impurity or degradant. Accurate and reliable quantification of this analyte is crucial for quality control, process monitoring, and safety assessment. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful and widely used technique for the analysis of such aromatic compounds.[1][2] This application note presents a detailed, step-by-step guide for the development and validation of a robust reversed-phase HPLC (RP-HPLC) method for the analysis of this compound.

The principles of RP-HPLC are founded on the partitioning of analytes between a nonpolar stationary phase and a polar mobile phase.[3][4][5] Hydrophobic molecules in the polar mobile phase tend to adsorb to the hydrophobic stationary phase, and their elution is modulated by the composition of the mobile phase.[3][4] This guide will walk researchers and drug development professionals through the logical process of method development, from initial analyte characterization to full method validation, ensuring scientific integrity and trustworthy results.

Analyte Characterization: this compound

A thorough understanding of the analyte's physicochemical properties is the cornerstone of logical HPLC method development.

Structure and Properties:

PropertyValueSource
IUPAC Name This compoundPubChem
Molecular Formula C₇H₆BrClOPubChem[6]
Molecular Weight 221.48 g/mol PubChem[6]
XLogP3 3.2PubChem[6]
pKa Estimated ~8-10
UV Absorbance Estimated ~270-285 nm

The XLogP3 value of 3.2 indicates that this compound is a moderately nonpolar compound, making it an ideal candidate for reversed-phase HPLC.[6] The phenolic hydroxyl group imparts acidic properties, and its ionization state can be controlled by adjusting the mobile phase pH. The aromatic ring and halogen substituents suggest strong UV absorbance, making UV detection a suitable choice.

Part 1: HPLC Method Development Strategy

The development of a robust HPLC method is a systematic process. The following workflow outlines the key stages, from initial parameter selection to final method optimization.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: System Suitability & Validation Analyte Analyte Characterization (LogP, pKa, UV Spectrum) Column Column Selection (C18, 5 µm, 4.6 x 150 mm) Analyte->Column MobilePhase Mobile Phase Scouting (ACN/Water, MeOH/Water) Column->MobilePhase Detector Detector Settings (UV Wavelength Selection) MobilePhase->Detector Gradient Gradient Optimization (Slope and Time) Detector->Gradient FlowRate Flow Rate Adjustment (1.0 mL/min) Gradient->FlowRate Temperature Column Temperature (Ambient or Controlled) FlowRate->Temperature pH Mobile Phase pH Control (Use of Buffers if necessary) Temperature->pH SST System Suitability Testing (Tailing, Plates, RSD) pH->SST Validation Method Validation (ICH Q2(R2)) (Linearity, Accuracy, Precision) SST->Validation

Caption: A systematic workflow for HPLC method development.

Rationale for Initial Chromatographic Conditions

Stationary Phase Selection: A C18 (octadecylsilane) column is the most common and versatile stationary phase for reversed-phase chromatography and serves as an excellent starting point for moderately nonpolar analytes like this compound.[1] The hydrophobic interactions between the analyte and the C18 alkyl chains will provide the primary retention mechanism.[3][4] A standard dimension of 4.6 x 150 mm with 5 µm particles offers a good balance between efficiency and backpressure.

Mobile Phase Selection: The mobile phase in reversed-phase HPLC typically consists of a mixture of water and a water-miscible organic solvent.[3][7] Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers.[8] Acetonitrile is often preferred due to its lower viscosity, which leads to higher column efficiency, and its better UV transparency at lower wavelengths.[8] An initial scouting gradient of 10-90% organic modifier is a good starting point to determine the approximate elution conditions.

Control of Mobile Phase pH: For ionizable compounds like phenols, controlling the mobile phase pH is critical for reproducible retention times and good peak shape.[7] The pKa of the phenolic hydroxyl group is estimated to be in the range of 8-10. To ensure the analyte is in its neutral, non-ionized form for consistent retention by the nonpolar stationary phase, the mobile phase pH should be maintained at least 2 pH units below the pKa.[9] An acidic mobile phase, such as water with 0.1% formic acid or phosphoric acid, is therefore recommended.[8]

Detector Wavelength Selection: The presence of the aromatic ring suggests that this compound will have a UV absorbance maximum in the range of 270-285 nm. To determine the optimal wavelength for maximum sensitivity, a UV scan of the analyte in the mobile phase should be performed using a diode array detector (DAD) or by injecting a concentrated standard and observing the spectrum at the peak apex.

Part 2: Experimental Protocols

Preparation of Standard Solutions and Mobile Phase

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

  • Dissolve the standard in a small amount of acetonitrile or methanol.

  • Bring the flask to volume with the same solvent and mix thoroughly.

Working Standard Solutions (e.g., 1-100 µg/mL):

  • Prepare a series of working standard solutions by performing serial dilutions of the stock solution with the mobile phase.

Mobile Phase Preparation (0.1% Formic Acid in Water/Acetonitrile):

  • Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1 L of HPLC-grade water. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Organic): Use HPLC-grade acetonitrile. Filter and degas.

HPLC Instrumentation and Conditions
ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Detector Diode Array Detector (DAD) or UV Detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program See table below
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength To be determined (scan from 200-400 nm)

Initial Scouting Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
20.01090
25.01090
25.19010
30.09010
Method Optimization Strategy

The goal of method optimization is to achieve a sharp, symmetrical peak for this compound with a reasonable retention time, well-resolved from any potential impurities or matrix components.

OptimizationLogic cluster_0 Observed Problem cluster_1 Potential Adjustment cluster_2 Expected Outcome PoorResolution Poor Resolution AdjustGradient Adjust Gradient Slope PoorResolution->AdjustGradient ModifyOrganic Change Organic Modifier (ACN to MeOH) PoorResolution->ModifyOrganic LongRunTime Long Run Time LongRunTime->AdjustGradient AdjustFlow Increase Flow Rate LongRunTime->AdjustFlow PoorPeakShape Poor Peak Shape (Tailing/Fronting) OptimizeTemp Optimize Temperature PoorPeakShape->OptimizeTemp CheckpH Adjust Mobile Phase pH PoorPeakShape->CheckpH ImprovedSelectivity Improved Selectivity AdjustGradient->ImprovedSelectivity ShorterAnalysis Shorter Analysis AdjustGradient->ShorterAnalysis ModifyOrganic->ImprovedSelectivity AdjustFlow->ShorterAnalysis BetterSymmetry Improved Peak Symmetry OptimizeTemp->BetterSymmetry CheckpH->BetterSymmetry

Caption: Logic for HPLC method optimization.

Optimization Steps:

  • Gradient Adjustment: Based on the elution time from the scouting run, the gradient can be made shallower around the elution point to improve resolution from closely eluting peaks. If the retention time is too long, the initial percentage of the organic modifier can be increased, or the gradient slope can be steepened.

  • Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column. It can be adjusted (e.g., 0.8 to 1.2 mL/min) to fine-tune retention time and resolution.

  • Temperature: Maintaining a constant column temperature (e.g., 30 °C) ensures reproducible retention times. Increasing the temperature can decrease viscosity, leading to sharper peaks and shorter retention times, but may also affect selectivity.

Part 3: Method Validation Protocol

Once the method is optimized, it must be validated to ensure it is fit for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[10][11][12][13][14]

ValidationWorkflow cluster_0 Validation Parameters (ICH Q2(R2)) Specificity Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness end End Robustness->end start Start start->Specificity

Caption: Workflow for HPLC method validation based on ICH guidelines.

Validation Parameters and Acceptance Criteria
ParameterProtocolAcceptance Criteria
Specificity Analyze blank, placebo, and analyte-spiked placebo samples.No interfering peaks at the retention time of the analyte.
Linearity Analyze at least five concentrations over the desired range (e.g., 50-150% of the target concentration).Correlation coefficient (r²) ≥ 0.999.
Range The range for which linearity, accuracy, and precision are demonstrated.As defined by the linearity study.
Accuracy Analyze samples spiked with known amounts of analyte at three concentration levels (e.g., 80%, 100%, 120%).Mean recovery between 98.0% and 102.0%.
Precision Repeatability: Six replicate injections of a 100% concentration standard. Intermediate Precision: Repeatability on a different day with a different analyst.Relative Standard Deviation (RSD) ≤ 2.0%.
LOD Determined by signal-to-noise ratio (S/N) of 3:1 or from the standard deviation of the response and the slope of the calibration curve.Report the value.
LOQ Determined by signal-to-noise ratio (S/N) of 10:1 or from the standard deviation of the response and the slope of the calibration curve.Report the value.
Robustness Deliberately vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%).System suitability parameters remain within acceptable limits.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the development and validation of an HPLC-UV method for the analysis of this compound. By following a systematic approach that begins with understanding the analyte's properties and progresses through logical optimization and rigorous validation, researchers can develop a reliable and robust method suitable for a variety of applications in the pharmaceutical and environmental sciences. The principles and protocols outlined herein are designed to ensure data of the highest quality and integrity.

References

  • PubChem. (n.d.). 4-Bromo-2-chloro-3-methylphenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Reversed-phase chromatography. Retrieved from [Link]

  • Aguilar, M. I. (2004). Reversed-Phase High-Performance Liquid Chromatography. In Methods in Molecular Biology (pp. 11-26). Humana Press. Retrieved from [Link]

  • Scribd. (n.d.). Theory of HPLC Reverse Phase Chromatography. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]

  • Di Corcia, A., & Samperi, R. (1990). HPLC Separation and Determination of Complex Mixtures of Phenolic Compounds on Different Stationary Phases. An Efficient General Screening Method for the Presence of Phenols in Water. Journal of Chromatographic Science, 28(1), 8-14. Retrieved from [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Bell, D. (2016, September 13). Getting the Most from Phenyl Stationary Phases for HPLC. LCGC International. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-3-chloro-5-methylphenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Agrahari, V., Bajpai, M., & Nanda, S. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research Journal of Pharmacy and Technology, 6(5), 459-464. Retrieved from [Link]

  • ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2012, May 23). Phenolic compounds analyzed and separated with normal phase HPLC - AppNote. Retrieved from [Link]

  • Dong, M. W. (2013). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC North America, 31(8), 612-623. Retrieved from [Link]

  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

Sources

Application Notes and Protocols for the GC-MS Analysis of 4-Bromo-3-chloro-2-methylphenol and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Halogenated Phenols

In the landscape of pharmaceutical research and development, the precise identification and quantification of halogenated organic compounds are of paramount importance. 4-Bromo-3-chloro-2-methylphenol, a substituted phenol, represents a class of molecules that can serve as crucial intermediates in the synthesis of novel therapeutic agents. The presence of bromine and chlorine atoms on the aromatic ring imparts unique chemical properties that can influence the biological activity and metabolic fate of a drug candidate. Consequently, the development of robust and reliable analytical methods for the characterization of such compounds and their potential derivatives is a critical step in the drug development pipeline.

This document provides a comprehensive guide to the analysis of this compound and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the rationale behind method development, from sample preparation and derivatization to the intricacies of GC separation and MS detection. The protocols herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with the tools to ensure data integrity and trustworthiness.

The Challenge of Analyzing Polar Phenols by GC-MS

Direct analysis of phenolic compounds like this compound by GC-MS can be challenging. The presence of a polar hydroxyl group leads to several analytical hurdles:

  • Poor Volatility: The hydroxyl group can participate in hydrogen bonding, which increases the boiling point of the compound and reduces its volatility, making it less amenable to gas chromatography.

  • Peak Tailing: The polar nature of the hydroxyl group can lead to interactions with active sites in the GC inlet and column, resulting in asymmetric or tailing peaks. This can negatively impact resolution and quantification.

  • Thermal Instability: Some phenolic compounds can be thermally labile, degrading at the high temperatures of the GC injector.

To overcome these challenges, derivatization is a crucial step in the analytical workflow. This process involves chemically modifying the polar hydroxyl group to create a less polar, more volatile, and more thermally stable derivative.

Derivatization Strategies: Enhancing Analyte Amenability for GC-MS

The selection of a derivatization reagent is critical and depends on the specific analytical needs. For this compound, two common and effective derivatization techniques are silylation and acetylation.

Silylation: The Gold Standard for Volatility Enhancement

Silylation involves the replacement of the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group. This is a widely used technique that significantly increases the volatility and thermal stability of phenolic compounds.[1][2]

  • Mechanism: The reaction proceeds via a nucleophilic attack of the phenolic oxygen on the silicon atom of the silylating reagent. The efficiency of the reaction is influenced by the leaving group on the silylating reagent.[3]

  • Common Reagents: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are popular choices due to their high reactivity and the inert nature of their byproducts.[4] The addition of a catalyst like trimethylchlorosilane (TMCS) can further enhance the reaction rate, especially for sterically hindered phenols.[1]

Acetylation: A Robust Alternative

Acetylation converts the phenolic hydroxyl group into an ester. This method also effectively reduces polarity and improves chromatographic performance.[4]

  • Mechanism: The reaction typically involves an acyl substitution using a reagent like acetic anhydride in the presence of a base or catalyst.

  • Advantages: Acetylating reagents are often less sensitive to moisture compared to silylating agents, and the resulting derivatives are generally stable. In-situ acetylation in aqueous samples followed by extraction is also a viable approach.[5]

Sample Preparation: Isolating the Target Analyte

The choice of sample preparation technique depends on the sample matrix. For drug development professionals, this could range from reaction mixtures to biological fluids.

Liquid-Liquid Extraction (LLE)

LLE is a classic and effective method for extracting phenolic compounds from aqueous matrices. The choice of solvent is crucial for efficient extraction.

  • Protocol for Extraction from Aqueous Media:

    • Acidify the aqueous sample to a pH below the pKa of the phenol (typically pH < 2) to ensure it is in its neutral, less water-soluble form.

    • Extract the sample with a water-immiscible organic solvent such as dichloromethane or ethyl acetate.

    • Repeat the extraction process multiple times to ensure complete recovery.

    • Combine the organic extracts and dry over anhydrous sodium sulfate to remove residual water.

    • Evaporate the solvent to concentrate the analyte before derivatization.

Solid-Phase Extraction (SPE)

SPE is a more modern and often more efficient technique for sample cleanup and concentration, especially for complex matrices like plasma or wastewater.[6][7][8][9][10]

  • Protocol for Extraction from Water Samples:

    • Condition a polymeric reversed-phase SPE cartridge (e.g., polystyrene-divinylbenzene) with methanol followed by acidified water (pH < 2).[6][8]

    • Load the acidified sample onto the cartridge.

    • Wash the cartridge with acidified water to remove interferences.

    • Dry the cartridge thoroughly under vacuum.

    • Elute the analyte with a suitable organic solvent like dichloromethane or acetone.[6][8]

    • Concentrate the eluate before derivatization.

GC-MS Method Parameters: A Blueprint for Analysis

The following table outlines a robust starting point for the GC-MS analysis of derivatized this compound. Method optimization will be necessary based on the specific instrumentation and analytical goals.

ParameterRecommended SettingRationale
Gas Chromatograph (GC)
Injection ModeSplitlessFor trace-level analysis to maximize analyte transfer to the column.
Injector Temperature250 °CHigh enough to ensure rapid volatilization of the derivative without causing thermal degradation.
Carrier GasHeliumProvides good chromatographic efficiency.
Flow Rate1.0 - 1.5 mL/min (constant flow)Optimal for most capillary columns.
GC Column30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane (e.g., DB-5ms, HP-5ms)A versatile, low-polarity column suitable for a wide range of semi-volatile organic compounds.
Oven Temperature ProgramInitial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)A general-purpose temperature program that should provide good separation of the analyte from potential impurities.
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI)Standard ionization technique that produces reproducible fragmentation patterns for library matching.
Ionization Energy70 eVThe standard energy for EI, which allows for comparison with commercial and public mass spectral libraries.
Mass Range50 - 400 amuA suitable range to capture the molecular ion and key fragment ions of the derivatized analyte.
Scan ModeFull ScanTo obtain complete mass spectra for identification. For trace analysis, Selected Ion Monitoring (SIM) can be used for enhanced sensitivity.
Transfer Line Temperature280 °CTo prevent condensation of the analyte as it transfers from the GC to the MS.
Ion Source Temperature230 °CA standard source temperature that balances ionization efficiency and potential for thermal degradation.

Experimental Protocols: Step-by-Step Methodologies

Protocol 1: Silylation Derivatization and GC-MS Analysis

This protocol is designed for the derivatization of an extracted and dried sample.

  • Sample Preparation: Ensure the sample extract is completely dry, as silylating reagents are sensitive to moisture.[3]

  • Derivatization:

    • To the dried sample residue in a reaction vial, add 100 µL of a silylating reagent mixture (e.g., BSTFA + 1% TMCS).

    • Seal the vial tightly.

    • Heat the vial at 70°C for 30 minutes to ensure complete derivatization.

    • Allow the vial to cool to room temperature before injection.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system using the parameters outlined in the table above.

    • Acquire the data in full scan mode.

Protocol 2: Acetylation Derivatization and GC-MS Analysis

This protocol is suitable for both dried extracts and in-situ derivatization of aqueous samples.

  • Derivatization (for dried extract):

    • To the dried sample residue, add 100 µL of acetic anhydride and 50 µL of pyridine (as a catalyst).

    • Seal the vial and heat at 60°C for 20 minutes.

    • Cool the vial and inject into the GC-MS.

  • In-situ Derivatization (for aqueous sample):

    • To a 10 mL aqueous sample, add a suitable buffer to raise the pH to ~8 (e.g., potassium carbonate).

    • Add 200 µL of acetic anhydride and shake vigorously for 5 minutes.

    • Extract the acetylated derivative using an appropriate organic solvent (e.g., hexane or dichloromethane).

    • Inject the organic extract into the GC-MS.

Data Interpretation: Understanding the Mass Spectrum

Predicted Mass Spectrum of Silylated this compound:

  • Molecular Ion (M+•): The molecular ion peak will be observed at an m/z corresponding to the molecular weight of the TMS derivative. The presence of bromine and chlorine will result in a characteristic isotopic pattern.

  • Key Fragment Ions:

    • [M-15]+: Loss of a methyl group from the TMS moiety is a very common fragmentation pathway for silylated compounds. This will likely be a prominent peak.

    • [M-CH3-CO]+: Subsequent loss of carbon monoxide from a fragment ion is a characteristic fragmentation of phenols.[12]

    • Halogen Loss: Loss of Br• or Cl• radicals from the molecular ion or fragment ions may also be observed.

Predicted Mass Spectrum of Acetylated this compound:

  • Molecular Ion (M+•): The molecular ion peak will be observed at the molecular weight of the acetylated derivative, again with a distinct isotopic signature.

  • Key Fragment Ions:

    • [M-42]+•: A characteristic fragmentation of acetylated compounds is the loss of ketene (CH2=C=O) from the molecular ion. This is often a major peak.

    • [M-COCH3]+: Loss of the acetyl group as a radical.

Method Validation: Ensuring Trustworthiness and Reliability

To ensure the scientific integrity of the analytical results, the GC-MS method must be validated. Key validation parameters include:[13][14][15][16]

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components. This is confirmed by analyzing blank and spiked matrix samples.

  • Linearity: The method should provide a linear response over a defined concentration range. A calibration curve should be generated with a correlation coefficient (r²) of ≥ 0.995.

  • Accuracy: The closeness of the measured value to the true value, typically assessed through recovery studies of spiked samples.

  • Precision: The degree of agreement between repeated measurements, expressed as the relative standard deviation (RSD).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Visualizing the Workflow

The following diagram illustrates the complete analytical workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data_processing Data Processing & Reporting Sample Sample Matrix (e.g., Reaction Mixture, Biological Fluid) Extraction Extraction (LLE or SPE) Sample->Extraction Concentration Solvent Evaporation & Reconstitution Extraction->Concentration Derivatization Silylation or Acetylation Concentration->Derivatization GCMS GC-MS Injection & Data Acquisition Derivatization->GCMS DataAnalysis Data Interpretation (Chromatogram & Mass Spectrum) GCMS->DataAnalysis Quantification Quantification & Reporting DataAnalysis->Quantification

Caption: Workflow for GC-MS analysis of this compound.

Conclusion

The GC-MS analysis of this compound and its derivatives is a critical capability in modern drug development. By employing appropriate sample preparation and derivatization techniques, the challenges associated with analyzing these polar compounds can be effectively overcome. The protocols and guidelines presented in this document provide a solid foundation for developing and validating robust and reliable GC-MS methods. Adherence to these principles will ensure the generation of high-quality, trustworthy data, which is essential for making informed decisions in the pharmaceutical research and development process.

References

  • Lee, J. B., Park, J. H., & Lee, D. W. (2002). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination. Bulletin of the Korean Chemical Society, 23(3), 429-434.
  • Pinto, C. G., Pavón, J. L. P., & Cordero, B. M. (2007). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. International Journal of Molecular Sciences, 8(7), 628–667.
  • Dong, M. W. (2005). Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient. Journal of Pharmaceutical and Biomedical Analysis, 39(3-4), 486-494.
  • Proestos, C., & Komaitis, M. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD)
  • Gikas, E., & Bazoti, F. N. (2022).
  • Phenomenex. (n.d.). GC Derivatization. Retrieved from [Link]

  • UCT, Inc. (n.d.). EPA Method 528 Determination of Phenols in Drinking Water by Solid Phase Extraction and GC/MS Detection. Retrieved from [Link]

  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]

  • Weigel, S., Berger, U., Hühnerfuss, H. (2004). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites, 4(3), 606-646.
  • Agilent Technologies. (2012). Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. Retrieved from [Link]

  • Biotage. (2023). Why are Phenols so Challenging to Extract from Water? Retrieved from [Link]

  • Raja, K. D., Ramana, V. S. V., Babu, K. R., Babu, B. K., Kumar, V. J., Kumar, K. S. R. P., & Sharma, H. K. (2020). DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 11(10), 5017-5026.
  • Request PDF. (2005). Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a β-lactam active pharmaceutical ingredient. Retrieved from [Link]

  • Request PDF. (2012). Trace analysis of phenolic compounds in water by in situ acetylation coupled with purge and trap-GC/MS. Retrieved from [Link]

  • Safe, S., Hutzinger, O., & Jamieson, W. D. (1969). Competing fragmentations in the mass spectra of halogenated phenols.
  • ResearchGate. (n.d.). General derivatization mechanism for phenol with MTBSTFA. Retrieved from [Link]

  • Safe, S., Hutzinger, O., & Jamieson, W. D. (1969). Competing Fragmentations in the Mass Spectra of Halogenated Fhenols.
  • Request PDF. (2014). Removal of phenol by liquid-liquid extraction from pharmaceutical wastewater. Retrieved from [Link]

  • Al-Tannak, N. F., & Wafy, M. S. (2013). Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions. Journal of Taibah University for Science, 7(1), 29-37.
  • University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

  • De La Cruz, D. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • Zhang, Q. W., Lin, L. G., & Ye, W. C. (2018). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Chinese Medicine, 13(1), 20.
  • Request PDF. (2010). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. Retrieved from [Link]

Sources

Application Notes & Protocols: Strategic Derivatization of 4-Bromo-3-chloro-2-methylphenol for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted phenols are foundational scaffolds in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] Their prevalence in FDA-approved drugs underscores their importance as a privileged structural motif.[4] 4-Bromo-3-chloro-2-methylphenol is a particularly valuable, yet underexplored, building block that offers two orthogonal points for chemical modification: a reactive phenolic hydroxyl group and a C-Br bond amenable to modern cross-coupling reactions. This guide provides an in-depth exploration of derivatization strategies for this scaffold, presenting detailed, field-tested protocols designed for researchers in drug discovery and synthetic chemistry. We will elucidate the causality behind experimental choices, ensuring each protocol is a self-validating system from reaction setup to product purification and characterization.

Strategic Overview of Derivatization Pathways

The unique substitution pattern of this compound dictates its reactivity. The phenolic hydroxyl group is the primary site for traditional modifications like etherification and esterification.[5][6] The aryl bromide at the 4-position serves as a versatile handle for introducing molecular complexity through palladium- or copper-catalyzed cross-coupling reactions.[5][7] The choice of which functional group to modify first depends on the desired final structure and the compatibility of subsequent reaction conditions.

G start_node This compound path1_node Derivatization at Phenolic -OH start_node->path1_node O-Alkylation O-Acylation path2_node Derivatization at C-Br Bond start_node->path2_node C-N Coupling C-O Coupling ether_node Aryl Ethers path1_node->ether_node ester_node Phenolic Esters path1_node->ester_node amine_node Aryl Amines path2_node->amine_node diaryl_ether_node Diaryl Ethers path2_node->diaryl_ether_node

Figure 1: Key derivatization pathways for this compound.

Derivatization via the Phenolic Hydroxyl Group

The acidity of the phenolic proton makes the hydroxyl group a prime target for nucleophilic reactions. These transformations are fundamental for modulating physicochemical properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability.

O-Alkylation for Aryl Ether Synthesis (Williamson Ether Synthesis)

The Williamson ether synthesis is a robust and straightforward method for converting phenols to ethers, which are common motifs in pharmaceuticals.[8][9] This reaction proceeds via the formation of a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide.[9]

Scientific Rationale: The choice of base is critical and depends on the reactivity of the alkylating agent. For highly reactive agents like benzyl bromide or methyl iodide, a moderately strong base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like acetonitrile or DMF is sufficient.[10] For less reactive alkyl halides, a stronger base like sodium hydride (NaH) is required to fully deprotonate the phenol, ensuring the reaction proceeds to completion.[10]

Protocol 1: General Procedure for O-Alkylation

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq.).

  • Solvent & Base Addition: Add anhydrous acetonitrile (approx. 15 volumes). To this suspension, add Cs₂CO₃ or K₂CO₃ (2.0 eq.).

  • Reagent Addition: Add the desired primary alkyl halide (e.g., benzyl bromide, 1.1 eq.) dropwise at room temperature.

  • Reaction: Stir the mixture vigorously at room temperature for 6-12 hours. If the reaction is sluggish, it can be gently heated to 40-60 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • Work-up: Upon completion, filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer successively with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the desired aryl ether.[10]

ParameterCondition A (Reactive Halide)Condition B (Unreactive Halide)
Base K₂CO₃ or Cs₂CO₃NaH
Solvent Acetonitrile or DMFTHF or DMF
Temperature Room Temperature to 60 °C0 °C to Room Temperature
Typical Substrate Benzyl bromide, Allyl bromideEthyl bromide

Table 1: Recommended conditions for Williamson ether synthesis.

O-Acylation for Phenolic Ester Synthesis

Esterification of the phenolic hydroxyl group is a common strategy for producing prodrugs or as a protective group strategy.[11] The reaction is typically performed with highly reactive acylating agents like acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base.[12]

Scientific Rationale: Phenols are less nucleophilic than aliphatic alcohols, but their reactivity is sufficient for reaction with strong electrophiles like acetic anhydride or benzoyl chloride.[12] A base such as pyridine or triethylamine is used to neutralize the acidic byproduct (HCl or carboxylic acid) and can also act as a nucleophilic catalyst.[13]

Protocol 2: General Procedure for O-Acylation

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) in dichloromethane (DCM) or pyridine.

  • Base Addition: Add triethylamine (1.5 eq.) if using a solvent other than pyridine. Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Slowly add the acyl chloride or acid anhydride (e.g., acetyl chloride, 1.2 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by adding water. If DCM was used, transfer the mixture to a separatory funnel, wash with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the phenolic ester.[11] Further purification can be achieved by recrystallization or column chromatography if necessary.

Derivatization via the Aryl Bromide Bond

The C-Br bond provides a handle for powerful carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the construction of complex molecular architectures essential for exploring structure-activity relationships.[14]

Buchwald-Hartwig Amination for C-N Cross-Coupling

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of aryl amines from aryl halides.[15][16][17] This transformation is of paramount importance in medicinal chemistry, as the aryl amine moiety is a key component of countless drugs.

Scientific Rationale: The reaction mechanism involves a catalytic cycle with three key steps: oxidative addition of the aryl halide to a Pd(0) complex, amine coordination and deprotonation to form a palladium amide complex, and reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. The choice of phosphine ligand is crucial; bulky, electron-rich ligands (e.g., biaryl phosphines) are known to promote the reductive elimination step, leading to higher yields and broader substrate scope, including less reactive aryl chlorides.[15]

G pd0 L₂Pd⁰ pd2_aryl L₂PdII(Ar)(Br) pd0->pd2_aryl Oxidative Addition (Ar-Br) pd2_amide L₂PdII(Ar)(NR₂) pd2_aryl->pd2_amide Amine Binding & Deprotonation (+ HNR₂, - HBr) pd2_amide->pd0 Reductive Elimination product Ar-NR₂ pd2_amide->product

Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

  • Preparation: In an oven-dried Schlenk tube, combine the this compound derivative (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Reagent Addition: Add the amine (1.2 eq.) and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 eq.).

  • Solvent & Reaction: Evacuate and backfill the tube with an inert gas (N₂ or Argon) three times. Add anhydrous, degassed toluene or dioxane. Heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Ullmann Condensation for C-O Cross-Coupling

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of diaryl ethers.[18][19] While traditional methods require harsh conditions, modern protocols have been developed that proceed at lower temperatures with the aid of ligands.[18][20]

Scientific Rationale: The reaction involves the copper-promoted coupling of an aryl halide with a phenol.[18] The mechanism is thought to involve the formation of a copper phenoxide, which then reacts with the aryl halide.[18] The addition of ligands, such as N,N-dimethylglycine or picolinic acid, accelerates the reaction, allowing for significantly milder conditions (e.g., 90-120 °C) and improving functional group tolerance.[1][20] Cesium carbonate is often the base of choice in modern Ullmann couplings.[21]

Protocol 4: Ligand-Accelerated Ullmann Condensation

  • Preparation: To a reaction vial, add CuI (5-10 mol%), the ligand (e.g., N,N-dimethylglycine, 20 mol%), and Cs₂CO₃ (2.0 eq.).

  • Reagent Addition: Add the this compound derivative (1.0 eq.) and the coupling partner phenol (1.2 eq.).

  • Solvent & Reaction: Add anhydrous, degassed DMF or toluene. Seal the vial and heat to 110-130 °C for 24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction mixture, dilute with ethyl acetate, and filter through Celite.

  • Extraction: Wash the filtrate with aqueous ammonia solution (to remove copper salts) and then with brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to yield the diaryl ether.

Conclusion

This compound is a highly adaptable chemical scaffold. The protocols detailed in this guide provide robust and reproducible methods for its derivatization at two distinct functional handles. By leveraging classic transformations like the Williamson ether synthesis and modern catalytic methods such as the Buchwald-Hartwig amination, researchers can efficiently generate diverse libraries of novel compounds. This strategic approach is indispensable for accelerating discovery programs in medicinal chemistry, agrochemistry, and materials science, enabling a systematic exploration of structure-property relationships.

References

  • Vertex AI Search. Alcohol to Ether using Williamson synthesis (O-Alkylation).
  • Wikipedia. Ullmann condensation.
  • Chemguide. preparation of esters.
  • Organic Chemistry Research. Regular Article.
  • Wikipedia. Buchwald–Hartwig amination.
  • Synfacts. Ullmann-Type Coupling of Phenols with Aryl Halides on Cuprian Zeolite USY.
  • Organic Chemistry Portal. Aryl ether synthesis by etherification (alkylation).
  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
  • Wikipedia. Phenol ether.
  • ResearchGate. Formal Direct Cross-Coupling of Phenols with Amines | Request PDF.
  • Jetir.Org. Green and Simple method for the synthesis of Phenolic esters and their catalytic de-protection.
  • Organic Letters. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides.
  • PubMed Central. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols.
  • Organic Chemistry Portal. Ullmann Reaction.
  • Google Patents. US2082790A - Process of producing esters of phenols.
  • GSC Online Press. Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare.
  • OpenOChem Learn. Buchwald-Hartwig Amination.
  • Benchchem. Application Notes and Protocols for the Synthesis of Substituted Phenols from 2,5-Diiodophenol.
  • NINGBO INNO PHARMCHEM CO.,LTD. 4-Bromo-3-methylphenol: Synthesis and Chemical Reactivity for Advanced Synthesis.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination.
  • Journal of Medicinal Chemistry. Phenols in Pharmaceuticals: Analysis of a Recurring Motif.
  • Beaudry Research Group. Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control.
  • Benchchem. Application Notes and Protocols: Chemical Derivatization of 4-Bromo-2,3-dimethyl-6-nitrophenol for Bioassays.
  • Srini Chem. Introduction to 4-Bromo-2-methylphenol (CAS: 2362-12-1).

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Troubleshooting & Optimization

Technical Support Center: Optimizing Coupling Reactions for 4-Bromo-3-chloro-2-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthetic challenges and optimization strategies for coupling reactions involving 4-Bromo-3-chloro-2-methylphenol. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of C-C, C-N, and C-O bond formation with this sterically hindered and electronically complex substrate. Our goal is to provide practical, evidence-based solutions to common experimental hurdles, moving beyond simple protocols to explain the underlying chemical principles.

Introduction: The Challenge of a Polysubstituted Phenol

This compound is a versatile building block, but its structure presents distinct challenges for cross-coupling reactions. The primary reactive site for palladium-catalyzed reactions is the C-Br bond, which is significantly more reactive than the C-Cl bond.[1] However, the flanking methyl and chloro substituents introduce considerable steric hindrance, which can impede catalyst-substrate interaction and slow down key steps in the catalytic cycle. Furthermore, the presence of a free phenolic hydroxyl group can complicate reactions by interacting with the catalyst or base, necessitating careful selection of reaction conditions to ensure chemoselectivity and high yields.

This guide addresses these challenges through a series of frequently asked questions and troubleshooting scenarios.

Section 1: General Troubleshooting for Cross-Coupling Reactions

This section covers common issues applicable to various coupling reactions with this compound.

Question: My reaction shows low or no conversion. What are the initial checks?

Answer: Low conversion is a frequent issue, often stemming from catalyst inactivity or suboptimal reaction setup. Before extensive re-optimization, consider the following fundamental checks:

  • Catalyst Integrity: Palladium and copper catalysts, especially in their active (0) or (I) oxidation states, can be sensitive to air and moisture.[2] Ensure you are using a fresh, high-purity catalyst or precatalyst. For palladium-catalyzed reactions, if you are generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂, the reduction step may be inefficient.[3][4] Using a pre-formed Pd(0) source (e.g., Pd₂(dba)₃) or a modern precatalyst can be more reliable.[5]

  • Solvent and Reagent Purity: The presence of water or other protic impurities can lead to unwanted side reactions, such as the reduction (debromination) of the aryl halide.[2] Always use anhydrous solvents and ensure reagents are dry. Degassing the solvent by sparging with an inert gas (Argon or Nitrogen) for 10-15 minutes is crucial to remove dissolved oxygen, which can oxidize and deactivate the catalyst.

  • Base Quality: The choice and quality of the base are critical.[6] For instance, inorganic bases like K₃PO₄ and Cs₂CO₃ can be hygroscopic. Their particle size can also dramatically impact reaction rates.[6] Using a freshly opened bottle or drying the base before use is recommended.

Section 2: Palladium-Catalyzed Cross-Coupling at the C-Br Bond

The carbon-bromine bond is the most common site for derivatization of this molecule using palladium catalysis.

FAQ 2.1: Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds.[1][7]

Question: I am attempting a Suzuki-Miyaura coupling with an arylboronic acid, but the yield is poor, and I observe significant starting material. How can I improve this?

Answer: This is a classic problem when dealing with sterically hindered aryl halides. The key lies in selecting a catalyst system that can overcome the steric hindrance.

  • The Causality: The oxidative addition of the aryl bromide to the Pd(0) center is often the first step, followed by transmetalation with the boronic acid and reductive elimination to form the product.[7] With a hindered substrate like this compound, the reductive elimination step can be particularly slow.

  • The Solution: Bulky, Electron-Rich Ligands: To accelerate the rate-limiting reductive elimination, use bulky and electron-rich phosphine ligands. These ligands stabilize the palladium center and promote the final bond-forming step. The Buchwald and Hartwig groups have developed generations of highly effective ligands for this purpose.[5][8]

Catalyst System ComponentRecommendation for Hindered SubstratesRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Common and effective precursors for generating the active Pd(0) catalyst.
Ligand Buchwald Ligands: XPhos, SPhos, RuPhosThese dialkylbiaryl phosphine ligands are bulky and electron-rich, proven to facilitate coupling of sterically demanding substrates.[5]
Base K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases are required to activate the boronic acid for transmetalation.[9]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂OBiphasic solvent systems are common and effective for Suzuki couplings.[10]
Temperature 80-110 °CElevated temperatures are often necessary to overcome the activation energy for hindered substrates.

A typical workflow for optimizing a challenging Suzuki-Miyaura coupling is illustrated below.

Suzuki_Optimization_Workflow cluster_start Initial Reaction Setup cluster_troubleshoot Troubleshooting Steps cluster_result Outcome Start Standard Conditions: Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90°C Check Low Yield or No Reaction? Start->Check Ligand Switch to Bulky Ligand (e.g., XPhos, SPhos) Check->Ligand Yes Success Optimized Yield Check->Success No Base Screen Stronger Base (K₃PO₄, Cs₂CO₃) Ligand->Base Temp Increase Temperature (e.g., 100-110°C) Base->Temp Temp->Success

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

FAQ 2.2: Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling aryl halides with amines.[8][11]

Question: I am observing significant debromination (hydrodehalogenation) of my starting material instead of the desired C-N coupled product. What causes this and how can I prevent it?

Answer: Debromination is a common side reaction in palladium-catalyzed couplings, especially with electron-rich or hindered aryl halides. It occurs when the Pd-Aryl intermediate undergoes reaction with a hydride source before reductive elimination with the amine can occur.

  • The Causality: A competing pathway to reductive elimination is β-hydride elimination from the palladium-amido complex, or reaction with trace water or other protic impurities.[8] The choice of base is also critical; for example, while strong, hindered bases like NaOtBu are often required, they can also promote side reactions if not used carefully.

  • The Solution: Fine-Tuning the Catalyst System and Conditions:

    • Ligand Choice: The use of highly active, bulky monophosphine ligands (e.g., Buchwald or Hartwig ligands) is paramount. These ligands create a sterically crowded palladium center that favors reductive elimination over competing side pathways.[8][11]

    • Base Selection: While NaOtBu is a common choice, weaker bases like K₃PO₄ or Cs₂CO₃ can sometimes suppress debromination, although they may require higher temperatures or longer reaction times.

    • Rigorous Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried. The presence of water can be a source of protons for the hydrodehalogenation pathway.

    • Amine Equivalents: Using a slight excess (1.1-1.2 equivalents) of the amine can help ensure the desired C-N coupling outcompetes side reactions.

The general catalytic cycle for Buchwald-Hartwig amination highlights the key steps where optimization is critical.

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)(Br) Pd0->OxAdd Oxidative Addition (Ar-Br) AmineComplex [L-Pd(II)(Ar)(H₂NR)]⁺Br⁻ OxAdd->AmineComplex Amine Coordination (H₂NR) AmidoComplex L-Pd(II)(Ar)(HNR) AmineComplex->AmidoComplex Deprotonation (Base) Product Ar-NHR (Product) AmidoComplex->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Section 3: Copper-Catalyzed Ullmann C-O Coupling

For forming a diaryl ether using the phenolic -OH group, the Ullmann reaction is a classic and effective choice.[12][13]

Question: My Ullmann ether synthesis between this compound and an aryl halide is not working. What are the modern approaches to this reaction?

Answer: Traditional Ullmann conditions required harsh temperatures (>200 °C) and stoichiometric copper, which are incompatible with many functional groups.[14] Modern protocols use catalytic amounts of copper with a crucial addition: a ligand.

  • The Causality: The ligand serves multiple roles: it solubilizes the copper salt, stabilizes the active Cu(I) species, and facilitates the oxidative addition and reductive elimination steps of the catalytic cycle, allowing the reaction to proceed at much lower temperatures (typically 80-130 °C).[6][14]

  • The Solution: Ligand-Accelerated Catalysis:

    • Catalyst System: A combination of a Cu(I) source (e.g., CuI) and a suitable ligand is essential.

    • Ligand Screening: There is no universal ligand. For hindered phenols, screening is often necessary. Common and effective ligand classes include:

      • Amino Acids: L-Proline and N,N-dimethylglycine are inexpensive and highly effective in many cases.[15]

      • Phenanthrolines: 1,10-Phenanthroline and its derivatives are classic choices.

      • Picolinic Acid: Has been shown to be effective for the synthesis of hindered diaryl ethers.[14]

    • Base and Solvent: A strong inorganic base like K₂CO₃, K₃PO₄, or Cs₂CO₃ is needed to deprotonate the phenol. Polar aprotic solvents like DMF, DMSO, or Dioxane are typically used.

ParameterRecommended Starting ConditionsRationale
Copper Source CuI (5-10 mol%)Cu(I) is often the active catalytic species.[2] Using a fresh, high-purity source is critical.
Ligand L-Proline or 1,10-Phenanthroline (10-20 mol%)A good starting point for screening. Ligands accelerate the reaction, allowing for milder conditions.[16]
Base K₂CO₃ or K₃PO₄ (2 equivalents)Required to generate the phenoxide nucleophile.
Solvent DMF or DioxaneHigh-boiling polar aprotic solvents are effective at solubilizing the reagents.
Temperature 100-130 °CSignificantly milder than classic Ullmann conditions due to the presence of a ligand.

Section 4: Experimental Protocol Example: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the C-C coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(OAc)₂ (2 mol%)

  • XPhos (4 mol%)

  • K₃PO₄ (potassium phosphate), anhydrous (2.5 equivalents)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Round-bottom flask, condenser, magnetic stir bar, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₃PO₄ (2.5 eq).

  • Catalyst Preparation: In a separate vial, add Pd(OAc)₂ (0.02 eq) and XPhos (0.04 eq), and purge with inert gas.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) to the main reaction flask. Stir for 5 minutes.

  • Catalyst Addition: Add the catalyst/ligand mixture to the reaction flask.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

References

  • Chen, W., et al. (2018). Copper-Catalyzed One-Pot Multicomponent Coupling Reaction of Phenols, Amides, and 4-Bromphenyl Iodide. Organic Letters. [Link]

  • Shinde, S. B., et al. (2014). Cu-nanoparticle catalyzed O-arylation of phenols with aryl halides via Ullmann coupling. RSC Advances. [Link]

  • Altman, R. A., et al. (2007). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. Journal of the American Chemical Society. [Link]

  • Monnier, F., & Taillefer, M. (2009). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews. [Link]

  • Li, Y., et al. (2018). Mechanism of the Visible-Light-Mediated Copper-Catalyzed Coupling Reaction of Phenols and Alkynes. The Journal of Physical Chemistry A. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Journal of Synthetic Chemistry. (2024). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. [Link]

  • Grokipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (n.d.). Ullmann reaction. [Link]

  • Reddit. (2023). Troubleshooting Ullmann Coupling. [Link]

  • National Institutes of Health. (2017). Convenient Access to meta-Substituted Phenols by Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling and Oxidation. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Bromo-3-methylphenol: Synthesis and Chemical Reactivity for Advanced Synthesis. [Link]

  • J-STAGE. (n.d.). Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Borylation. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • ResearchGate. (2025). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • National Institutes of Health. (n.d.). Grafting of Hindered Phenol Groups onto Ethylene/α-Olefin Copolymer by Nitroxide Radical Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • OperaChem. (2025). Ullmann coupling-An overview. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • ResearchGate. (n.d.). Ullmann reaction of substituted aryl halide and phenol compound. [Link]

  • YouTube. (2022). Sonogashira Coupling- Reaction and application in Research Lab. [Link]

  • National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]

Sources

troubleshooting guide for the synthesis of "4-Bromo-3-chloro-2-methylphenol"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-Bromo-3-chloro-2-methylphenol

Prepared by: Gemini, Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource for the synthesis of this compound. The content is structured in a practical, question-and-answer format to directly address common challenges encountered during this specific electrophilic aromatic substitution reaction.

Synthesis Overview and Mechanism

The most direct and common synthetic route to this compound is the regioselective electrophilic bromination of 3-chloro-2-methylphenol. The hydroxyl (-OH) and methyl (-CH₃) groups are strong and weak activating groups, respectively, and are ortho, para-directing. Their combined influence strongly directs the incoming electrophile (Br⁺) to the C4 position, which is para to the powerful hydroxyl directing group and sterically accessible.

Primary Synthetic Route

common byproducts in the synthesis of "4-Bromo-3-chloro-2-methylphenol"

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-Bromo-3-chloro-2-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific electrophilic aromatic substitution. Instead of a rigid manual, we present a dynamic resource of troubleshooting guides and FAQs to address the nuanced issues that arise in the lab, focusing on the identification and mitigation of common byproducts.

Section 1: The Root of Byproduct Formation - A Mechanistic Overview

The synthesis of this compound typically proceeds via the electrophilic bromination of 3-chloro-2-methylphenol. The regiochemical outcome of this reaction is dictated by the directing effects of the three substituents on the aromatic ring: the hydroxyl (-OH), the methyl (-CH3), and the chloro (-Cl) groups.

  • Hydroxyl Group (-OH): A powerful activating group and an ortho, para-director. Its influence is dominant in this reaction.

  • Methyl Group (-CH3): An activating group and an ortho, para-director.

  • Chloro Group (-Cl): A deactivating group, yet it is also an ortho, para-director due to its lone pairs.

The interplay of these electronic effects, combined with steric hindrance from the methyl and chloro groups, governs the position of the incoming bromine electrophile. The high activation of the phenol ring makes it susceptible to side reactions, primarily the formation of isomers and poly-halogenated species.[1][2]

Byproduct_Formation start 3-chloro-2-methylphenol (Starting Material) reagents + Brominating Agent (e.g., Br₂, NBS) start->reagents Reaction Input desired This compound (Desired Product - Para) reagents->desired Major Pathway (Para-substitution) isomer 6-Bromo-3-chloro-2-methylphenol (Isomeric Byproduct - Ortho) reagents->isomer Competing Pathway (Ortho-substitution) over 4,6-Dibromo-3-chloro-2-methylphenol (Over-bromination Byproduct) desired->over Excess Br+ isomer->over Excess Br+

Caption: Competing reaction pathways in the bromination of 3-chloro-2-methylphenol.

Section 2: Frequently Asked Questions (FAQs)

This section directly addresses the common questions and challenges encountered during the synthesis and purification of this compound.

Q1: What are the primary byproducts I should anticipate in my crude reaction mixture?

A: You should expect three main types of byproducts:

  • Isomeric Byproduct: 6-Bromo-3-chloro-2-methylphenol. This arises from bromination at the ortho position relative to the hydroxyl group. The ratio of this isomer to your desired 4-bromo product is highly dependent on reaction conditions.

  • Poly-brominated Byproduct: 4,6-Dibromo-3-chloro-2-methylphenol. The phenol ring is highly activated, and if the reaction is not carefully controlled, a second bromination can occur.[1][2]

  • Unreacted Starting Material: Residual 3-chloro-2-methylphenol will be present if the reaction does not go to completion.

Q2: My characterization (NMR/GC-MS) shows two major products with the same mass. What is the likely contaminant?

A: This is the classic signature of isomeric byproduct formation. The contaminant is almost certainly 6-Bromo-3-chloro-2-methylphenol . The hydroxyl group is a strong ortho, para-director, leading to substitution at both the C4 (para) and C6 (ortho) positions. While often the para-product is favored due to reduced steric hindrance, the formation of the ortho-isomer is very common.[3] Separating these two isomers typically requires careful column chromatography or recrystallization.

Q3: I have a significant peak in my mass spectrum at a higher M/z with a characteristic isotopic pattern for two bromine atoms. What went wrong?

A: This indicates the formation of 4,6-Dibromo-3-chloro-2-methylphenol . This "over-bromination" is a frequent issue caused by the high reactivity of the phenol substrate. It can result from:

  • Incorrect Stoichiometry: Using more than one equivalent of the brominating agent.

  • Poor Local Concentration: Adding the brominating agent too quickly, creating localized areas of high concentration where the newly formed monobromo product reacts again before the starting material is consumed.

  • Activating Solvents: Using highly polar solvents (like water or acetic acid) can increase the electrophilicity of the brominating agent and accelerate the reaction, promoting polysubstitution.[2][4]

Q4: How can I optimize my reaction to favor the desired 4-Bromo (para) isomer over the 6-Bromo (ortho) isomer?

A: Maximizing regioselectivity towards the para position involves controlling the reaction kinetics and steric factors.

  • Temperature Control: Running the reaction at lower temperatures (e.g., 0-5 °C) can increase selectivity. Higher temperatures often lead to a mixture of isomers.[5]

  • Solvent Choice: Employing non-polar solvents (e.g., carbon tetrachloride, chloroform, or dichloromethane) can enhance para-selectivity. Polar solvents can stabilize the transition state for ortho-attack, making it more competitive.[3][5]

  • Choice of Brominating Agent: While elemental bromine (Br₂) is common, using a bulkier brominating agent like N-Bromosuccinimide (NBS) can sometimes favor the less sterically hindered para position.[6]

Q5: My final product is a pale yellow or brownish powder, not the expected white solid. What causes this discoloration?

A: Discoloration is typically due to two sources:

  • Oxidation Byproducts: Phenols are susceptible to oxidation, which can form highly colored quinone-type structures.[7] This can be initiated by exposure to air, light, or metallic impurities over time.

  • Residual Bromine: Traces of unreacted bromine can impart a yellow or brown color. To resolve this, ensure a thorough aqueous workup, possibly including a wash with a mild reducing agent like sodium bisulfite solution to quench any excess bromine. Purification by recrystallization is also highly effective at removing colored impurities.

Section 3: Troubleshooting Guide

This table provides a quick reference for diagnosing and solving common issues during the synthesis.

Symptom / Observation Probable Cause (Byproduct) Recommended Action / Solution
Low yield; significant starting material peak in GC/TLC. Incomplete Reaction.1. Slightly increase reaction time.2. Ensure stoichiometric accuracy of the brominating agent (1.0-1.05 equivalents).3. Verify the quality/purity of the starting material and reagents.
Two major product spots/peaks of the same mass. Formation of 6-Bromo-3-chloro-2-methylphenol isomer.1. Lower the reaction temperature.2. Switch to a less polar solvent.3. Implement slow, dropwise addition of the brominating agent.4. Purify via fractional recrystallization or silica gel chromatography.
Product peak with M/z ~+79/81 Da higher than expected. Over-bromination (4,6-Dibromo-3-chloro-2-methylphenol).1. Use precisely 1.0 equivalent of the brominating agent.2. Add the brominating agent slowly to a cooled, well-stirred solution.3. Use a less activating (non-polar) solvent.
Crude product is a dark oil or sticky solid. Formation of multiple byproducts; possible polymerization/oxidation.1. Run the reaction under an inert atmosphere (N₂ or Argon).2. Ensure the reaction is not overheating.3. Perform a thorough workup with aqueous washes to remove acidic residues.
Product is off-white, yellow, or brown after purification. Trace oxidation byproducts or residual halogen.1. During workup, wash the organic layer with a sodium bisulfite solution.2. Recrystallize the final product from an appropriate solvent system (e.g., heptane/ethyl acetate).3. Store the final product under an inert atmosphere and protected from light.

Section 4: Recommended Experimental Protocols

Protocol 1: Synthesis with Enhanced Regioselectivity

This protocol is optimized to favor the formation of the 4-bromo isomer.

  • Setup: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and a thermometer, dissolve 3-chloro-2-methylphenol (1.0 eq) in dichloromethane (DCM) under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Reagent Preparation: In the dropping funnel, prepare a solution of elemental bromine (1.0 eq) in a small amount of DCM.

  • Slow Addition: Add the bromine solution dropwise to the stirred phenol solution over 1-2 hours, ensuring the internal temperature does not exceed 5 °C. The characteristic red-brown color of bromine should dissipate upon addition.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete shortly after the addition is finished.

  • Workup:

    • Quench the reaction by adding a saturated aqueous solution of sodium bisulfite until the color disappears.

    • Transfer the mixture to a separatory funnel and wash with water (2x), followed by saturated sodium bicarbonate solution (1x).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The resulting crude solid can be purified by recrystallization from a heptane/toluene mixture or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Protocol 2: Analytical Method for Byproduct Identification (GC-MS)
  • Sample Prep: Dissolve a small amount (~1 mg) of the crude reaction mixture in 1 mL of a suitable solvent like ethyl acetate or DCM.

  • GC Conditions:

    • Column: Standard non-polar column (e.g., HP-5MS, DB-5).

    • Injector Temp: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization: Electron Impact (EI), 70 eV.

    • Scan Range: 50-400 m/z.

  • Expected Elution Order: Typically, the less polar starting material (3-chloro-2-methylphenol) will elute first, followed by the isomeric bromo-products, and finally the more polar dibromo-product.

Section 5: Visualization of Troubleshooting Logic

This flowchart provides a logical path for diagnosing issues based on initial analytical results.

Caption: A logical workflow for troubleshooting byproduct formation.

References

  • ChemicalBook. (n.d.). 4-Bromo-3-methylphenol synthesis.
  • Google Patents. (n.d.). GB2062636A - Process for the preparation of -halogenated cresol esters.
  • ChemicalBook. (n.d.). 4-BROMO-2-CHLORO-6-METHYLPHENOL synthesis.
  • Wikipedia. (2024). Phenol.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). 4-Bromo-3-methylphenol: Synthesis and Chemical Reactivity for Advanced Synthesis. Retrieved from Ningbo Inno Pharmchem Co., Ltd. website.
  • Quick Company. (n.d.). A Process For Synthesis Of 2 Bromo 4 Methyl Phenol.
  • Mettler Toledo. (n.d.). Halogenation Reactions | Key Syntheses in Chemistry.
  • ResearchGate. (n.d.). A comparison of regioselectivity in electrophilic aromatic substitution....
  • StudySmarter. (2023). Regioselectivity in Electrophilic Aromatic Substitution: Mechanism.
  • National Institutes of Health. (n.d.). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions.
  • YouTube. (2019). Introduction to regioselectivity in aromatic reactions.
  • Ottokemi. (n.d.). 4-Bromo-3-methylphenol, 98%.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Organic Synthesis: The Role of 4-Bromo-3-methylphenol. Retrieved from Ningbo Inno Pharmchem Co., Ltd. website.
  • El Camino College. (n.d.). Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution.
  • Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Retrieved from Organic Syntheses Procedure website.
  • Google Patents. (n.d.). CN102766028A - Method for preparing 2-bromine-4-methylphenol.
  • Google Patents. (n.d.). US4223166A - Process for producing 4-bromo-2-chlorophenols.
  • Organic Chemistry Portal. (n.d.). Phenol synthesis by substitution or oxidation.
  • Beaudry Research Group. (2020). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control.
  • National Institutes of Health. (n.d.). Stereoselective Halogenation in Natural Product Synthesis.
  • Chemistry Steps. (n.d.). Reactions of Phenols.
  • Chemistry LibreTexts. (2023). Halogenation of Alkanes.
  • YouTube. (2022). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry.
  • Mr. Sandip N. Badeliya. (n.d.). Acidity of phenols, effect of substituents on acidity, qualitative tests, Structure and.
  • Google Patents. (n.d.). WO2001083417A1 - Method for producing 2-alkyl-3-chlorophenols.
  • ChemicalBook. (2026). 3-CHLORO-2-METHYLPHENOL.
  • ResearchGate. (n.d.). 4-Bromo-2-[(phenylimino)methyl]phenol.
  • Santa Cruz Biotechnology. (n.d.). 3-Chloro-2-methylphenol.
  • Sigma-Aldrich. (n.d.). 4-bromo-3-methylphenol.
  • Google Patents. (n.d.). EP1280752B1 - Method for producing 2-alkyl-3-chlorophenols.

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Technical Support Center: Purification of 4-Bromo-3-chloro-2-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Compound Identification: "4-Bromo-3-chloro-2-methylphenol" is not a commonly indexed isomer. This guide has been developed based on established principles for purifying substituted halogenated phenols and utilizes data from closely related isomers, such as 4-bromo-2-chloro-3-methylphenol and 4-bromo-2-chloro-6-methylphenol. The principles and techniques described are broadly applicable to this class of compounds.

Introduction for the Senior Scientist

Purifying substituted phenols like this compound presents a unique set of challenges that require a nuanced approach beyond standard protocols. These compounds are often susceptible to oxidation, which can lead to discolored impurities that are difficult to remove.[1][2] Furthermore, the acidic nature of the phenolic hydroxyl group can lead to problematic interactions with common purification media like silica gel, resulting in poor separation and yield.[1]

This guide is structured to provide not just procedural steps, but the underlying chemical principles to empower you to troubleshoot and adapt these methods to your specific experimental context. We will address the most common purification techniques—recrystallization and column chromatography—from a practical, problem-solving perspective.

Frequently Asked Questions (FAQs)

Q1: My sample of this compound has a pink or brownish tint. What causes this and is it a problem?

A1: The pink or brown discoloration is a classic sign of phenol oxidation.[1][2] Phenols are susceptible to air and light-catalyzed oxidation, which forms highly colored quinone or quinone-methide type impurities.[1] While trace amounts may not interfere with some subsequent reactions, it is generally indicative of impurity and should be addressed for applications requiring high purity. To minimize this, handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during heating or solvent removal, and store it in a cool, dark place.[1][3]

Q2: Can I use distillation to purify this compound?

A2: While distillation is a viable purification method for liquids, it may be suitable for this compound if it is a low-melting solid or can be distilled under high vacuum without decomposition. The boiling point of the related compound 4-bromo-2-chloro-6-methylphenol is reported as 254°C at 760 mmHg, which is quite high and may risk thermal decomposition.[4] If you choose this method, vacuum distillation is highly recommended to lower the required temperature. A short-path distillation apparatus would be ideal to minimize the time the compound spends at high temperatures.

Q3: Are there any specific safety precautions I should take when handling this compound?

A3: Yes. Halogenated phenols should be handled with care. Based on safety data for related compounds, it is likely to be harmful if swallowed, in contact with skin, or if inhaled.[3][5] It can cause skin and eye irritation or even severe burns.[3][6][7] Always work in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][7]

Troubleshooting Guide: Column Chromatography

Column chromatography is a powerful technique for separating this compound from impurities with different polarities.[8] However, the acidic nature of phenols can lead to challenges.

Common Chromatography Problems & Solutions

Issue 1: The compound is streaking or "tailing" on the silica gel column.

  • Causality: The acidic phenolic hydroxyl group interacts strongly with the slightly acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This strong interaction causes a portion of the compound to elute more slowly, resulting in a "tail" rather than a sharp peak.

  • Solution 1 (Solvent Modification): Add a small amount (0.1-1%) of a polar, slightly acidic modifier like acetic acid to your eluent. The acetic acid will competitively bind to the active sites on the silica, reducing the interaction with your phenolic compound and leading to better peak shape.

  • Solution 2 (Alternative Stationary Phase): If tailing persists, consider switching to a less acidic or neutral stationary phase like neutral alumina.[9] However, be aware that the selectivity will be different, so you will need to re-screen for an appropriate solvent system using TLC.

  • Solution 3 (Deactivated Silica): You can deactivate the silica gel by treating it with a base, such as triethylamine, before packing the column. This neutralizes the acidic silanol groups.[9]

Issue 2: The compound appears to be decomposing on the column.

  • Causality: The acidic surface of the silica gel can catalyze the decomposition of sensitive compounds. Phenols can also be susceptible to oxidation, which may be accelerated by the high surface area of the stationary phase.[9]

  • Solution 1 (Test Stability): Before running a large-scale column, spot your compound on a TLC plate and let it sit for a few hours. Then, develop the plate. If you see new spots or significant streaking that wasn't there initially, your compound is likely unstable on silica.[9]

  • Solution 2 (Inert Conditions): If oxidation is suspected, de-gas your solvents and run the column under a slight positive pressure of nitrogen or argon to minimize contact with air.[1]

  • Solution 3 (Switch to a Different Method): If the compound is highly unstable on silica, recrystallization may be a more suitable purification method.

Workflow for Troubleshooting Column Chromatography

Caption: Decision tree for troubleshooting common column chromatography issues.

Detailed Protocol: Flash Column Chromatography
  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good starting point for halogenated phenols is a mixture of hexane and ethyl acetate.[10] Aim for an Rf value of 0.2-0.3 for your target compound to ensure good separation.

  • Column Packing: Pack a glass column with silica gel (60-120 mesh is suitable for gravity columns, while 230-400 mesh is used for flash chromatography) using your chosen eluent. Ensure the silica bed is compact and free of air bubbles.

  • Sample Loading: Dissolve your crude this compound in a minimal amount of the eluent or a slightly more polar solvent if it's not fully soluble.[9] Carefully apply the sample to the top of the silica bed.

  • Elution: Begin eluting the column with your solvent system, collecting fractions in test tubes. You can monitor the progress of the separation by TLC analysis of the collected fractions.

  • Fraction Analysis and Pooling: Analyze the fractions by TLC to identify those containing the pure product. Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.

Troubleshooting Guide: Recrystallization

Recrystallization is an excellent technique for purifying solid compounds, especially when the impurities have different solubility profiles from the product.[11]

Common Recrystallization Problems & Solutions

Issue 1: No crystals form, even after cooling the solution in an ice bath.

  • Causality: The solution is not supersaturated, which usually means too much solvent was used.[1]

  • Solution: Gently heat the solution to evaporate some of the solvent. Once you see the solution become slightly cloudy, add a few drops of fresh hot solvent until it becomes clear again. Then, allow it to cool slowly.[12]

Issue 2: The compound "oils out" instead of forming crystals.

  • Causality: This happens when the boiling point of the solvent is higher than the melting point of the compound, or when the solution is cooled too quickly. The compound melts and comes out of solution as a liquid ("oil") rather than forming a crystal lattice.

  • Solution 1 (Slower Cooling): Ensure the solution cools as slowly as possible. You can insulate the flask to slow down the cooling rate.

  • Solution 2 (Change Solvent): Choose a solvent with a lower boiling point.[1] Refer to the solvent selection table below.

  • Solution 3 (Induce Crystallization): If an oil has formed, try reheating the solution to dissolve it, then add a "seed crystal" of the pure compound to the solution as it cools. This provides a template for crystal growth.[13] If you don't have a seed crystal, scratching the inside of the flask with a glass rod can sometimes create microscopic scratches that serve as nucleation sites.[12][13]

Data Table: Solvent Selection for Recrystallization
SolventBoiling Point (°C)PolarityNotes
Heptane/Hexane 69-98Non-polarGood for non-polar impurities. May require a co-solvent.
Toluene 111Non-polarHigher boiling point. Good dissolving power for aromatics.
Dichloromethane 40Moderately PolarLow boiling point, can be difficult to achieve slow cooling.
Ethanol/Methanol 65-78Polar, ProticGood for polar compounds. The -OH group can hydrogen bond.
Water 100Very PolarGenerally, phenols have some solubility in hot water.
Acetic Acid 118Polar, ProticCan be a good solvent but may be difficult to remove.

Note: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[1]

Detailed Protocol: Recrystallization
  • Choose a Solvent: Select a suitable solvent by testing the solubility of your crude compound in small amounts of different solvents.

  • Dissolve the Impure Compound: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently (e.g., on a hot plate) while stirring until the solid dissolves completely.[12][14]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cool the Solution: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this time.[12]

  • Induce Further Crystallization: Once the flask has reached room temperature, you can place it in an ice-water bath for 20-30 minutes to maximize the yield of crystals.[1]

  • Collect and Wash the Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[12] Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Dry the Crystals: Allow the crystals to dry completely, either by leaving them under vacuum on the filter or by transferring them to a watch glass to air dry.

References

  • BenchChem. (2025). Technical Support Center: Purification of Polysubstituted Phenols. Benchchem.
  • PubChem. (n.d.). 4-Bromo-2-chloro-3-methylphenol. National Center for Biotechnology Information. [Link]

  • CPAChem. (2023). Safety data sheet. CPAChem. [Link]

  • CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography Purpose. CDN. [Link]

  • PubChem. (n.d.). 4-Bromo-2-chloro-6-ethyl-3-methylphenol. National Center for Biotechnology Information. [Link]

  • NIH. (n.d.). Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. National Center for Biotechnology Information. [Link]

  • Reddit. (2024). Troubleshooting Phenol-Chloroform-Extraction. Reddit. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: The Role of 4-Bromo-3-methylphenol. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Bromo-2-chlorophenol, 99%. Cole-Parmer. [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. [Link]

  • YouTube. (2020). Recrystallization Technique for Organic Chemistry with Nadia Korovina. [Link]

  • YouTube. (2020). Recrystallization. [Link]

  • Asian Journal of Chemistry. (n.d.). Separation of Some Halogenated Phenols by GC-MS. [Link]

  • YouTube. (2010). Recrystallization | MIT Digital Lab Techniques Manual. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Reddit. (2015). How to dry and purify Phenol. Reddit. [Link]

  • YouTube. (2007). Organic Chemistry Lab: Recrystallization. [Link]

  • Ottokemi. (n.d.). 4-Bromo-3-methylphenol, 98%. Ottokemi. [Link]

  • Google Patents. (n.d.). US4223166A - Process for producing 4-bromo-2-chlorophenols.
  • Quick Company. (n.d.). A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. Quick Company. [Link]

  • MDPI. (n.d.). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. MDPI. [Link]

  • Protocol Online. (2006). Buffered Phenol Troubleshooting. Protocol Online. [Link]

  • Google Patents. (n.d.). CN101279896B - Preparation of 2-bromo-4-methylphenol.
  • Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Organic Syntheses. [Link]

  • Reddit. (2025). Trouble with Column Chromatography of phenolic compounds. Reddit. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 4-Bromo-3-chloro-2-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-Bromo-3-chloro-2-methylphenol. This guide is designed for researchers, chemists, and process development professionals to address the specific challenges encountered during the laboratory and scale-up synthesis of this valuable intermediate. We will move beyond simple procedural outlines to explore the mechanistic reasoning behind process choices, offering robust troubleshooting strategies grounded in established chemical principles.

Introduction: The Synthetic Challenge

This compound is a substituted phenol with a precise arrangement of functional groups, making it a key building block in the development of complex molecules for pharmaceuticals and specialty chemicals. The primary synthetic route involves the electrophilic aromatic substitution (bromination) of 3-chloro-2-methylphenol.

The core challenge in this synthesis lies in controlling the regioselectivity of the bromination. The starting material possesses three substituents—hydroxyl (-OH), methyl (-CH₃), and chloro (-Cl)—each influencing the position of the incoming electrophile (Br⁺). The powerful activating, ortho-, para- directing hydroxyl group dominates, but its directing influence is sterically hindered by the adjacent methyl and chloro groups, leading to potential side reactions and purification difficulties, especially at scale.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My bromination of 3-chloro-2-methylphenol is resulting in low regioselectivity, with a significant amount of the 6-bromo isomer. How can I improve the yield of the desired 4-bromo product?

A1: This is the most common challenge. The formation of the undesired 6-bromo isomer occurs because the C6 position is also activated by the hydroxyl group. Achieving high selectivity for the C4 position requires careful optimization of steric and electronic factors.

Core Cause: The hydroxyl group is a strongly activating ortho-, para- director. Both the C4 (para) and C6 (ortho) positions are electronically favored for electrophilic attack. While the C2 position is also ortho, it is already substituted. The reaction, therefore, becomes a competition between the less sterically hindered C4 position and the electronically favorable C6 position.

Solutions & Scientific Rationale:

  • Solvent Choice: The polarity of the solvent can influence the reactivity of the electrophile and the stability of the reaction intermediates.

    • Non-polar Solvents (e.g., Dichloromethane, Carbon Tetrachloride): These solvents are often preferred for scale-up. They can help suppress the dissociation of bromine (Br₂) into more reactive species, favoring a less aggressive bromination and potentially increasing selectivity for the less hindered para position.

    • Protic Solvents (e.g., Acetic Acid): Acetic acid can solvate the hydroxyl group and the bromine, influencing the reaction pathway.[1][2] While effective, it can sometimes lead to more aggressive bromination if not properly controlled.

  • Temperature Control: Bromination is a highly exothermic reaction.

    • Lower Temperatures (0 °C to 15 °C): Running the reaction at a lower temperature is critical.[1][3] It reduces the overall reaction rate, allowing the kinetic differences between the attack at C4 and C6 to be more pronounced. This generally favors the thermodynamically more stable product and improves selectivity. Insufficient cooling during the slow addition of bromine is a primary cause of poor selectivity at scale.

  • Choice of Brominating Agent: While elemental bromine is the most common reagent for scale-up due to cost, other reagents offer higher selectivity.

    • N-Bromosuccinimide (NBS): NBS is a milder source of electrophilic bromine and is often used when high selectivity is required.[2][4] It generates a low concentration of Br₂ in situ or acts as the bromine source itself, which can significantly reduce the formation of dibrominated and other byproducts.

Diagram: Regioselectivity in the Bromination of 3-Chloro-2-methylphenol

G cluster_start Starting Material cluster_reagents Bromination cluster_products Potential Products start 3-Chloro-2-methylphenol reagent Br₂ or NBS start->reagent Electrophilic Aromatic Substitution product_desired This compound (Desired Product - Para) reagent->product_desired Major Pathway (Steric Control) product_isomer 6-Bromo-3-chloro-2-methylphenol (Isomeric Impurity - Ortho) reagent->product_isomer Minor Pathway (Electronic Influence) product_di 4,6-Dibromo-3-chloro-2-methylphenol (Over-bromination) reagent->product_di Minor Pathway (Excess Reagent/ High Temperature)

Caption: Competing pathways in the bromination of 3-chloro-2-methylphenol.

Q2: What are the critical safety protocols for handling bromine during a scale-up operation?

A2: Bromine is highly toxic, corrosive, and a strong oxidizer.[5][6] A comprehensive safety plan is non-negotiable.

Key Safety Pillars:

  • Engineering Controls:

    • Ventilation: All operations must be conducted in a well-ventilated area, preferably a walk-in fume hood or a contained reactor system with dedicated exhaust ventilation.[5]

    • Scrubber System: The reactor off-gas must be directed to a caustic scrubber (e.g., sodium hydroxide or sodium bisulfite solution) to neutralize any unreacted bromine and the hydrogen bromide (HBr) byproduct.

    • Material Compatibility: Use equipment made of compatible materials like glass, PVDF, or PTFE-lined steel.[7] Bromine is incompatible with many metals, including aluminum and stainless steel.[5][7]

  • Personal Protective Equipment (PPE):

    • Respiratory Protection: Use a full-face respirator with an appropriate acid gas/halogen cartridge or a supplied-air respirator.[7]

    • Gloves: Wear heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene).[8] Do not use disposable latex gloves.

    • Body and Eye Protection: A chemical-resistant apron or suit, chemical splash goggles, and a face shield are mandatory.[5]

  • Emergency Preparedness:

    • Spill Kit: Have a bromine spill kit readily available. This should contain a neutralizing agent like a 10-25% sodium thiosulfate solution.[8]

    • Safety Shower/Eyewash: Ensure immediate access to a safety shower and eyewash station.

    • First Aid: In case of skin contact, immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[9] For inhalation, move the person to fresh air and seek immediate medical attention.[5]

Diagram: Bromine Scale-Up Safety Workflow

G start Start: Plan Reaction ppe Don Full PPE (Respirator, Face Shield, Gloves, Apron) start->ppe prep Prepare Caustic Scrubber & Spill Neutralizer ppe->prep transfer Transfer Bromine to Addition Funnel in Ventilated Enclosure prep->transfer reaction Add Bromine Slowly to Cooled Reactor (-5°C to 10°C) transfer->reaction monitor Monitor Reaction & Off-Gas Scrubber reaction->monitor quench Quench Reaction (e.g., with Na₂SO₃) monitor->quench end End: Proceed to Work-up quench->end

Sources

preventing side reactions in the functionalization of "4-Bromo-3-chloro-2-methylphenol"

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the chemical modification of 4-Bromo-3-chloro-2-methylphenol. Our goal is to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you anticipate and prevent common side reactions, ensuring the efficiency and success of your synthetic routes.

Understanding the Reactivity of this compound

This compound is a polysubstituted aromatic compound with a unique reactivity profile governed by the interplay of its functional groups. The phenolic hydroxyl group is a strong activating group, directing electrophilic substitution to the ortho and para positions. However, in this molecule, both ortho positions and the para position relative to the hydroxyl group are already substituted. This structural feature makes direct electrophilic aromatic substitution on the ring challenging and prone to side reactions if not carefully controlled.

The primary functionalization pathways for this molecule involve reactions at the phenolic hydroxyl group (O-functionalization) and, under certain conditions, modification of the substituents on the aromatic ring. This guide will focus on the most common functionalization reactions and their associated challenges.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

O-Alkylation (Williamson Ether Synthesis)

The Williamson ether synthesis is a widely used method for the O-alkylation of phenols. It involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide.

Q1: I am trying to perform an O-alkylation on this compound, but I am observing low yields and the formation of multiple byproducts. What could be the cause?

A1: Low yields and byproduct formation in the O-alkylation of this substrate can stem from several factors, primarily related to the choice of base, solvent, and reaction temperature, as well as the nature of the alkylating agent.

Troubleshooting Workflow: O-Alkylation

O_Alkylation_Troubleshooting start Low Yield / Byproducts in O-Alkylation base Base Selection Issue: Incomplete deprotonation or side reactions. Solution: Use a stronger, non-nucleophilic base like NaH or K₂CO₃. Avoid weaker bases if starting material is recovered. start->base solvent Solvent Choice Issue: Poor solubility or competing reactions. Solution: Use polar aprotic solvents like DMF or acetonitrile. Avoid protic solvents which can interfere with the nucleophile. base->solvent temperature Reaction Temperature Issue: Decomposition or elimination side reactions. Solution: Start at room temperature and gently heat if necessary. High temperatures can favor elimination with secondary/tertiary alkyl halides. solvent->temperature alkyl_halide Alkylating Agent Issue: Elimination (E2) competes with substitution (SN2). Solution: Use primary alkyl halides. Secondary and tertiary halides are more prone to elimination. temperature->alkyl_halide product Desired O-Alkylated Product alkyl_halide->product

Caption: Troubleshooting workflow for O-alkylation of this compound.

Q2: What are the recommended starting conditions for a successful Williamson ether synthesis with this compound?

A2: For a successful O-alkylation, consider the following optimized conditions as a starting point.

ParameterRecommendationRationale
Base Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)K₂CO₃ is a moderately strong base that is effective for deprotonating phenols and is easy to handle.[1] NaH is a stronger, non-nucleophilic base suitable for complete deprotonation, especially with less reactive alkyl halides.
Solvent N,N-Dimethylformamide (DMF) or AcetonitrileThese polar aprotic solvents effectively dissolve the phenoxide salt and do not participate in the reaction.
Alkylating Agent Primary alkyl halide (e.g., ethyl iodide, benzyl bromide)Primary alkyl halides favor the S(_N)2 mechanism, minimizing the competing E2 elimination reaction that is common with secondary and tertiary halides.[2]
Temperature Room temperature to 60 °CStarting at room temperature and gently heating can promote the reaction without significant byproduct formation.
Atmosphere Inert (Nitrogen or Argon)Prevents potential oxidation of the phenol or phenoxide.

Step-by-Step Protocol for O-Ethylation of this compound

  • To a solution of this compound (1.0 eq) in dry DMF (0.5 M) under an inert atmosphere, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl iodide (1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to 50 °C and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

C-Alkylation (Friedel-Crafts and Related Reactions)

Direct C-alkylation of the aromatic ring of this compound is generally disfavored due to steric hindrance and the deactivating effects of the halogen substituents. However, under specific conditions, C-alkylation can be a competing side reaction during O-alkylation or the primary goal with appropriate reagents.

Q3: I am observing a mixture of O-alkylated and C-alkylated products. How can I favor O-alkylation?

A3: The competition between O- and C-alkylation is influenced by the reaction conditions. To favor O-alkylation, you want to promote the reactivity of the phenoxide oxygen.

Decision Diagram for O- vs. C-Alkylation

O_vs_C_Alkylation start Mixture of O- and C-Alkylated Products conditions Analyze Reaction Conditions Are you using a strong base and a polar aprotic solvent? start->conditions yes_path Promote O-Alkylation conditions:f1->yes_path Yes no_path Promote C-Alkylation (or side reaction) conditions:f1->no_path No

Caption: Decision diagram for controlling O- vs. C-alkylation.

To favor O-alkylation, use conditions that generate a "free" phenoxide ion, such as a strong base in a polar aprotic solvent. Conversely, conditions that favor ion pairing or involve Lewis acids can lead to more C-alkylation.

Q4: Is it possible to achieve selective C-alkylation on this molecule?

A4: While challenging, selective C-alkylation might be achievable under specific Friedel-Crafts conditions, although this is not a common transformation for such a substituted phenol.[3][4] The reaction would likely require a protecting group on the hydroxyl functionality to prevent O-alkylation and other side reactions.

Protecting Group Strategy for C-Alkylation

  • Protect the Hydroxyl Group: Convert the phenolic -OH to a less reactive group, such as a methyl ether or a silyl ether.[5] This prevents the hydroxyl group from interfering with the Friedel-Crafts catalyst.

  • Perform Friedel-Crafts Alkylation: With the protected phenol, a standard Friedel-Crafts alkylation can be attempted using an alkyl halide and a Lewis acid catalyst (e.g., AlCl₃).[6] However, the regioselectivity will be dictated by the combined directing effects of the existing substituents, and the reaction may be sluggish due to the deactivating halogens.

  • Deprotection: Remove the protecting group to regenerate the phenol.

This multi-step process is often necessary to achieve selective C-alkylation on highly functionalized phenols.

Electrophilic Aromatic Substitution

Q5: I want to introduce a nitro group onto the aromatic ring. Where will it add, and what conditions should I use?

A5: Introducing a new substituent via electrophilic aromatic substitution is difficult on this substrate because all the activated positions (ortho and para to the hydroxyl group) are blocked. Standard nitration conditions (e.g., HNO₃/H₂SO₄) are highly acidic and oxidizing, which can lead to degradation of the phenol. The directing effects of the substituents are as follows:

  • -OH: Strongly activating, ortho, para-directing.

  • -CH₃: Weakly activating, ortho, para-directing.

  • -Cl, -Br: Deactivating, ortho, para-directing.

The combined effect of these groups makes the remaining positions on the ring (C5 and C6) relatively electron-deficient and sterically hindered. A forced reaction might lead to a mixture of products or decomposition. A more controlled approach would be necessary, possibly involving advanced synthetic methodologies that are beyond the scope of standard electrophilic aromatic substitution. It is crucial to perform such reactions on a small scale first to assess their feasibility.

References

  • Optimization of the reaction conditions. a. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved January 20, 2026, from [Link]

  • Protecting Groups. (n.d.). Organic Synthesis. Retrieved January 20, 2026, from [Link]

  • 4-Bromo-3-methylphenol: Synthesis and Chemical Reactivity for Advanced Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 20, 2026, from [Link]

  • Williamson Ether Synthesis Lab 3. (2023). Edubirdie. Retrieved January 20, 2026, from [Link]

  • Friedel–Crafts reaction. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • Protecting group. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • Friedel Crafts Alkylation. (2014, November 15). YouTube. Retrieved January 20, 2026, from [Link]

  • Friedel-Crafts Alkylation Reaction. (n.d.). Mettler Toledo. Retrieved January 20, 2026, from [Link]

  • Optimization of the reaction conditions. [a]. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Optimization of the reaction conditions. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Experiment 06 Williamson Ether Synthesis. (n.d.). University of Wisconsin-River Falls. Retrieved January 20, 2026, from [Link]

  • Williamson ether synthesis. (n.d.). Khan Academy. Retrieved January 20, 2026, from [Link]

  • Friedel–Crafts reaction. (2020, August 24). L.S.College, Muzaffarpur. Retrieved January 20, 2026, from [Link]

  • Williamson Ether Synthesis Reaction Mechanism. (2018, May 1). YouTube. Retrieved January 20, 2026, from [Link]

  • Wang, J. Y., Stevens, J. M., Kariofillis, S. K., Tom, M.-J., Golden, D. L., Li, J., Tabora, J. E., Parasram, M., Shields, B. J., Primer, D. N., Hao, B., Del Valle, D., DiSomma, S., Furman, A., Zipp, G. G., Melnikov, S., Paulson, J., & Doyle, A. G. (2024). Identifying general reaction conditions by bandit optimization. Nature, 626(7999), 546–552. [Link]

  • Sonawane, R. B., Gacche, D. N., & Shinde, D. B. (2019). Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. SynOpen, 3(1), 124–137. [Link]

  • Li, H., & Li, Z. (2019). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 24(18), 3361. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry. Retrieved January 20, 2026, from [Link]

  • Optimization of the reaction conditions. [a]. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). (n.d.). Organic Syntheses Procedure. Retrieved January 20, 2026, from [Link]

  • 15.2: Regioselectivity in Electrophilic Aromatic Substitution. (2023, January 4). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

  • 4-Bromo-2-chloro-3-methylphenol. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • 4-Bromo-3-chloro-2-methylbenzaldehyde. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • Process for producing 4-bromo-2-chlorophenols. (n.d.). Google Patents.
  • Process for oxygen-alkylation of sterically hindered phenols. (n.d.). Google Patents.
  • Epoc group: transformable protecting group with gold(iii)-catalyzed fluorene formation. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Protective group strategies in carbohydrate and peptide chemistry. (n.d.). Scholarly Publications Leiden University. Retrieved January 20, 2026, from [Link]

  • Steric Hindrance in SN2 and SN1 Reactions. (n.d.). Chemistry Steps. Retrieved January 20, 2026, from [Link]

  • Oxidation of Sterically Hindered Phenols. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Enolate alkylation problem. (2021, December 21). Reddit. Retrieved January 20, 2026, from [Link]

  • Photoredox-Nickel Dual-Catalyzed C-Alkylation of Secondary Nitroalkanes: Access to Sterically Hindered α-Tertiary Amines. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

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Catalyst Selection and Troubleshooting for Cross-Coupling with 4-Bromo-3-chloro-2-methylphenol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for catalyst selection in cross-coupling reactions involving the sterically hindered and electronically complex substrate, 4-Bromo-3-chloro-2-methylphenol. Our goal is to equip you with the scientific rationale behind experimental choices, ensuring robust and reproducible outcomes.

Understanding the Substrate: Key Challenges

This compound presents a unique set of challenges in cross-coupling reactions due to its structural features:

  • Chemoselectivity: The presence of both a bromine and a chlorine substituent necessitates careful catalyst selection to achieve selective reaction at one site. The general reactivity trend for palladium-catalyzed cross-couplings is C-I > C-Br > C-OTf > C-Cl, primarily due to the differences in carbon-halogen bond dissociation energies.[1] This inherent reactivity difference is the primary tool for achieving selectivity.

  • Steric Hindrance: The 2-methyl group ortho to the bromine atom and the 3-chloro group create a sterically congested environment around the primary reactive site (C-Br bond). This can hinder the crucial oxidative addition step in the catalytic cycle.[2][3]

  • The Phenolic Hydroxyl Group: The acidic proton of the phenol can react with the basic conditions required for most cross-coupling reactions. The resulting phenoxide can coordinate to the metal center, potentially altering the catalyst's reactivity or leading to catalyst inhibition. Furthermore, phenols can undergo oxidative homocoupling as an undesired side reaction.[4]

This guide will address these challenges in the context of common cross-coupling reactions.

FAQ 1: Suzuki-Miyaura Coupling

Question: I am planning a Suzuki-Miyaura coupling with this compound and an arylboronic acid. Which catalytic system should I start with to ensure selective coupling at the C-Br bond?

Answer:

For a successful and chemoselective Suzuki-Miyaura coupling at the C-Br bond, your initial choice of catalyst, ligand, and base is critical.

Catalyst and Ligand Selection:

Given the steric hindrance from the ortho-methyl group, a catalyst system known for its high activity with hindered substrates is recommended.

  • Palladium Source: A common and effective starting point is a Pd(II) precatalyst like Pd(OAc)₂ or a Pd(0) source such as Pd₂(dba)₃.[5] Precatalysts, like Buchwald's G3 or G4 precatalysts, are often preferred as they provide a reliable and efficient in situ generation of the active Pd(0) species.[5]

  • Ligand Choice: The ligand is paramount for overcoming steric hindrance and promoting the rate-determining oxidative addition step.[1][6] Bulky, electron-rich monophosphine ligands are the gold standard for this type of transformation.[5][7]

Recommended Starting Conditions for Suzuki-Miyaura Coupling

ComponentRecommendationRationale
Palladium Source Pd(OAc)₂ (2 mol%) or a Buchwald G3 Precatalyst (2 mol%)Pd(OAc)₂ is a cost-effective and common precatalyst.[5] Buchwald precatalysts offer high efficiency in generating the active catalyst.
Ligand SPhos or XPhos (4 mol%)These are bulky, electron-rich biaryl phosphine ligands that excel in coupling sterically hindered substrates.[7][8] They accelerate both oxidative addition and reductive elimination.
Base K₂CO₃ or K₃PO₄ (2-3 equivalents)K₂CO₃ in an aqueous solvent mixture is a standard choice.[7] For substrates sensitive to water or if protodeborylation of the boronic acid is an issue, anhydrous K₃PO₄ is a stronger and effective alternative.[7]
Solvent 1,4-Dioxane/H₂O (e.g., 4:1) or Toluene/H₂ODioxane is a traditional solvent for Suzuki couplings.[7] Toluene can also be effective, and the use of some water is often necessary to dissolve the inorganic base.
Temperature 80-110 °CElevated temperatures are often required to overcome the activation energy for sterically hindered substrates.[2]

dot graph "Suzuki_Catalyst_Selection" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_Substrate" { label="Substrate Challenges"; bgcolor="#E8F0FE"; Substrate [label="this compound"]; Steric_Hindrance [label="Steric Hindrance (2-Me)"]; Chemoselectivity [label="Chemoselectivity (Br vs. Cl)"]; Phenol_OH [label="Phenolic -OH Group"]; }

subgraph "cluster_CatalystSystem" { label="Recommended Catalytic System"; bgcolor="#E6F4EA"; Palladium [label="Palladium Source\n(e.g., Pd(OAc)₂, G3-Precatalyst)", shape=ellipse, fillcolor="#FFFFFF"]; Ligand [label="Bulky, Electron-Rich Ligand\n(e.g., SPhos, XPhos)", shape=ellipse, fillcolor="#FFFFFF"]; Base [label="Base\n(e.g., K₂CO₃, K₃PO₄)", shape=ellipse, fillcolor="#FFFFFF"]; Solvent [label="Solvent\n(e.g., Dioxane/H₂O)", shape=ellipse, fillcolor="#FFFFFF"]; }

Substrate -> Palladium [label=" Oxidative Addition\n(Rate-Limiting Step)"]; Steric_Hindrance -> Ligand [label=" Overcome with\nbulky ligands"]; Chemoselectivity -> Palladium [label=" Target C-Br Bond\n(Lower Bond Energy)"]; Phenol_OH -> Base [label=" Deprotonation"]; Palladium -> Ligand [style=dotted, arrowhead=none]; Ligand -> Base [style=dotted, arrowhead=none]; Base -> Solvent [style=dotted, arrowhead=none];

Product [label="Desired Product", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; Palladium -> Product [label=" Catalytic Cycle"]; } Caption: Catalyst system selection for Suzuki coupling.

Question: My Suzuki-Miyaura reaction is sluggish, and I'm observing significant amounts of starting material even after prolonged reaction times. What should I troubleshoot?

Answer:

A sluggish reaction with a sterically hindered substrate like this compound is a common issue. Here is a systematic troubleshooting workflow:

  • Verify Reagent and System Integrity: Before modifying the core chemistry, ensure the fundamentals are correct.[2]

    • Solvent Quality: Use dry, degassed solvents. Oxygen can oxidize the Pd(0) catalyst and phosphine ligands.

    • Reagent Purity: Ensure the boronic acid is pure and not degraded (protodeborylated). The palladium catalyst should be from a reliable source.

    • Inert Atmosphere: The reaction should be set up under an inert atmosphere (Nitrogen or Argon) to prevent catalyst deactivation.

  • Systematic Optimization of Reaction Parameters:

    • Increase Temperature: Sterically hindered reactions often require more thermal energy to overcome the activation barrier for oxidative addition.[2] Incrementally increase the temperature towards the solvent's boiling point.

    • Screen a More Electron-Rich Ligand: If SPhos or XPhos are not effective, consider an even more electron-rich and bulky ligand like RuPhos. These ligands are known to accelerate the oxidative addition of challenging aryl halides.

    • Change the Base/Solvent System: If you are using K₂CO₃ in dioxane/water, consider switching to a stronger, non-aqueous base like K₃PO₄ in a solvent like toluene or CPME. This can be particularly helpful if you suspect protodeborylation of your boronic acid is a competing side reaction.[7]

    • Increase Catalyst Loading: As a last resort for difficult couplings, increasing the catalyst and ligand loading (e.g., to 5 mol% Pd) can sometimes improve conversion, although this is less atom-economical.

dot graph "Troubleshooting_Suzuki" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Start [label="Sluggish Suzuki Reaction", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Integrity [label="Step 1: Verify System Integrity\n(Solvents, Reagents, Atmosphere)"]; Optimize_Conditions [label="Step 2: Optimize Conditions"]; Re_evaluate_Strategy [label="Step 3: Re-evaluate Ligand/Base"]; Success [label="Reaction Successful", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

subgraph "cluster_Optimize" { label="Optimization Steps"; bgcolor="#F1F3F4"; Increase_Temp [label="Increase Temperature"]; Change_Solvent [label="Change Solvent"]; }

subgraph "cluster_Re_evaluate" { label="Strategy Re-evaluation"; bgcolor="#E8F0FE"; Screen_Ligand [label="Screen More Active Ligand\n(e.g., RuPhos)"]; Screen_Base [label="Screen Stronger Base\n(e.g., K₃PO₄)"]; }

Start -> Check_Integrity; Check_Integrity -> Optimize_Conditions [label="If Integrity OK"]; Optimize_Conditions -> Increase_Temp; Increase_Temp -> Change_Solvent [label="If still sluggish"]; Change_Solvent -> Re_evaluate_Strategy [label="If still sluggish"]; Re_evaluate_Strategy -> Screen_Ligand; Screen_Ligand -> Screen_Base [label="If needed"]; Screen_Base -> Success; } Caption: Workflow for troubleshooting a sluggish Suzuki reaction.

FAQ 2: Buchwald-Hartwig Amination

Question: I want to perform a Buchwald-Hartwig amination on this compound with a secondary amine. What are the key considerations, especially concerning the phenol group?

Answer:

The Buchwald-Hartwig amination presents similar challenges of chemoselectivity and steric hindrance as the Suzuki coupling, but with the added complexity of using a strong base in the presence of an acidic phenol.

Key Considerations:

  • Base Selection: This is the most critical parameter. Strong bases like NaOt-Bu or LHMDS are typically required.[3] However, these will readily deprotonate the phenol, forming a sodium phenoxide. This is not necessarily detrimental, as the reaction can still proceed, but it consumes an equivalent of base. You must use at least 2 equivalents of base: one for the amine and one for the phenol.

  • Catalyst Inhibition: The in situ generated phenoxide can act as a ligand for the palladium center. In some cases, this can inhibit the catalytic cycle.[9]

  • Chemoselectivity: The C-Br bond is significantly more reactive than the C-Cl bond in Buchwald-Hartwig aminations, so high selectivity for mono-amination at the bromine position is expected.[9]

Recommended Starting Conditions for Buchwald-Hartwig Amination

ComponentRecommendationRationale
Palladium Source Pd₂(dba)₃ (1-2 mol %) or a G4-Pd-precatalyst (1-2 mol %)These are highly active precatalysts for C-N coupling.[10]
Ligand RuPhos or BrettPhos (2-4 mol %)These are state-of-the-art ligands for Buchwald-Hartwig aminations, showing broad substrate scope and high activity.
Base NaOt-Bu or LHMDS (2.2 equivalents)A strong, non-nucleophilic base is required.[3][11] At least two equivalents are necessary to deprotonate both the amine and the phenol.
Solvent Toluene or CPMEAprotic, non-coordinating solvents are generally preferred for this reaction.[12]
Temperature 90-110 °CAs with Suzuki coupling, elevated temperatures are typically necessary.

Question: My Buchwald-Hartwig reaction is giving me a complex mixture of products and low yield of the desired amine. What could be the cause?

Answer:

Low yields and complex product mixtures in Buchwald-Hartwig reactions can stem from several sources, particularly with a functionalized substrate like this.

  • Catalyst Deactivation: The combination of a coordinating phenoxide and high temperatures can lead to catalyst decomposition into palladium black.[13] If you observe a black precipitate, this is a likely cause.

    • Troubleshooting: Consider a more robust precatalyst (e.g., a G4 precatalyst) which is designed for rapid generation of the active catalyst and can sometimes outperform systems generated in situ from Pd₂(dba)₃.[10] You could also try a different ligand that is known for its stability.

  • Side Reactions of the Amine: Ensure your amine is stable under the reaction conditions. Some amines can undergo side reactions at high temperatures.

  • Incomplete Deprotonation: If you are using less than two equivalents of a strong base, the reaction may be hampered by protonolysis events that deactivate the catalyst or starting materials. Ensure your base is fresh and of high purity.

  • Solubility Issues: Poor solubility of the starting material or the base can lead to failed reactions.[9] Ensure your chosen solvent can dissolve the substrates at the reaction temperature. Vigorous stirring is also crucial.[9]

FAQ 3: Sonogashira Coupling

Question: Can I perform a selective Sonogashira coupling on this compound? Does the copper co-catalyst pose any problems?

Answer:

Yes, a selective Sonogashira coupling at the C-Br bond is feasible. The standard Sonogashira conditions involve a palladium catalyst and a copper(I) co-catalyst.

Key Considerations:

  • Chemoselectivity: Similar to other cross-couplings, the palladium-catalyzed oxidative addition will preferentially occur at the C-Br bond.

  • Copper(I) Co-catalyst: The role of Cu(I) is to facilitate the transmetalation step with the terminal alkyne. While generally robust, the presence of multiple potential coordinating sites on your substrate (phenoxide, halide) could potentially interfere with the copper. However, in most cases, this is not a prohibitive issue.

  • "Copper-Free" Sonogashira: To avoid potential issues with copper, such as promoting alkyne homocoupling (Glaser coupling), you can opt for a "copper-free" Sonogashira protocol. These reactions typically require a higher catalyst loading or more specialized, highly active palladium/ligand systems and often a stronger base.

Recommended Starting Conditions for Sonogashira Coupling

ComponentRecommendationRationale
Palladium Catalyst Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%)These are classic, reliable catalysts for Sonogashira couplings.
Copper Co-catalyst CuI (5-10 mol%)The standard co-catalyst to facilitate the formation of the copper acetylide.
Base Triethylamine (TEA) or Diisopropylamine (DIPA)Acts as both the base and often the solvent. It neutralizes the H-X byproduct.
Solvent THF or DMF (if co-solvent is needed)Often run neat in the amine base, but a co-solvent can be used to improve solubility.
Temperature Room Temperature to 60 °CSonogashira couplings can often be run under milder conditions than Suzuki or Buchwald-Hartwig reactions.

General Troubleshooting Protocol

This protocol provides a general framework for addressing common issues in cross-coupling reactions with this compound.

Step-by-Step General Troubleshooting Methodology

  • Reaction Setup Verification:

    • Confirm the use of an inert atmosphere (N₂ or Ar).

    • Use freshly distilled/dried and degassed solvents.

    • Verify the purity and stoichiometry of all reagents (aryl halide, coupling partner, base).

    • Ensure the catalyst and ligand have been stored properly and are not degraded.

  • Initial Reaction Analysis:

    • Monitor the reaction by TLC or LC-MS to track the consumption of starting material and formation of the product.

    • If no reaction occurs, first re-verify the setup and reagent quality.

  • Troubleshooting Low Conversion:

    • Temperature: Increase the reaction temperature in 10-20 °C increments.

    • Ligand: Switch to a more electron-rich and/or bulky ligand from the same class (e.g., from XPhos to RuPhos).

    • Base: For Suzuki, consider switching from a carbonate to a phosphate base. For Buchwald-Hartwig, ensure the base is strong enough and used in sufficient excess.

    • Concentration: Sometimes, reaction rates can be sensitive to concentration. Try running the reaction at a higher or lower concentration.

  • Addressing Side Product Formation:

    • Homocoupling of Coupling Partner: This can indicate that the transmetalation step is slow relative to other pathways. For boronic acids (Suzuki), this can be due to oxidative conditions. For alkynes (Sonogashira), this is often copper-mediated. Consider copper-free conditions.

    • Protodehalogenation (Loss of Br): This suggests a source of protons in the reaction. Ensure solvents and reagents are dry. Using a stronger, non-protic base can sometimes mitigate this.

    • Phenol-related Side Products: If you suspect oxidative coupling of the phenol, ensure the reaction is strictly anaerobic.

This guide provides a starting point for your experiments. Remember that the optimal conditions are always substrate-dependent and may require systematic screening and optimization.

References

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Suzuki-Miyaura. Wordpress. Retrieved from [Link]

  • Wordpress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]

  • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Retrieved from [Link]

  • Wuwuxia. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Retrieved from [Link]

  • Wikipedia. (n.d.). Oxidative coupling of phenols. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros. Retrieved from [Link]

  • Chemistry Stack Exchange. (2022, May 22). Buchwald-Hartwig coupling troubleshooting. Retrieved from [Link]

  • ResearchGate. (2015, August 6). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Request PDF. Retrieved from [Link]

  • Pearson. (2022, July 22). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. Request PDF. Retrieved from [Link]

  • Pubs.acs.org. (n.d.). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Retrieved from [Link]

  • eScholarship.org. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Retrieved from [Link]

  • PubMed. (2011, March 28). Nickel-catalyzed cross-coupling of phenols and arylboronic acids through an in situ phenol activation mediated by PyBroP. Retrieved from [Link]

  • PMC. (2025, June 4). A new P3N ligand for Pd-catalyzed cross-couplings in water. Retrieved from [Link]

  • ScienceDirect. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Retrieved from [Link]

  • RSC Publishing. (2024, August 15). Ru-catalyzed activation of free phenols in a one-step Suzuki–Miyaura cross-coupling under mechanochemical conditions. Retrieved from [Link]

  • ACS Publications. (2024, November 15). From Established to Emerging: Evolution of Cross-Coupling Reactions | The Journal of Organic Chemistry. Retrieved from [Link]

  • PMC. (n.d.). Catalytic Oxidative Coupling of Phenols and Related Compounds. NIH. Retrieved from [Link]

  • ResearchGate. (2023, March 22). (PDF) Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. Retrieved from [Link]

  • PMC. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. NIH. Retrieved from [Link]

  • ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. Request PDF. Retrieved from [Link]

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solvent effects on the reactivity of "4-Bromo-3-chloro-2-methylphenol"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Bromo-3-chloro-2-methylphenol

Welcome to the technical support resource for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the intricacies of working with this versatile but nuanced intermediate. My goal is to provide not just protocols, but a deeper understanding of the causality behind experimental choices, particularly concerning the profound influence of the solvent environment on reactivity.

Introduction: Understanding the Molecule

This compound is a substituted phenol with a unique electronic and steric profile. Its reactivity is governed by the interplay of four key features on the aromatic ring:

  • Hydroxyl (-OH) Group: A powerful activating, ortho, para-directing group. Its reactivity is highly sensitive to hydrogen bonding and solvent-mediated deprotonation.

  • Methyl (-CH₃) Group: A weakly activating, ortho, para-directing group via hyperconjugation.

  • Chlorine (-Cl) and Bromine (-Br) Atoms: These halogens are deactivating due to their inductive electron withdrawal but are ortho, para-directing due to resonance electron donation.

The choice of solvent can dramatically shift the balance of these effects, dictating reaction rates, regioselectivity, and even the reaction mechanism itself.

Frequently Asked Questions & Troubleshooting Guides
FAQ 1: Electrophilic Aromatic Substitution (EAS)

Question: I am attempting an electrophilic substitution (e.g., nitration) on this compound and am getting either no reaction or a mixture of unwanted poly-substituted byproducts. What is happening?

Answer: This is a classic issue of mismatched solvent and reaction conditions. The outcome of EAS on a highly activated ring like a phenol is critically dependent on the solvent's ability to modulate the nucleophilicity of the ring and the activity of the electrophile.

Causality & Expert Insights:

  • Polar Protic Solvents (e.g., Water, Acetic Acid, Methanol): These solvents can be problematic for phenols. They can form strong hydrogen bonds with the hydroxyl group, which can slightly temper its activating effect. More importantly, in the presence of any base (or even through auto-dissociation), they can promote the formation of the phenoxide ion (-O⁻).[1][2] The phenoxide is so intensely activated that it often leads to rapid, uncontrollable poly-substitution, as seen when phenol reacts with bromine water to immediately form 2,4,6-tribromophenol.[3]

  • Polar Aprotic Solvents (e.g., DMF, Acetonitrile, DMSO): These solvents are often a better choice for controlled EAS on phenols. They can dissolve the phenol and many electrophilic reagents but do not form strong hydrogen bonds to the hydroxyl hydrogen.[4][5] This prevents significant phenoxide formation (unless a base is added), allowing for more predictable, mono-substitution reactions.

  • Nonpolar Solvents (e.g., Dichloromethane, Carbon Disulfide, Hexane): In these solvents, the phenol exists primarily in its neutral form. The reactivity is moderated, which is ideal for achieving mono-substitution.[1][3] The challenge here is often the poor solubility of the phenol or the electrophilic reagents.

Troubleshooting Flowchart for EAS Reactions:

eas_troubleshooting start EAS Reaction Issue: Poor Selectivity or No Reaction solvent_check What is your solvent? start->solvent_check protic Polar Protic (H₂O, AcOH, MeOH) solvent_check->protic Protic aprotic Polar Aprotic (MeCN, DMF) solvent_check->aprotic Aprotic nonpolar Nonpolar (DCM, CS₂) solvent_check->nonpolar Nonpolar protic_sol High risk of phenoxide formation. Leads to poly-substitution and side reactions. protic->protic_sol aprotic_sol Good choice for controlled reactions. Balances reactivity and solubility. aprotic->aprotic_sol nonpolar_sol Excellent for mono-substitution. Check for reagent solubility issues. nonpolar->nonpolar_sol protic_fix Solution: Switch to a nonpolar or polar aprotic solvent. Use milder reaction conditions (lower temp). protic_sol->protic_fix aprotic_fix Troubleshooting: - If no reaction, consider a stronger electrophile or mild heating. - Ensure solvent is anhydrous. aprotic_sol->aprotic_fix nonpolar_fix Troubleshooting: - If no reaction, solubility may be the issue. - Switch to a more polar aprotic solvent like MeCN. nonpolar_sol->nonpolar_fix solvent_nucleophile Fig. 2: Solvent Caging Effect on Phenoxide cluster_protic Polar Protic Solvent (e.g., Methanol) cluster_aprotic Polar Aprotic Solvent (e.g., DMF) phenoxide_p Ar-O⁻ h1 H phenoxide_p->h1 h2 H phenoxide_p->h2 h3 H phenoxide_p->h3 o1 O h1->o1 me1 Me o1->me1 o2 O h2->o2 me2 Me o2->me2 o3 O h3->o3 me3 Me o3->me3 phenoxide_a Ar-O⁻ note "Naked" & Reactive

Caption: Protic vs. Aprotic solvation of the phenoxide ion.

Data Summary: Relative Reaction Rates

The choice of solvent can alter reaction rates by orders of magnitude. Below is a qualitative comparison for a typical Williamson ether synthesis.

Solvent TypeExample SolventKey Interaction with PhenoxideExpected Sₙ2 Rate
Polar Protic Ethanol (EtOH)Strong H-Bonding ("Caging")Very Slow
Polar Aprotic Dimethylformamide (DMF)Ion-Dipole (No H-Bonding)Very Fast
Polar Aprotic Acetonitrile (MeCN)Ion-Dipole (No H-Bonding)Fast
Nonpolar ToluenePoor Solvation of IonsExtremely Slow / Insoluble
Experimental Protocols
Protocol 1: Controlled Mono-Nitration of this compound

This protocol is optimized for selective mono-substitution at the C6 position, which is the most activated and sterically accessible position remaining on the ring.

Objective: To synthesize 4-Bromo-3-chloro-2-methyl-6-nitrophenol.

Methodology:

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (2.21 g, 10 mmol).

  • Solvent Addition: Add 40 mL of anhydrous dichloromethane (DCM). Stir at room temperature until all the solid has dissolved.

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Reagent Preparation: In a separate dry flask, prepare a nitrating solution by slowly adding nitric acid (0.76 mL, 12 mmol, 70%) to 10 mL of DCM at 0 °C.

  • Reaction: Add the nitrating solution dropwise to the stirred solution of the phenol over 20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The starting material should be consumed within 1-2 hours.

  • Quenching: Once the reaction is complete, slowly pour the mixture into 50 mL of ice-cold water.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

Causality Check: Using nonpolar DCM as the solvent prevents the formation of the highly reactive phenoxide ion, thereby preventing poly-nitration and allowing for a controlled reaction. [3]

Protocol 2: Efficient O-Ethylation via Williamson Ether Synthesis

This protocol utilizes a polar aprotic solvent to maximize the rate and yield of the Sₙ2 reaction.

Objective: To synthesize 1-Bromo-4-ethoxy-2-chloro-3-methylbenzene.

Methodology:

  • Setup: To a flame-dried 100 mL three-neck flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add sodium hydride (NaH, 0.48 g, 12 mmol, 60% dispersion in mineral oil).

  • Solvent Addition: Carefully add 30 mL of anhydrous Dimethylformamide (DMF).

  • Phenol Addition: Dissolve this compound (2.21 g, 10 mmol) in 10 mL of anhydrous DMF and add it dropwise to the NaH suspension at 0 °C. Allow the mixture to stir at room temperature for 30 minutes until hydrogen gas evolution ceases.

  • Alkylating Agent: Add ethyl iodide (0.97 mL, 12 mmol) dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Quenching: Cool the reaction to 0 °C and cautiously quench by the dropwise addition of 20 mL of cold water.

  • Workup: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 40 mL). Combine the organic layers and wash with water (2 x 30 mL) and brine (1 x 30 mL) to remove residual DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure ether product.

Causality Check: The use of DMF, a polar aprotic solvent, ensures the generated phenoxide anion is poorly solvated and thus highly nucleophilic, leading to an efficient Sₙ2 reaction. [4]

References
  • Suh, Y. G., et al. (2004). A Novel Synthesis of the Bicyclic Core of FR901464. Organic Letters, 6(22), 4009-4011. [Link]

  • Doc Brown's Chemistry. (n.d.). Phenol hydrogen bonding physical chemical properties electrophilic substitution. docbrown.info. [Link]

  • Dalal Institute. (n.d.). Effect of Substrates, Leaving Group and the Solvent Polarity on the Reactivity. dalalinstitute.com. [Link]

  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. chemistrysteps.com. [Link]

  • Lalevée, J., et al. (1999). Reactivity of Substituted Phenols Toward Alkyl Radicals. The Journal of Organic Chemistry, 64(20), 7407-7412. [Link]

  • Mukherjee, A., & Desiraju, G. R. (2012). Halogen bonds in some dihalogenated phenols: applications to crystal engineering. Acta Crystallographica Section B: Structural Science, 68(Pt 4), 416–426. [Link]

  • Khan Academy. (2020, April 6). Electrophilic aromatic substitution reactions of phenols. [Video]. YouTube. [Link]

  • LibreTexts Chemistry. (2021, August 11). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. chem.libretexts.org. [Link]

  • Ashenhurst, J. (2022, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]

  • Wright, J. S., et al. (2001). Solvent Effects on the Rates and Mechanisms of Reaction of Phenols with Free Radicals. Journal of the American Chemical Society, 123(6), 1173-1183. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). 4-Bromo-3-methylphenol: Synthesis and Chemical Reactivity for Advanced Synthesis. inno-pharmchem.com. [Link]

  • Sahu, P. C. (2019, August 28). How do phenols undergo electrophilic aromatic substitution reactions, and what are some common electrophiles used in these reactions?. Quora. [Link]

  • LibreTexts Chemistry. (2021, June 10). Solvent Effects in Nucleophilic Substitution. chem.libretexts.org. [Link]

  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. byjus.com. [Link]

  • Ho, J. A., & Hendsch, Z. S. (2020). Hydrogen bond enhanced halogen bonds: A synergistic interaction in chemistry and biochemistry. Accounts of Chemical Research, 53(8), 1599–1610. [Link]

  • Inzelt, G., & Csapo, E. (2019). Investigation of phenol electrooxidation in aprotic non-aqueous solvents by using cyclic and normal pulse voltammetry. Journal of Solid State Electrochemistry, 23, 119-129. [Link]

  • Shankar, R. (2017, November 13). What are the effects of solvent on reaction rates of electrophilic aromatic substitution reaction? For example: using solvent acetic acid and cyclohexane. Quora. [Link]

  • University of Calgary. (n.d.). Ch 8: Solvent Effects. chem.ucalgary.ca. [Link]

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managing regioselectivity in reactions involving "4-Bromo-3-chloro-2-methylphenol"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 4-Bromo-3-chloro-2-methylphenol. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of managing regioselectivity in reactions involving this highly substituted phenol. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthetic routes.

Section 1: Understanding the Regiodirecting Landscape

Controlling reactions on this compound requires a nuanced understanding of the competing electronic and steric effects of its four substituents.

Frequently Asked Questions (FAQs)

Q1: What are the primary directing effects of the substituents on the aromatic ring?

A1: The regiochemical outcome of reactions, particularly Electrophilic Aromatic Substitution (EAS), is dictated by the interplay of the four groups. Here's a breakdown:

  • Hydroxyl (-OH): A powerful activating, ortho, para-director due to its ability to donate electron density to the ring through resonance.[1][2] The para position is blocked by the bromine atom, so it strongly directs electrophiles to the C6 position.

  • Methyl (-CH₃): A weakly activating, ortho, para-director through an inductive effect.[1][2] It reinforces the directing effect of the hydroxyl group towards the C6 position.

  • Chlorine (-Cl) & Bromine (-Br): Both are deactivating yet ortho, para-directing.[1] They withdraw electron density inductively (deactivating) but can donate electron density through resonance (directing). Their primary influence in this context is steric hindrance and their role as leaving groups in cross-coupling reactions.

Q2: Which positions on the ring are most and least reactive?

A2:

  • Most Reactive (for EAS): The C6 position is the most electron-rich and sterically accessible site for electrophilic attack. The powerful activating and directing effects of the hydroxyl and methyl groups converge on this position.

  • Least Reactive (for EAS): The C5 position is the least reactive. It is sterically hindered, flanked by two halogens, and does not benefit from the strong resonance donation of the hydroxyl group that activates the C6 position.[1]

Diagram: Cumulative Directing Effects for Electrophilic Aromatic Substitution

Caption: Directing influences on the this compound ring.

Section 2: Troubleshooting Electrophilic Aromatic Substitution (EAS)

This is the most common class of reactions where regioselectivity is a primary concern.

Troubleshooting Guide

Q: My nitration reaction is giving me a low yield of the expected 6-nitro product. What's going wrong?

A: Low yields in the nitration of highly activated phenols are often due to two main issues: oxidation and poor reaction conditions.

  • Problem: Oxidation. Phenols are highly susceptible to oxidation by nitric acid, leading to the formation of complex, often tar-like byproducts instead of the desired nitro compound.

  • Solution: Use milder nitrating agents. Instead of concentrated nitric acid/sulfuric acid, consider using a pre-formed nitronium source like nitronium tetrafluoroborate (NO₂BF₄) at low temperatures or employing milder conditions such as dilute nitric acid in acetic acid.[3] Protecting the phenol as an ester or ether before nitration can also prevent oxidation, though this adds extra steps.

Q: I'm attempting to add another bromine atom, but I'm getting a complex mixture of products. How can I achieve selective mono-bromination?

A: The starting material is already a highly substituted, activated phenol, making further halogenation challenging to control. Polysubstitution is a common problem.

  • Problem: Over-bromination. The strong activation from the hydroxyl group makes the ring highly reactive towards electrophilic bromine, leading to multiple additions if conditions are not carefully controlled.[4]

  • Solution 1: Stoichiometry and Temperature. Use a single equivalent of a milder brominating agent like N-Bromosuccinimide (NBS) instead of elemental bromine (Br₂).[5] Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to moderate reactivity.

  • Solution 2: Catalytic Approach. Amine or acid-catalyzed ortho-bromination using NBS can enhance selectivity. For para-substituted phenols, methods using p-toluenesulfonic acid (pTsOH) as a catalyst have been shown to favor mono ortho-bromination.[4]

Detailed Protocol: Selective Mono-Nitration at the C6 Position

This protocol is optimized to minimize oxidation and maximize the yield of 4-bromo-3-chloro-2-methyl-6-nitrophenol.

ParameterValue/ReagentRationale
Substrate This compound1.0 eq
Nitrating Agent Nitric Acid (70%)1.1 eq
Solvent Glacial Acetic AcidDissolves the substrate and moderates reactivity.[3]
Temperature 0-5 °CLow temperature is critical to prevent oxidation and side reactions.
Reaction Time 1-3 hoursMonitor by TLC to avoid over-reaction.

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid under an inert atmosphere (N₂ or Ar).

  • Cooling: Cool the solution to 0 °C in an ice-water bath with gentle stirring.

  • Addition of Nitrating Agent: Add nitric acid (1.1 eq, 70%) dropwise to the cooled solution over 30 minutes. The temperature must be maintained below 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase) every 30 minutes.

  • Quenching: Once the starting material is consumed, slowly pour the reaction mixture into a beaker of ice water with vigorous stirring.

  • Precipitation & Isolation: The product should precipitate as a solid. If it doesn't, neutralization with a base like sodium bicarbonate may be required.[3] Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purification: If necessary, purify the crude product by recrystallization from ethanol/water or by silica gel column chromatography.

Section 3: Regioselectivity in Palladium-Catalyzed Cross-Coupling

For derivatization via C-C or C-N bond formation, controlling which halogen participates in the reaction is key.

Frequently Asked Questions (FAQs)

Q: In a Suzuki or Buchwald-Hartwig reaction, will the C-Br or C-Cl bond react preferentially?

A: The C-Br bond will react preferentially over the C-Cl bond. The relative reactivity of aryl halides in the oxidative addition step of palladium-catalyzed cross-coupling reactions is generally I > Br > OTf >> Cl.[6][7] This difference in reactivity allows for selective functionalization at the C4 position (bromine) while leaving the C3 position (chlorine) intact.

Troubleshooting Guide

Q: I am seeing some byproduct from the coupling at the C-Cl position in my Suzuki reaction. How can I increase selectivity for the C-Br bond?

A: While the C-Br bond is inherently more reactive, coupling at the C-Cl bond can occur under harsh conditions or with highly active catalyst systems.

  • Problem: Over-activation of the Catalyst. Certain bulky, electron-rich phosphine ligands are designed to activate aryl chlorides.[6] Using such a ligand may lead to a loss of selectivity.

  • Solution 1: Ligand Choice. Use a less activating ligand system. For Suzuki couplings, traditional catalysts like Pd(PPh₃)₄ are often sufficient for aryl bromides and are less likely to activate the C-Cl bond compared to more modern, highly active ligands.

  • Solution 2: Temperature Control. Run the reaction at the lowest temperature that allows for efficient coupling at the C-Br bond (e.g., start at 80 °C). Higher temperatures can provide the necessary activation energy for the less reactive C-Cl bond to undergo oxidative addition.[8][9]

  • Solution 3: Reaction Time. Do not let the reaction run for an unnecessarily long time after the starting material has been consumed, as this can promote the slower, undesired reaction at the C-Cl bond.

Diagram: Selective Oxidative Addition in Cross-Coupling

Cross_Coupling_Selectivity cluster_paths Oxidative Addition Pathways start This compound + Pd(0)L_n path_Br Pathway 1: C-Br Bond Cleavage (Favored) start->path_Br Lower Activation Energy path_Cl Pathway 2: C-Cl Bond Cleavage (Disfavored) start->path_Cl Higher Activation Energy product_Br Pd(II) Intermediate A (Major Pathway) path_Br->product_Br product_Cl Pd(II) Intermediate B (Minor Pathway) path_Cl->product_Cl final_product Selective Cross-Coupling Product product_Br->final_product Proceeds to Transmetalation & Reductive Elimination

Caption: Kinetic preference for C-Br bond activation in Pd-catalyzed cross-coupling.

Detailed Protocol: Regioselective Suzuki-Miyaura Coupling

This protocol details the selective coupling of an arylboronic acid at the C4 position.

ParameterValue/ReagentRationale
Substrate This compound1.0 eq
Coupling Partner Arylboronic Acid1.2 - 1.5 eq
Catalyst Pd(PPh₃)₄ (Tetrakis)3-5 mol%. Effective for aryl bromides with low reactivity towards aryl chlorides.[10]
Base K₂CO₃ or Cs₂CO₃2.0 - 3.0 eq. Carbonates are effective bases for Suzuki couplings.[8][9]
Solvent 1,4-Dioxane / Water (4:1)A common and effective biphasic solvent system.[10]
Temperature 80-90 °CSufficient to activate the C-Br bond without significant C-Cl activation.

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.5 eq).

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (N₂ or Ar) for 10-15 minutes.

  • Solvent Addition: Add the degassed 1,4-Dioxane/Water solvent mixture via syringe.

  • Catalyst Addition: Add the Pd(PPh₃)₄ catalyst under a positive pressure of inert gas.

  • Heating: Heat the reaction mixture to 85 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to isolate the desired biaryl product.

Section 4: Directed Ortho-Metalation (DoM)

DoM can be a powerful tool for functionalizing the C6 position, but it comes with challenges for this substrate.

Troubleshooting Guide

Q: I am trying to use n-BuLi to lithiate the C6 position, but I'm getting a complex mixture and low yields. Why is this failing?

A: Directed ortho-metalation of this substrate is complicated by multiple reactive sites.

  • Problem 1: Acidic Phenolic Proton. The most acidic proton is on the hydroxyl group. The first equivalent of any strong base like n-BuLi will simply deprotonate the phenol to form the lithium phenoxide. At least two equivalents of the lithiating agent are required to deprotonate the ring.

  • Problem 2: Halogen-Metal Exchange. Aryl bromides can undergo halogen-metal exchange with alkyllithium reagents.[11] This would result in lithiation at the C4 position, competing with the desired C-H deprotonation at C6.

  • Solution: Use a directing group-compatible base system. A hindered base like Lithium diisopropylamide (LDA) or a Schlosser base (n-BuLi/t-BuOK) might favor deprotonation at the sterically accessible C6 position ortho to the directing phenoxide group over halogen-metal exchange.[12] Protecting the hydroxyl group as a methoxy or other directing metalation group (DMG) prior to lithiation is a more reliable strategy.[13]

References

  • Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. PMC - NIH.[Link]

  • Syntactic fantastic: A practical, ortho- selective mono- halogenation and phenylselenation of phenols by direct C-H halogenation. Scientific Update.[Link]

  • 4-Bromo-3-methylphenol: Synthesis and Chemical Reactivity for Advanced Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Method for selectively brominating phenols.
  • Buchwald–Hartwig amination. Grokipedia.[Link]

  • Process for the selective para-bromination of phenol and its derivatives.
  • Buchwald–Hartwig amination. Wikipedia.[Link]

  • Ortho bromination of phenols. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts.[Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.[Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.[Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. IUPAC.[Link]

  • Regioselectivity in the Nitration of Eugenol Is Independent of Inorganic Reagents: An Experimental and Theoretical Investigation with Synthetic and Mechanistic Implications. PubMed.[Link]

  • Directed ortho metalation. Wikipedia.[Link]

  • Directing Effects of the Substituents on EAS. KPU Pressbooks.[Link]

  • Suzuki Coupling. Organic Chemistry Portal.[Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.[Link]

  • Directing Effects of Substituents in Conjugation with the Benzene Ring. Chemistry LibreTexts.[Link]

  • Substituent Effects. Organic Chemistry II - Lumen Learning.[Link]

  • Alcohol Reactivity. MSU chemistry.[Link]

  • Nucleophilic Aromatic Substitution. Chemistry LibreTexts.[Link]

  • Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Indian Academy of Sciences.[Link]

  • Hydroxyl Group Substitution - Alcohols. Chemistry LibreTexts.[Link]

  • Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific.[Link]

  • Nucleophilic Aromatic Substitution. YouTube.[Link]

  • Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts.[Link]

  • Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. PubMed.[Link]

  • Nucleophilic Aromatic Substitution EXPLAINED! YouTube.[Link]

  • Directing Effects in Electrophilic Aromatic Substitution Made EASY! YouTube.[Link]

  • Nucleophilic Aromatic Substitution. NC State University Libraries.[Link]

  • Regioselective nitration of aromatic compounds and the reaction products thereof.
  • Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. New Journal of Chemistry (RSC Publishing).[Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PMC - PubMed Central.[Link]

  • Methods for the nitration of aromatic compounds.
  • Additional Methods of Hydroxyl Substitution. Chemistry LibreTexts.[Link]

  • Determining the directing effect of a substituent. YouTube.[Link]

  • ortho metalation. Andrew G Myers Research Group.[Link]

  • Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Infoscience.[Link]

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Validation & Comparative

Comparative Reactivity of Halophenols: A Detailed Guide Featuring 4-Bromo-3-chloro-2-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Halogenated phenols are a cornerstone class of intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Their chemical behavior, dictated by the interplay of substituents on the aromatic ring, offers a rich landscape for synthetic manipulation. This guide provides an in-depth comparative analysis of the reactivity of 4-Bromo-3-chloro-2-methylphenol , a polysubstituted phenol, against a backdrop of simpler halophenols. We will dissect the electronic and steric factors governing its behavior in key chemical transformations, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals. Our objective is to move beyond mere observation, providing a mechanistic understanding that informs rational synthetic design.

The Theoretical Framework: Deconstructing Substituent Effects

The reactivity of any substituted phenol is not determined by a single group but by the cumulative influence of all substituents on the electron density and steric accessibility of the aromatic ring and the phenolic hydroxyl group.

Electronic Effects: A Tug-of-War

Two primary electronic effects are at play: the inductive effect (I) and the resonance (or mesomeric) effect (R).

  • Hydroxyl Group (-OH): The oxygen atom is highly electronegative, exerting an electron-withdrawing inductive effect (-I). However, its lone pairs can be delocalized into the aromatic ring, a powerful electron-donating resonance effect (+R). Overall, the +R effect dominates, making the -OH group a strong activating group and an ortho, para-director for electrophilic aromatic substitution (EAS).[1][2]

  • Halogen Groups (-Br, -Cl): Halogens are also highly electronegative, exerting a strong -I effect that deactivates the ring towards EAS by withdrawing electron density.[3][4] They also possess lone pairs that can be donated via a +R effect, which directs incoming electrophiles to the ortho and para positions. For halogens, the inductive effect outweighs the resonance effect, making them net deactivating but ortho, para-directing.[5]

  • Methyl Group (-CH₃): An alkyl group is electron-donating through a positive inductive effect (+I) and hyperconjugation, making it an activating group and an ortho, para-director.[6]

In This compound , these effects create a complex reactivity profile. The ring is activated by the -OH and -CH₃ groups but deactivated by the two halogens.

electronic_effects cluster_molecule Electronic Effects on this compound cluster_effects Substituent Influence C1 C-OH C2 C-CH₃ C3 C-Cl C4 C-Br C5 C-H C6 C-H Ring Aromatic Ring OH OH Group OH->Ring +R >> -I (Activating) CH3 CH₃ Group CH3->Ring +I (Activating) Cl Cl Group Cl->Ring -I > +R (Deactivating) Br Br Group Br->Ring -I > +R (Deactivating)

Figure 1: Interplay of electronic effects in this compound.

Acidity (pKa)

The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide ion. Electron-withdrawing groups (like halogens) stabilize the negative charge on the phenoxide ion, increasing acidity (lowering pKa). Conversely, electron-donating groups (like methyl) destabilize the phenoxide ion, decreasing acidity (raising pKa).[6]

Comparative Reactivity Analysis

We will now compare the predicted reactivity of this compound with simpler, representative halophenols.

Acidity

The presence of two electron-withdrawing halogens on this compound will significantly increase its acidity relative to phenol or 2-methylphenol. However, the electron-donating methyl group will counteract this effect to some extent.

CompoundKey SubstituentspKa ValueRationale
Phenol-OH~10.0[7]Baseline reference.
4-Chlorophenol-Cl (para)~9.41[7][8]-I effect of Cl stabilizes phenoxide, increasing acidity.
4-Bromophenol-Br (para)~9.17 - 9.34[7][8]Stronger -I effect of Br (vs. Cl) further increases acidity.
2-Methylphenol-CH₃ (ortho)~10.2+I effect of CH₃ destabilizes phenoxide, decreasing acidity.
This compound -Br, -Cl, -CH₃Estimated 8.0 - 8.5 The strong combined -I effects of two halogens will dominate the weaker +I effect of the methyl group, leading to a significantly lower pKa than the monohalophenols.

Table 1: Comparison of pKa values for selected phenols.

Electrophilic Aromatic Substitution (EAS)

Phenols are highly reactive towards electrophiles, often reacting under mild conditions without a Lewis acid catalyst.[9] However, the reactivity of this compound is severely attenuated.

  • Reactivity: The two deactivating halogen groups counteract the activating effects of the hydroxyl and methyl groups. The overall reactivity towards EAS will be drastically lower than that of phenol or even simple halophenols.

  • Regioselectivity: The directing effects of the substituents are in conflict. The powerful -OH group directs to the ortho position (C6) and the para position (C4, which is blocked). The methyl group also directs to C6. The remaining vacant position, C5, is meta to the strongly activating hydroxyl group. Furthermore, the C6 position is sterically hindered by the adjacent methyl group at C2. Therefore, further electrophilic substitution is expected to be slow and may yield a mixture of products, with a slight preference for the C6 position if the electrophile is small enough.

In contrast, a simple halophenol like 4-bromophenol readily undergoes substitution at the positions ortho to the hydroxyl group.

Reactions at the Hydroxyl Group

The hydroxyl group can act as a nucleophile, particularly after deprotonation to the more nucleophilic phenoxide ion.

  • O-Alkylation / O-Acylation: The rate of these reactions depends on two factors: the ease of phenoxide formation and the steric accessibility of the oxygen atom.

    • This compound: Its lower pKa facilitates easier deprotonation to the phenoxide. However, the ortho-methyl and ortho-chloro groups create significant steric hindrance around the oxygen atom, which will likely decrease the reaction rate compared to an unhindered phenol like 4-bromophenol.

    • Comparison: While electron-attracting substituents decrease the velocity of methylation, the steric hindrance in our target molecule is likely the dominant factor, making it less reactive in O-alkylation than 4-bromophenol.[10]

Nucleophilic Aromatic Substitution (SNAr)

For a halogen to act as a leaving group in an SNAr reaction, the ring must be strongly activated by electron-withdrawing groups (e.g., -NO₂). The ring of this compound is not sufficiently electron-deficient for SNAr to occur readily at either the C-Br or C-Cl bond.

Metal-Catalyzed Cross-Coupling Reactions

The C-Br bond is a prime site for transformations like Suzuki, Heck, and Sonogashira couplings.[11] In these reactions, the reactivity order of halogens is typically I > Br > Cl >> F. Therefore, this compound is expected to undergo selective cross-coupling at the C4-Br position, leaving the C3-Cl bond intact under appropriate catalytic conditions. This selective reactivity makes it a valuable building block for introducing molecular complexity at a specific position.[12]

Experimental Protocols & Workflows

To translate theory into practice, rigorous and reproducible experimental design is paramount. Here, we outline a protocol for a comparative kinetic analysis of electrophilic bromination, a classic test of aromatic reactivity.

Protocol: Comparative Analysis of Electrophilic Bromination Rates

Objective: To quantitatively compare the rate of bromination of 4-bromophenol (high reactivity) and this compound (predicted low reactivity).

Causality Behind Experimental Choices:

  • Solvent: Acetic acid is chosen as it is a polar protic solvent that can dissolve both the phenols and bromine, and its acidity is not high enough to protonate the phenol significantly.[13]

  • Brominating Agent: Molecular bromine (Br₂) is used. For the highly reactive 4-bromophenol, no catalyst is needed. For the deactivated this compound, the reaction is expected to be very slow under these conditions, highlighting the reactivity difference.

  • Temperature Control: The reaction is run at a constant, controlled temperature (e.g., 25°C) in a water bath to ensure that rate differences are due to substrate reactivity, not thermal fluctuations.

  • Analysis Method: High-Performance Liquid Chromatography (HPLC) is selected for its ability to separate the starting material from the brominated products and provide quantitative data on their concentrations over time.

Step-by-Step Methodology:

  • Stock Solution Preparation:

    • Prepare 0.1 M stock solutions of 4-bromophenol and this compound in glacial acetic acid.

    • Prepare a 0.1 M stock solution of bromine in glacial acetic acid. Caution: Handle bromine in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Reaction Setup:

    • For each phenol, place 10.0 mL of its stock solution into a 50 mL round-bottom flask equipped with a magnetic stirrer and submerged in a 25°C water bath.

    • Allow the solutions to equilibrate to the bath temperature for 15 minutes.

  • Reaction Initiation and Monitoring:

    • To initiate the reaction, add 10.0 mL of the 0.1 M bromine stock solution to the flask and start a stopwatch simultaneously.

    • Immediately withdraw a 1.0 mL aliquot (t=0 sample) and quench it in a vial containing 1.0 mL of a 0.2 M aqueous sodium thiosulfate solution. This will instantly consume any unreacted bromine.

    • Continue to withdraw and quench 1.0 mL aliquots at regular intervals (e.g., every 5 minutes for 4-bromophenol; every 30 minutes for the target molecule).

  • Sample Analysis:

    • Analyze the quenched samples by reverse-phase HPLC with a C18 column and a UV detector.

    • Use a suitable mobile phase (e.g., a gradient of acetonitrile and water) to achieve good separation of the starting phenol and its brominated product(s).

    • Create a calibration curve for each starting material to convert peak area to concentration.

  • Data Analysis:

    • Plot the concentration of the starting phenol versus time for each experiment.

    • Determine the initial reaction rate from the slope of this plot. The vast difference in rates will provide a quantitative measure of the comparative reactivity.

Sources

A Senior Application Scientist's Guide to Purity Assessment: Quantitative NMR for 4-Bromo-3-chloro-2-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical manufacturing, the precise determination of a compound's purity is not merely a quality control checkpoint; it is the bedrock of safety, efficacy, and reproducibility. For complex molecules like 4-Bromo-3-chloro-2-methylphenol, a halogenated phenol often used as an intermediate in organic synthesis, traditional analytical methods can present challenges in achieving absolute quantification. This guide provides an in-depth, comparative analysis of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a primary method for purity assessment, benchmarked against conventional chromatographic techniques.

The Challenge of Quantifying Halogenated Phenols

Halogenated phenols are a class of compounds notorious for their chemical reactivity and potential for isomeric impurities. The purity of this compound (MW: 221.48 g/mol [1]) is critical for downstream applications, as even minor impurities can lead to undesirable side products, altered biological activity, or compromised material properties. Traditional methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are workhorses in purity analysis, but they are not without limitations. These techniques are typically relative methods that rely on the availability of a highly characterized, identical reference standard of the analyte, which is often costly or simply unavailable. Furthermore, they require the determination of response factors, which can vary between structurally similar compounds.

qNMR: A Primary Ratio Method for Absolute Purity

Quantitative NMR (qNMR) distinguishes itself as a primary analytical method, meaning it can yield results without the need for a reference standard of the analyte itself.[2][3] The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[2][4][5] This allows for the determination of the molar ratio between an analyte and a co-dissolved, stable internal standard (IS) of known purity and weight.

This key feature makes qNMR an incredibly versatile and powerful tool for:

  • Absolute Purity Determination: Assigning a precise purity value (e.g., mass fraction) to a sample.[4]

  • Certifying Reference Materials: Establishing the purity of in-house or secondary standards.

  • Quantifying Analytes with No Available Standard: A common challenge in novel drug development and research.[2]

The adoption of qNMR is supported by major pharmacopoeias, including the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.), which recognize its value in quantitative applications.[6][7][8][9][10]

Experimental Protocol: Purity of this compound by ¹H qNMR

This section details a robust, self-validating protocol for determining the purity of this compound. The causality behind each step is explained to ensure technical accuracy and reproducibility.

Rationale for Key Experimental Choices
  • Internal Standard (IS) Selection: The choice of IS is paramount for accurate qNMR. An ideal IS must have high purity (certified), be stable, non-reactive with the analyte or solvent, and possess signals that are well-resolved from the analyte's signals.[11][12] For this compound, Maleic Acid is an excellent choice. Its two olefinic protons appear as a sharp singlet far downfield (around 6.3 ppm in DMSO-d₆), avoiding any overlap with the aromatic or methyl signals of the analyte.

  • Solvent Selection: The solvent must completely dissolve both the analyte and the IS without reacting with either.[12][13] Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice due to its high solubilizing power for polar compounds like phenols and organic acids.

  • Signal Selection: For quantification, we must select signals from both the analyte and the IS that are sharp, baseline-resolved, and free from interference from impurities or solvent signals.

    • Analyte Signal: The singlet corresponding to the methyl group (-CH₃) of this compound (expected around 2.2-2.4 ppm) is ideal. It is a singlet with an expected integration of 3 protons.

    • Internal Standard Signal: The singlet for the two olefinic protons (-CH=CH-) of Maleic Acid (around 6.3 ppm) is used.

Step-by-Step qNMR Workflow

qNMR_Workflow cluster_prep Step 1: Sample Preparation cluster_acq Step 2: Data Acquisition cluster_proc Step 3: Data Processing cluster_calc Step 4: Purity Calculation weigh_analyte Accurately weigh 20 mg of Analyte (m_An) weigh_is Accurately weigh 10 mg of IS (m_IS) (Maleic Acid, Purity_IS) dissolve Dissolve both in ~0.75 mL of DMSO-d6 in a vial weigh_is->dissolve transfer Transfer to a high-quality NMR tube dissolve->transfer instrument Acquire 1H NMR Spectrum (≥400 MHz) transfer->instrument params Key Parameters: - Pulse Angle: 90° - Relaxation Delay (d1): ≥ 5 x T1 - Scans (ns): ≥ 16 for S/N > 250:1 instrument->params phase Apply Fourier Transform, Phase and Baseline Correction params->phase integrate Integrate selected signals: Analyte (Int_An) & IS (Int_IS) phase->integrate formula Calculate Purity (P_An) using the standard qNMR equation integrate->formula report Report Purity (%) with Measurement Uncertainty formula->report

Protocol Details:

  • Precision Weighing: Accurately weigh approximately 20 mg of this compound (m_An) and 10 mg of certified Maleic Acid (m_IS) into the same vial using a calibrated analytical balance. Record the weights to at least 0.01 mg.

  • Dissolution: Add approximately 0.75 mL of DMSO-d₆ to the vial. Ensure complete dissolution by gentle vortexing.

  • NMR Data Acquisition: Transfer the solution to a high-quality NMR tube. Acquire the ¹H NMR spectrum on a spectrometer (≥ 400 MHz).

    • Causality (Expertise): It is critical to set the relaxation delay (d1) to at least 5 times the longest spin-lattice relaxation time (T₁) of the protons being quantified. This ensures all protons have fully returned to equilibrium before the next pulse, guaranteeing that the signal integrals are truly proportional to the number of nuclei. A T₁ determination experiment (Inversion Recovery) should be performed beforehand, but a conservative d1 of 30-60 seconds is often sufficient for phenolic compounds.

    • A signal-to-noise ratio (S/N) of at least 250:1 is required for integration errors of less than 1%.[14]

  • Data Processing: Process the spectrum with careful phasing and baseline correction to ensure accurate integration.

  • Integration: Integrate the chosen analyte signal (methyl group, Int_An) and the internal standard signal (olefinic protons, Int_IS).

  • Purity Calculation: The mass fraction purity of the analyte (P_An) is calculated using the following equation:

    P_An = (Int_An / Int_IS) * (N_IS / N_An) * (MW_An / MW_IS) * (m_IS / m_An) * P_IS

    Where:

    • Int_An, Int_IS: Integral values for the analyte and IS.

    • N_An, N_IS: Number of protons for the integrated signals (N_An=3, N_IS=2).

    • MW_An, MW_IS: Molar masses of the analyte (221.48 g/mol ) and IS (116.07 g/mol ).

    • m_An, m_IS: Weighed masses of the analyte and IS.

    • P_IS: Purity of the internal standard (from its certificate).

Hypothetical Data & Results
ParameterAnalyte (this compound)Internal Standard (Maleic Acid)
Weighed Mass (m)20.15 mg10.52 mg
Molar Mass (MW)221.48 g/mol 116.07 g/mol
Purity (P)To be determined (P_An) 99.95% (P_IS)
Selected Signal-CH₃ (singlet)-CH=CH- (singlet)
Number of Protons (N)32
Integral Value (Int)5.724.08

Calculation: P_An = (5.72 / 4.08) * (2 / 3) * (221.48 / 116.07) * (10.52 / 20.15) * 0.9995 P_An = 1.402 * 0.667 * 1.908 * 0.522 * 0.9995 P_An = 0.9325

Result: The calculated purity of the this compound sample is 93.25% .

Comparative Analysis: qNMR vs. Chromatographic Methods

While qNMR offers significant advantages, a comprehensive assessment requires comparison with established alternatives like HPLC-UV and GC-FID.

Method_Selection start Need to determine purity of This compound q1 Is a certified reference standard of the analyte available? start->q1 q2 Is absolute quantification (traceable to SI) required? q1->q2 No hplc Use HPLC-UV (Area % or External Standard) q1->hplc Yes q3 Are impurities volatile and thermally stable? q2->q3 No qnmr Use qNMR (Primary Method) q2->qnmr Yes q3->hplc No gc Consider GC-FID (Area % or External Standard) q3->gc Yes

FeatureQuantitative NMR (qNMR) HPLC-UV GC-FID
Principle Primary ratio method; signal area is directly proportional to molar concentration.[2]Comparative; relies on external calibration curve or area percent.Comparative; relies on external calibration curve or area percent.
Reference Standard Requires a certified internal standard (can be structurally unrelated to analyte).[2]Requires a certified reference standard of the analyte itself for accurate quantification.Requires a certified reference standard of the analyte itself for accurate quantification.
Quantification Absolute, traceable to SI units.Relative, unless a certified analyte standard is used.Relative, unless a certified analyte standard is used.
Selectivity High; based on unique chemical shifts. Can quantify in the presence of unresolved impurities if a clean signal exists.Dependent on chromatographic separation. Co-eluting impurities will interfere.Dependent on chromatographic separation. Co-eluting impurities will interfere.
Sample Prep Simple dissolution and weighing.Mobile phase preparation, filtering, and potential solid-phase extraction.May require derivatization for polar compounds like phenols to improve volatility.[15]
Throughput Moderate; longer acquisition times for high precision.High; suitable for automated, multi-sample runs.High; suitable for automated, multi-sample runs.
Destructive? No, the sample can be fully recovered.Yes, the sample is consumed.Yes, the sample is consumed.
Validation Method validation is guided by pharmacopoeias and ICH guidelines.[2][16][17]Well-established validation protocols (ICH Q2(R1)).[17]Well-established validation protocols (ICH Q2(R1)).[17]
When to Choose an Alternative
  • HPLC-UV: Is the method of choice for routine quality control when a well-characterized reference standard of the analyte is available and high sample throughput is required. It is also superior for detecting and quantifying non-volatile impurities.

  • GC-FID: Is highly effective for analyzing volatile and thermally stable compounds.[18] For phenols, derivatization is often necessary to prevent peak tailing and improve resolution.[15] It excels at separating volatile isomers that may be difficult to resolve by other means.

Conclusion

For the definitive purity assessment of this compound, particularly in a research, development, or reference material certification context, quantitative NMR is the superior method . Its status as a primary technique provides a direct, traceable measurement of purity without reliance on an often-unavailable analyte-specific standard. While HPLC and GC remain indispensable tools for routine analysis and impurity profiling, qNMR offers an unparalleled level of accuracy and confidence for absolute quantification. By understanding the principles and comparative strengths of each technique, scientists can make informed decisions to ensure the quality and integrity of their materials.

References

  • JEOL. (2022, December 19). Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. Retrieved from JEOL Ltd. website: [Link]

  • U.S. Pharmacopeia. Stimuli Article (qNMR). Retrieved from U.S. Pharmacopeia website: [Link]

  • AZoM. (2020, September 14). Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. Retrieved from AZoM website: [Link]

  • National Metrology Institute of Japan. Quantitative NMR | Organic Primary Standards Group. Retrieved from National Metrology Institute of Japan website: [Link]

  • ResolveMass Laboratories Inc. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from ResolveMass Laboratories Inc. website: [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative NMR spectroscopy - Principles and applications. Journal of Natural Products, 70(3), 589-595.
  • Claridge, T. D. W. (2017). Quantitative NMR Spectroscopy. University of Oxford.
  • Emery Pharma. A Guide to Quantitative NMR (qNMR). Retrieved from Emery Pharma website: [Link]

  • Mestrelab Research. What is qNMR and why is it important?. Retrieved from Mestrelab Research website: [Link]

  • Corns, H., & Branch, S. (2015). NMR in the European and US Pharmacopoeias. Aschimfarma. Retrieved from: [Link]

  • European Directorate for the Quality of Medicines & HealthCare. Ph. Eur. Reference Standards for Physico-Chemical tests of Biologicals. Retrieved from EDQM website: [Link]

  • United States Pharmacopeia. (2022). General Chapter, 〈761〉 Nuclear Magnetic Resonance Spectroscopy. USP-NF. Retrieved from: [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from ICH website: [Link]

  • Öztekin, N. (2005). Separation of Some Halogenated Phenols by GC-MS. Journal of the Black Sea/Mediterranean Environment, 11, 133-138.
  • PubChem. 4-Bromo-2-chloro-3-methylphenol. Retrieved from National Center for Biotechnology Information website: [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2018, November 16). EDQM laboratory: new NMR accreditation strengthens characterisation capacity for reference standards. Retrieved from EDQM website: [Link]

  • ResearchGate. Separation of some halogenated phenols by GC-MS | Request PDF. Retrieved from ResearchGate website: [Link]

  • United States Pharmacopeia. General Chapters: <761> NUCLEAR MAGNETIC RESONANCE. Retrieved from USP website: [Link]

  • ECA Academy. (2022, July 13). Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy. Retrieved from ECA Academy website: [Link]

  • U.S. Environmental Protection Agency. Method 8041A: Phenols by Gas Chromatography. Retrieved from EPA website: [Link]

  • ResearchGate. Guided approach to quantitative 1 H NMR spectroscopy for the choice of.... Retrieved from ResearchGate website: [Link]

  • Davies, S. R., et al. (2015). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. Analytical and Bioanalytical Chemistry, 407(11), 3103-3113. Retrieved from: [Link]

  • SciSpace. Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. Retrieved from SciSpace website: [Link]

  • U.S. Pharmacopeia. (2021, February 26). General Chapter Prospectus: Solid-state NMR Spectroscopy–Theory and Practice. Retrieved from USP website: [Link]

  • Pinto, M., & Sontag, G. (2010). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. International Journal of Molecular Sciences, 11(1), 210-228. Retrieved from: [Link]

  • JEOL Ltd. Let's try doing quantitative NMR. Retrieved from JEOL Ltd. website: [Link]

Sources

biological activity screening of "4-Bromo-3-chloro-2-methylphenol" derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity Screening of Novel 4-Bromo-3-chloro-2-methylphenol Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the systematic evaluation of novel chemical entities derived from the this compound scaffold. As researchers and drug development professionals, our goal extends beyond mere data collection; we aim to understand the intricate relationship between chemical structure and biological function. This document is structured to guide you through a logical, multi-tiered screening process, emphasizing the causality behind experimental choices and ensuring the generation of robust, reproducible data. We will focus on two primary areas of high therapeutic need: antimicrobial and anticancer activities, which are known bioactivities of halogenated phenolic compounds.[1][2]

The core scaffold, a halogenated phenol, is a privileged structure in medicinal chemistry. Marine algae, for instance, produce a rich diversity of bromophenols that exhibit a wide spectrum of biological activities, including antioxidant, antimicrobial, and anticancer effects.[2][3] The specific substitution pattern of 4-bromo, 3-chloro, and 2-methyl groups provides a unique electronic and steric profile, making its derivatives compelling candidates for drug discovery. This guide will equip you with the necessary protocols and rationale to effectively screen a library of such derivatives, identify promising leads, and lay the groundwork for structure-activity relationship (SAR) studies.

Part 1: A Tiered Approach to Antimicrobial Activity Screening

Expertise & Experience: The initial investigation into the antimicrobial potential of novel compounds must be both sensitive and efficient. Halogenated phenols are known to exert antimicrobial effects, often by disrupting microbial cell membranes and interfering with essential enzymatic processes.[4][5] A tiered screening approach is the most logical strategy. It begins with a broad, qualitative primary screen to identify any activity, followed by a quantitative secondary screen to determine potency and spectrum. This conserves resources by focusing on the most promising candidates.

Antimicrobial Screening Workflow

The following workflow provides a systematic path from initial compound handling to quantitative assessment of antimicrobial efficacy.

Antimicrobial_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening cluster_2 Tier 3: Data Analysis P1 Compound Preparation (Stock Solutions in DMSO) P2 Agar Disk Diffusion Assay (Qualitative Screen) P1->P2 P3 Identify 'Hits' (Clear Zone of Inhibition) P2->P3 S1 Broth Microdilution Assay (Quantitative Screen) P3->S1 Active Compounds Progress S2 Determine MIC (Minimum Inhibitory Concentration) S1->S2 S3 Determine MBC/MFC (Minimum Bactericidal/Fungicidal Conc.) S2->S3 D1 Compare Activity vs. Controls (e.g., Ciprofloxacin, Fluconazole) S3->D1 D2 Preliminary SAR Analysis D1->D2

Caption: A tiered workflow for antimicrobial screening.

Experimental Protocol 1: Agar Disk Diffusion (Primary Screen)

Trustworthiness: This method is a robust, universally accepted preliminary test for antimicrobial activity. Its self-validating nature comes from the inclusion of positive (known antibiotic) and negative (solvent) controls on the same plate, providing an immediate internal reference for activity and ensuring that the solvent has no confounding effects.

  • Objective: To qualitatively assess the antibacterial and antifungal activity of the synthesized derivatives.

  • Materials:

    • Bacterial Strains: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative).

    • Fungal Strain: Candida albicans.

    • Media: Mueller-Hinton Agar (MHA) for bacteria, Sabouraud Dextrose Agar (SDA) for fungi.

    • Sterile 6 mm paper disks.

    • Test compound stock solutions (e.g., 1 mg/mL in DMSO).

    • Positive Controls: Ciprofloxacin (10 µ g/disk ) for bacteria, Fluconazole (25 µ g/disk ) for fungi.

    • Negative Control: DMSO.

  • Methodology:

    • Inoculum Preparation: Prepare a microbial suspension in sterile saline equivalent to a 0.5 McFarland standard.

    • Plate Inoculation: Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of the MHA or SDA plates.

    • Disk Application: Aseptically place sterile paper disks on the agar surface.

    • Compound Loading: Pipette a defined volume (e.g., 10 µL) of each test derivative solution, positive control, and negative control onto separate disks.

    • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for C. albicans.

    • Data Collection: Measure the diameter (in mm) of the clear zone of inhibition around each disk.

Experimental Protocol 2: Broth Microdilution for MIC & MBC Determination (Secondary Screen)

Causality: Compounds demonstrating a zone of inhibition in the primary screen are advanced to this quantitative assay. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth.[6] This provides a numerical value for potency, which is essential for comparing derivatives and establishing a structure-activity relationship. Further testing for Minimum Bactericidal Concentration (MBC) distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

  • Objective: To quantify the antimicrobial potency of "hit" compounds.

  • Materials:

    • 96-well microtiter plates.

    • Microbial inocula prepared as in Protocol 1, then diluted in appropriate broth (Mueller-Hinton Broth or RPMI for fungi).

    • Test compounds and control antibiotics.

    • Resazurin solution (viability indicator, optional but recommended).

  • Methodology:

    • Serial Dilution: Add 100 µL of broth to all wells. Add 100 µL of the test compound stock to the first well and perform a two-fold serial dilution across the plate.

    • Inoculation: Add 10 µL of the diluted microbial suspension to each well.

    • Controls: Include wells for a positive control (microbe + broth, no compound) and a negative control (broth only).

    • Incubation: Cover and incubate the plates under the same conditions as the disk diffusion assay.

    • MIC Determination: The MIC is the lowest concentration well with no visible turbidity (or no color change if using a viability dye).

    • MBC Determination: Take a 10 µL aliquot from each clear well (at and above the MIC) and plate it on fresh agar. Incubate overnight. The MBC is the lowest concentration that results in no colony formation.

Data Presentation: Comparative Antimicrobial Activity

Quantitative data should be summarized in a clear, tabular format to facilitate direct comparison between derivatives and established standards.

Compound IDSubstituent (R)Zone of Inhibition (mm)MIC (µg/mL)MBC (µg/mL)
S. aureus / E. coliS. aureus / E. coliS. aureus / E. coli
Parent Scaffold H10 / 0128 / >256256 / >256
Derivative 1 5-NO₂18 / 1216 / 6432 / 128
Derivative 2 5-OCH₃11 / 0128 / >256>256 / >256
Ciprofloxacin N/A25 / 221 / 0.52 / 1

Part 2: A Robust Pipeline for Anticancer (Cytotoxicity) Screening

Expertise & Experience: The evaluation of anticancer potential requires a sensitive and reliable method to measure a compound's effect on cell proliferation and viability.[7] Phenolic compounds can exert anticancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.[8] Our screening pipeline begins with a broad cytotoxicity screen against a panel of cancer cell lines and includes a non-cancerous cell line to assess preliminary selectivity—a critical parameter in drug development.

Cytotoxicity Screening Workflow

This workflow outlines the process from cell culture maintenance to the determination of selective cytotoxic activity.

Cytotoxicity_Workflow cluster_0 Phase 1: Assay Preparation cluster_1 Phase 2: Cytotoxicity Assay cluster_2 Phase 3: Data Analysis P1 Cell Line Maintenance (e.g., MCF-7, A549, HCT116) P2 Cell Seeding (96-well plates) P1->P2 S1 Compound Treatment (Incubate for 48-72h) P2->S1 P3 Compound Dilution Series P3->S1 S2 Sulforhodamine B (SRB) Assay (Measures total cellular protein) S1->S2 S3 Read Absorbance (Plate Reader at 564 nm) S2->S3 D1 Calculate % Growth Inhibition S3->D1 D2 Determine IC50 Values (Non-linear regression) D1->D2 D3 Calculate Selectivity Index (IC50 Normal / IC50 Cancer) D2->D3

Caption: A streamlined workflow for in vitro cytotoxicity screening.

Experimental Protocol 3: Sulforhodamine B (SRB) Cytotoxicity Assay

Causality: While several cytotoxicity assays exist, the SRB assay is chosen here for its high sensitivity, reproducibility, and cost-effectiveness.[9][10] Unlike metabolic assays (e.g., MTT), which can be confounded by compounds affecting cellular redox potential, the SRB assay directly measures total cellular protein content, providing a more stable and direct reflection of cell number after cytotoxic insult.[10] This makes it a highly trustworthy method for primary screening.

  • Objective: To determine the concentration-dependent cytotoxic effect of derivatives on cancer and non-cancerous cell lines.

  • Materials:

    • Cancer Cell Lines: MCF-7 (breast), A549 (lung), HCT116 (colon).

    • Non-Cancerous Cell Line: MRC-5 (lung fibroblast).

    • Complete cell culture medium (e.g., DMEM with 10% FBS).

    • Reagents: Trichloroacetic acid (TCA), Sulforhodamine B (SRB) solution, Tris base solution.

  • Methodology:

    • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Incubate for 48 or 72 hours.

    • Cell Fixation: Gently add cold 10% TCA to each well to fix the cells, incubating for 1 hour at 4°C.

    • Washing: Wash the plates five times with slow-running tap water to remove TCA and dead cells. Air dry completely.

    • Staining: Add 0.4% SRB solution to each well and stain for 30 minutes at room temperature.

    • Wash and Solubilize: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Air dry. Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

    • Read Absorbance: Measure the optical density (OD) at 564 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell growth inhibition relative to untreated controls. Determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%) using non-linear regression analysis.

Data Presentation: Comparative Cytotoxicity and Selectivity

Results should be tabulated to compare the potency of derivatives across different cell lines and to evaluate their selectivity towards cancer cells.

Compound IDSubstituent (R)IC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. A549IC₅₀ (µM) vs. MRC-5 (Normal)Selectivity Index (SI)¹
Parent Scaffold H>100>100>100N/A
Derivative 3 5-CF₃8.512.195.211.2
Derivative 4 5-Cl25.331.788.43.5
Doxorubicin N/A0.050.080.918.0

¹Selectivity Index (SI) calculated as IC₅₀ in MRC-5 / IC₅₀ in MCF-7. A higher SI value indicates greater selectivity for cancer cells.

Part 3: Bridging Data to Discovery: Structure-Activity Relationships (SAR)

Authoritative Grounding: The ultimate goal of screening is to generate actionable intelligence for medicinal chemists. By systematically analyzing how small changes in chemical structure affect biological activity, we can build a Structure-Activity Relationship (SAR) model. This model is crucial for designing future generations of compounds with improved potency and selectivity. For instance, studies on other halogenated aromatic compounds have shown that the position and electronegativity of the halogen can significantly impact anticancer activity.[11]

Logical Framework for Lead Optimization

The screening data feeds directly into a logical cycle of design, synthesis, and testing that drives a project toward a lead candidate.

SAR_Logic Design Design New Derivatives (Based on SAR) Synthesize Chemical Synthesis Design->Synthesize Iterative Optimization Screen Biological Screening (Protocols 1-3) Synthesize->Screen Iterative Optimization Analyze SAR Analysis (Potency, Selectivity) Screen->Analyze Iterative Optimization Analyze->Design Iterative Optimization Lead Lead Candidate Analyze->Lead Identify Promising Compound

Caption: The iterative cycle of SAR-driven lead optimization.

  • Antimicrobial SAR: The introduction of a strong electron-withdrawing group (5-NO₂) at the R position (Derivative 1) significantly enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria compared to the parent scaffold and the electron-donating group (5-OCH₃) in Derivative 2.

  • Anticancer SAR: An electron-withdrawing trifluoromethyl group (5-CF₃) in Derivative 3 conferred potent cytotoxicity and a favorable selectivity index. The less electronegative chloro group (5-Cl) in Derivative 4 resulted in lower potency.

These initial insights would guide the synthesis of new derivatives. For example, a medicinal chemist might explore other electron-withdrawing groups at position 5 or investigate the effect of substituents at other available positions on the phenolic ring to optimize activity and selectivity further.

References

  • Gavan, M., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e284409. [Link][7][12][13]

  • Skehan, P., et al. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute, 82(13), 1107-1112. [Link][10]

  • Gomes, C. A., et al. (2003). Anticancer Activity of Phenolic Acids of Natural or Synthetic Origin: A Structure-Activity Study. Journal of Medicinal Chemistry, 46(26), 5611-5615. [Link][14]

  • Liu, M., Hansen, P. E., & Lin, X. (2011). Bromophenols in Marine Algae and Their Bioactivities. Marine Drugs, 9(7), 1273–1292. [Link][2]

  • Ferreira, J., et al. (2019). Superior anticancer activity of halogenated chalcones and flavonols over the natural flavonol quercetin. European Journal of Medicinal Chemistry, 183, 111718. [Link][11]

  • Danciu, C., et al. (2019). Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives. Marine Drugs, 17(5), 299. [Link][1]

  • Díaz-García, A., et al. (2021). Antimicrobial Activity of Polyphenols and Natural Polyphenolic Extracts on Clinical Isolates. Antibiotics, 11(1), 28. [Link][6]

  • Gyawali, R., & Ibrahim, S. A. (2014). Natural products as antimicrobial agents. Food Control, 46, 412-429. [Link]

  • Salehi, B., et al. (2021). Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials. Cancers, 13(18), 4563. [Link][8]

  • Friedman, M. (2007). Antimicrobial activity of non-halogenated phenolic compounds. Journal of Food Protection, 70(1), 255-270. [Link][4]

  • Stevens, A. M., et al. (2019). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in Microbiology, 10, 289. [Link][5]

  • Chen, J., et al. (2020). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Marine Drugs, 18(11), 543. [Link][15][16][17]

  • Gebreyohannes, G., et al. (2022). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Antimicrobial Agents and Chemotherapy, 66(11), e00833-22. [Link][18]

  • Nett, J. E., & Andes, D. R. (2020). Antifungal drug screening: thinking outside the box to identify novel antifungal scaffolds. Current Opinion in Microbiology, 57, 1-8. [Link][19]

  • Tenover, F. C. (2006). Cytotoxic assays for screening anticancer agents. Statistics in Medicine, 25(13), 2323-2339. [Link][9]

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A Researcher's Guide to the Spectroscopic Differentiation of 4-Bromo-3-chloro-2-methylphenol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and fine chemical synthesis, the precise identification of constitutional isomers is not merely a matter of analytical rigor but a cornerstone of safety, efficacy, and intellectual property. The subtle rearrangement of substituents on an aromatic scaffold can drastically alter a molecule's biological activity, toxicity, and pharmacokinetic profile. This guide provides a comprehensive spectroscopic comparison of the six possible positional isomers of 4-bromo-3-chloro-2-methylphenol, offering researchers a practical framework for their unambiguous differentiation.

The isomers under consideration are:

  • This compound

  • 4-Bromo-5-chloro-2-methylphenol

  • 2-Bromo-3-chloro-4-methylphenol

  • 2-Bromo-5-chloro-4-methylphenol

  • 3-Bromo-2-chloro-6-methylphenol

  • 5-Bromo-2-chloro-3-methylphenol

This guide will delve into the nuanced differences in their Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopic signatures. The causality behind experimental choices and the interpretation of the resulting data will be explained, providing a self-validating system for isomer identification.

The Isomers: A Visual Representation

The six positional isomers of bromo-chloro-methylphenol present a unique analytical challenge due to their identical molecular weight and elemental composition. Understanding their distinct substitution patterns is the first step in predicting their spectroscopic behavior.

isomers Isomer 1 This compound Isomer 2 4-Bromo-5-chloro-2-methylphenol Isomer 3 2-Bromo-3-chloro-4-methylphenol Isomer 4 2-Bromo-5-chloro-4-methylphenol Isomer 5 3-Bromo-2-chloro-6-methylphenol Isomer 6 5-Bromo-2-chloro-3-methylphenol

Caption: The six positional isomers of this compound.

¹H NMR Spectroscopy: Unraveling Proton Environments

Proton NMR spectroscopy is a powerful first-line technique for isomer differentiation. The chemical shifts (δ) and coupling constants (J) of the aromatic protons are highly sensitive to the electronic effects (inductive and resonance) of the substituents.

Predicted ¹H NMR Data

IsomerPredicted Aromatic Proton Chemical Shifts (ppm) & Coupling PatternsPredicted Methyl Proton Chemical Shift (ppm)Predicted Hydroxyl Proton Chemical Shift (ppm)
1. This compound H-5: ~7.3 (d, J ≈ 8.5 Hz), H-6: ~6.9 (d, J ≈ 8.5 Hz)~2.3~5.5
2. 4-Bromo-5-chloro-2-methylphenol H-3: ~7.1 (s), H-6: ~7.0 (s)~2.2~5.7
3. 2-Bromo-3-chloro-4-methylphenol H-5: ~7.2 (d, J ≈ 8.5 Hz), H-6: ~6.8 (d, J ≈ 8.5 Hz)~2.4~5.6
4. 2-Bromo-5-chloro-4-methylphenol H-3: ~7.4 (s), H-6: ~7.1 (s)~2.3~5.8
5. 3-Bromo-2-chloro-6-methylphenol H-4: ~7.2 (d, J ≈ 8.0 Hz), H-5: ~6.9 (d, J ≈ 8.0 Hz)~2.5~5.4
6. 5-Bromo-2-chloro-3-methylphenol H-4: ~7.3 (s), H-6: ~7.0 (s)~2.4~5.9

Note: Predicted values are estimates and can vary based on solvent and concentration. The key is the relative shifts and splitting patterns.

The differentiation of these isomers by ¹H NMR hinges on the number of aromatic signals and their coupling patterns. For instance, isomers with vicinal protons will exhibit doublet signals, while those with isolated aromatic protons will show singlets. The proximity of electron-withdrawing groups (Br, Cl) and electron-donating groups (OH, CH₃) to specific protons will dictate their downfield or upfield shifts, respectively.

¹³C NMR Spectroscopy: A Deeper Look at the Carbon Skeleton

Carbon-13 NMR provides complementary information by probing the electronic environment of each carbon atom in the molecule. The chemical shifts of the aromatic carbons are particularly informative for distinguishing isomers.

Predicted ¹³C NMR Data

IsomerPredicted Aromatic Carbon Chemical Shifts (ppm)Predicted Methyl Carbon Chemical Shift (ppm)
1. This compound C1(OH):~150, C2(CH3):~125, C3(Cl):~130, C4(Br):~115, C5:~132, C6:~118~16
2. 4-Bromo-5-chloro-2-methylphenol C1(OH):~152, C2(CH3):~126, C3:~120, C4(Br):~114, C5(Cl):~128, C6:~129~15
3. 2-Bromo-3-chloro-4-methylphenol C1(OH):~151, C2(Br):~112, C3(Cl):~129, C4(CH3):~135, C5:~130, C6:~117~20
4. 2-Bromo-5-chloro-4-methylphenol C1(OH):~153, C2(Br):~113, C3:~122, C4(CH3):~134, C5(Cl):~127, C6:~131~19
5. 3-Bromo-2-chloro-6-methylphenol C1(OH):~150, C2(Cl):~124, C3(Br):~118, C4:~133, C5:~120, C6(CH3):~138~21
6. 5-Bromo-2-chloro-3-methylphenol C1(OH):~152, C2(Cl):~123, C3(CH3):~140, C4:~121, C5(Br):~116, C6:~130~18

Note: These are estimations. The carbon directly attached to the hydroxyl group (C1) will be the most downfield, while carbons bearing bromine will be significantly upfield due to the heavy atom effect.

Infrared (IR) Spectroscopy: Probing Functional Groups and Substitution Patterns

IR spectroscopy provides information about the functional groups present and can offer clues about the substitution pattern on the aromatic ring.

Characteristic IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Comments
O-H Stretch3600-3200 (broad)The broadness is due to hydrogen bonding.
Aromatic C-H Stretch3100-3000
C=C Aromatic Ring Stretch1600-1450Two to three bands are typical.
C-O Stretch (Phenolic)1260-1180
C-Cl Stretch850-550Position can vary with substitution.[1]
C-Br Stretch690-515Position can vary with substitution.[1]
Out-of-Plane (OOP) Bending900-675The pattern of these bands is highly diagnostic of the substitution pattern on the benzene ring.[2]

The key to differentiating the isomers using IR lies in the fingerprint region, particularly the out-of-plane C-H bending bands. The number and position of these bands are characteristic of the number of adjacent hydrogen atoms on the ring.

Mass Spectrometry (MS): Deciphering Fragmentation Patterns

Electron Ionization Mass Spectrometry (EI-MS) will yield a molecular ion peak (M⁺) that is crucial for confirming the molecular weight. The isotopic pattern of this peak will be characteristic of a molecule containing one bromine and one chlorine atom. The fragmentation patterns can also provide structural information.

Predicted Mass Spectrometry Fragmentation

All isomers will exhibit a molecular ion cluster with characteristic isotopic abundances for one bromine and one chlorine atom. Key fragmentations to monitor include:

  • Loss of a methyl radical (-CH₃): [M-15]⁺

  • Loss of a chlorine radical (-Cl): [M-35/37]⁺

  • Loss of a bromine radical (-Br): [M-79/81]⁺

  • Loss of CO: [M-28]⁺

The relative intensities of these fragment ions can vary between isomers due to the stability of the resulting carbocations, which is influenced by the positions of the remaining substituents.

UV-Vis Spectroscopy: Observing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The position of the maximum absorbance (λmax) is influenced by the substituents on the phenol ring.

Predicted UV-Vis Absorption Maxima

IsomerPredicted λmax (nm)
All Isomers~275 - 290

While all isomers are expected to have similar λmax values, subtle shifts can be observed. Generally, substituents that extend conjugation or have strong electronic effects can cause a bathochromic (red) or hypsochromic (blue) shift. For these isomers, the differences in λmax are likely to be small, making UV-Vis a less definitive technique for differentiation compared to NMR and MS.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

NMR Sample Preparation

NMR_Prep cluster_prep Sample Preparation cluster_acq Data Acquisition Weigh Weigh 5-10 mg of sample Dissolve Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl3) Weigh->Dissolve Transfer Transfer to a clean NMR tube Dissolve->Transfer Cap Cap the NMR tube Transfer->Cap Insert Insert tube into spinner and place in spectrometer Cap->Insert Lock Lock on the deuterium signal of the solvent Insert->Lock Shim Shim the magnetic field for homogeneity Lock->Shim Acquire Acquire ¹H and ¹³C spectra Shim->Acquire

Caption: Workflow for NMR sample preparation and data acquisition.

ATR-FTIR Spectroscopy

FTIR_ATR cluster_prep Sample Preparation cluster_acq Data Acquisition Clean Clean the ATR crystal with a suitable solvent (e.g., isopropanol) Background Collect a background spectrum Clean->Background Place Place a small amount of solid sample on the crystal Background->Place Apply_Pressure Apply pressure to ensure good contact Place->Apply_Pressure Collect Collect the sample spectrum Apply_Pressure->Collect Clean_Up Clean the crystal after analysis Collect->Clean_Up

Caption: Workflow for ATR-FTIR analysis of solid samples.

EI-Mass Spectrometry

EI_MS cluster_prep Sample Introduction cluster_acq Data Acquisition Dissolve Dissolve a small amount of sample in a volatile solvent (e.g., methanol or dichloromethane) Inject Inject into the GC-MS or use a direct insertion probe Dissolve->Inject Ionize Ionize the sample using a 70 eV electron beam Inject->Ionize Analyze Analyze the resulting ions with a mass analyzer Ionize->Analyze Detect Detect the ions and generate the mass spectrum Analyze->Detect

Caption: Workflow for EI-Mass Spectrometry data acquisition.

UV-Vis Spectroscopy

UV_Vis cluster_prep Sample Preparation cluster_acq Data Acquisition Prepare_Stock Prepare a stock solution of known concentration Dilute Dilute to an appropriate concentration for measurement (Absorbance < 1) Prepare_Stock->Dilute Blank Prepare a blank solution (solvent only) Dilute->Blank Calibrate Calibrate the spectrophotometer with the blank Blank->Calibrate Measure Measure the absorbance of the sample solution across the UV-Vis range Calibrate->Measure

Caption: Workflow for UV-Vis spectroscopy sample preparation and measurement.

Conclusion

The unambiguous identification of the six positional isomers of this compound is achievable through a systematic and multi-technique spectroscopic approach. While each technique provides valuable pieces of the puzzle, the combination of ¹H and ¹³C NMR is the most powerful for definitive structural elucidation. IR spectroscopy, particularly the out-of-plane bending region, offers strong confirmatory evidence of the substitution pattern. Mass spectrometry confirms the molecular weight and elemental composition, with fragmentation patterns providing further structural clues. UV-Vis spectroscopy, while less specific for this set of isomers, can offer supplementary data. By following the detailed protocols and interpretative guidance provided in this guide, researchers can confidently distinguish between these closely related compounds, ensuring the integrity and success of their scientific endeavors.

References

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • ALWSCI. (2024, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Purdue University College of Engineering. (2012, May). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Retrieved from [Link]

  • Shimadzu. (n.d.). Ionization Modes: EI. Retrieved from [Link]

  • Smith, B. C. (2016, March 1). Group Wavenumbers and an Introduction to the Spectroscopy of Benzene Rings. Spectroscopy, 31(3), 34-37.
  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

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A Comprehensive Guide to the Stability of 4-Bromo-3-chloro-2-methylphenol for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the intrinsic stability of an active pharmaceutical ingredient (API) or intermediate is a cornerstone of a successful drug product. Understanding how a molecule behaves under various environmental stressors is not merely a regulatory requirement but a fundamental aspect of ensuring product quality, safety, and efficacy. This guide provides an in-depth evaluation of the stability of 4-Bromo-3-chloro-2-methylphenol, a halogenated phenolic compound with potential applications in medicinal chemistry. We will explore its stability profile under hydrolytic, oxidative, photolytic, and thermal stress conditions, and compare its performance with structurally related phenols. This analysis is supported by experimental data from literature and detailed protocols for validated stability-indicating analytical methods.

The Critical Role of Stability in Drug Development

For researchers, scientists, and drug development professionals, a thorough understanding of a molecule's stability is paramount. Forced degradation studies, where the molecule is subjected to stress conditions exceeding those of accelerated stability testing, are instrumental in:

  • Identifying potential degradation products: This knowledge is crucial for toxicological assessment and for establishing impurity specifications.[1][2]

  • Elucidating degradation pathways: Understanding the mechanisms of degradation allows for the development of mitigation strategies, such as the selection of appropriate excipients and packaging.[1]

  • Developing and validating stability-indicating analytical methods: These methods are essential for accurately quantifying the drug substance in the presence of its degradants.[1][3]

Halogenated phenols, a class of compounds to which this compound belongs, are known for their diverse biological activities. However, the presence of halogen substituents can also influence their reactivity and degradation profiles. Therefore, a comprehensive stability assessment is a critical step in their development pathway.

Comparative Stability Analysis of this compound and Related Phenols

While specific experimental data for this compound is not extensively available in public literature, we can infer its stability profile by examining data from structurally similar compounds. For this comparative analysis, we will consider 4-bromophenol, 3-chlorophenol, and 2,4-dichlorophenol. The presence of both bromine and chlorine atoms, along with a methyl group on the phenol ring of our target molecule, suggests a complex interplay of electronic and steric effects that will influence its stability.

Hydrolytic Stability

Hydrolysis is a key degradation pathway for many pharmaceutical compounds. The stability of phenolic compounds in aqueous solutions is highly dependent on the pH of the medium.

  • Acidic Conditions (pH 1-3): Phenols are generally stable to hydrolysis under acidic conditions. The electron-withdrawing nature of the halogen substituents on this compound is expected to further stabilize the molecule against electrophilic attack.

  • Neutral Conditions (pH 6-8): In neutral solutions, the rate of hydrolysis is typically slow. For some chlorophenols, degradation rates have been observed to increase with pH.

  • Alkaline Conditions (pH 9-12): Under alkaline conditions, phenols exist in their more reactive phenoxide form, which can be more susceptible to degradation. Studies on 2,4-dichlorophenol have shown faster degradation in alkaline environments.[4] It is plausible that this compound would exhibit increased degradation at higher pH values.

Inference for this compound: We can anticipate that this compound will exhibit good hydrolytic stability in acidic to neutral conditions. However, in alkaline media, the formation of the phenoxide ion could render it more susceptible to degradation, potentially through nucleophilic aromatic substitution or oxidative pathways.

Oxidative Stability

Oxidative degradation is a common degradation pathway, often initiated by atmospheric oxygen or residual peroxides. The presence of the electron-rich phenolic ring makes these compounds susceptible to oxidation.

A study on the degradation of 4-chloro-3-methylphenol by Fenton's reagent (a source of hydroxyl radicals) demonstrated that temperature significantly influences the rate of degradation. At 70°C, 85% of the total organic carbon was removed after 24 hours, compared to only 36% at 25°C.[3] This suggests that our target molecule, with a similar substitution pattern, will also be susceptible to oxidative degradation, particularly at elevated temperatures. The presence of a methyl group, which is an electron-donating group, might slightly increase the susceptibility of the ring to oxidation compared to non-methylated analogs.

Inference for this compound: this compound is expected to be susceptible to oxidative degradation, especially in the presence of oxidizing agents like hydrogen peroxide and at elevated temperatures. The primary degradation products are likely to be hydroxylated and ring-opened species.

Photostability

Photodegradation can be a significant issue for light-sensitive compounds. The absorption of UV or visible light can lead to the formation of excited states that undergo various chemical reactions.

Studies on the photodegradation of 4-bromophenol and various chlorophenols have shown that these compounds can be degraded by UV irradiation. The degradation of 2,4-dichlorophenol using a UV/persulfate system followed pseudo-first-order kinetics.[5] The rate of photodegradation is influenced by factors such as pH and the presence of other substances in the solution.[5]

Inference for this compound: Given the presence of two halogen substituents, this compound is likely to exhibit some degree of photosensitivity. The primary photodegradation pathway is expected to involve the cleavage of the carbon-halogen bonds, leading to the formation of dehalogenated and hydroxylated derivatives.

Thermal Stability

Thermal stability is a critical parameter, especially for drug substances that will be subjected to heat during manufacturing, formulation, or storage.

Inference for this compound: As a solid, this compound is expected to be thermally stable at typical storage and handling temperatures. Degradation would likely occur at temperatures significantly above its melting point, potentially involving dehalogenation and fragmentation of the molecule.

Comparative Data Summary

The following table summarizes the expected stability of this compound in comparison to other halogenated phenols based on available literature.

Stress ConditionThis compound (Inferred)4-Bromophenol3-Chlorophenol2,4-Dichlorophenol
Hydrolysis (Acidic) StableStableStableStable
Hydrolysis (Neutral) Likely StableGenerally StableGenerally StableModerate degradation at higher end of neutral pH[4]
Hydrolysis (Alkaline) Likely Susceptible to DegradationSusceptible to DegradationSusceptible to DegradationSignificant degradation[4]
Oxidation (H₂O₂) Susceptible, especially at elevated temperaturesSusceptibleSusceptibleSusceptible
Photolysis (UV) Likely SusceptibleSusceptible to degradationSusceptible to degradationDegrades under UV irradiation[5]
Thermal (Solid State) Likely Stable at ambient temperaturesStable at ambient temperaturesStable at ambient temperaturesStable at ambient temperatures

Experimental Protocols for Stability-Indicating Assays

To experimentally validate the stability of this compound, a well-designed forced degradation study coupled with a validated stability-indicating analytical method is essential.

Forced Degradation Protocol

The following protocol outlines the conditions for a comprehensive forced degradation study.[1] The extent of degradation should be targeted in the range of 5-20% to ensure that the degradation products are formed at detectable levels without completely consuming the parent compound.[2]

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at room temperature for 8 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation (Solid): 105°C in a hot air oven for 48 hours.

  • Photodegradation (Solution): Expose a solution of the compound to UV light (e.g., 254 nm) and visible light in a photostability chamber.

A control sample, protected from the stressor, should be analyzed alongside the stressed samples.

Caption: Workflow for the forced degradation study of this compound.

Stability-Indicating HPLC-UV Method

A robust stability-indicating HPLC method should be able to separate the parent compound from all its degradation products.

  • Instrumentation: HPLC with a UV/PDA detector.

  • Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point for method development.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A typical gradient might start with a low percentage of organic solvent and ramp up to a high percentage to elute any less polar degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where the parent compound and potential degradation products have significant absorbance, often determined by UV spectral analysis (e.g., 280 nm).[6]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Method validation should be performed according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

GC-MS for Degradation Product Identification

For volatile degradation products, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool.[7]

  • Instrumentation: GC-MS system.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless injection for trace analysis.

  • Temperature Program: A temperature gradient starting at a low temperature (e.g., 50°C) and ramping up to a high temperature (e.g., 300°C) to separate compounds with a wide range of boiling points.

  • Mass Spectrometer: Operated in full scan mode to acquire mass spectra of the eluting peaks for identification.

Derivatization, such as acetylation, may be necessary to improve the chromatographic properties of polar phenolic compounds.[8]

Caption: Analytical workflow for the analysis of forced degradation samples.

Conclusion and Future Perspectives

This guide provides a comprehensive framework for evaluating the stability of this compound. Based on the analysis of structurally related compounds, it is anticipated that this molecule will exhibit moderate stability, with potential degradation under alkaline, oxidative, and photolytic conditions. The provided experimental protocols offer a robust starting point for conducting forced degradation studies and developing a validated stability-indicating analytical method.

For drug development professionals, a proactive approach to stability assessment is crucial. Early identification of potential liabilities allows for the implementation of strategies to ensure the development of a stable and safe drug product. Further experimental studies are warranted to generate specific quantitative data for this compound and to fully characterize its degradation products. This will provide a solid foundation for its potential advancement as a pharmaceutical intermediate or active ingredient.

References

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  • Degradation of Carbon/Phenolic Composite Materials for Spacecraft Structure Material. (2023). E3S Web of Conferences, 431, 01029.
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  • SUMMARY OF FORCED DEGRADATION RESULTS. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Effect of Thermal Degradation on Polymer Thermal Properties. (n.d.). TA Instruments. Retrieved January 20, 2026, from [Link]

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  • Degradation Of Chlorophenol By Hydrogen Peroxide Catalyzed By Molybd
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A Senior Application Scientist's Guide to Benchmarking Catalysts for the Selective Functionalization of 4-Bromo-3-chloro-2-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and fine chemical synthesis, the selective functionalization of polyhalogenated aromatic compounds is a critical challenge. 4-Bromo-3-chloro-2-methylphenol represents a versatile scaffold, offering two distinct reactive handles for carbon-carbon and carbon-heteroatom bond formation. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds presents an opportunity for sequential and site-selective modifications, making the choice of an appropriate catalyst system paramount to achieving desired synthetic outcomes.

This guide provides an in-depth comparison of palladium-based catalyst systems for the most common cross-coupling reactions involving this compound. While direct comparative data for this specific substrate is scarce in published literature, this document synthesizes established principles from analogous systems to provide a rational framework for catalyst selection and reaction optimization.

The Principle of Selective Activation: C-Br vs. C-Cl

The cornerstone of selectively functionalizing this compound lies in the disparate bond dissociation energies of the C-Br and C-Cl bonds. The C-Br bond is weaker and therefore more susceptible to oxidative addition to a Palladium(0) center, which is often the rate-determining step in many cross-coupling catalytic cycles.[1] Consequently, with careful selection of the catalyst, ligands, and reaction conditions, it is possible to selectively activate the C-Br bond while leaving the C-Cl bond intact for subsequent transformations.

Generally, the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the trend: C-I > C-Br > C-OTf > C-Cl.[2] This predictable reactivity allows for a strategic approach to the synthesis of complex, multi-substituted aromatic compounds from a single, readily available starting material.

Comparative Analysis of Palladium Catalyst Systems

The efficacy of a palladium catalyst in cross-coupling reactions is profoundly influenced by the nature of its ancillary ligands. For challenging substrates such as this compound, which contains a less reactive C-Cl bond and potential for steric hindrance from the methyl group, the choice of ligand is critical. Bulky, electron-rich phosphine ligands have proven to be particularly effective in enhancing catalytic activity for such substrates.[3][4]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of biaryl structures.[5][6] Given the higher reactivity of the C-Br bond, initial Suzuki-Miyaura couplings on this compound are expected to occur selectively at the 4-position.

Catalyst SystemLigand TypeTypical Substrate ScopeExpected Performance with this compound
Pd(PPh₃)₄ Electron-neutral, moderately bulky phosphineAryl iodides and bromidesModerate to good yields for selective C-Br coupling under standard conditions. May require higher temperatures for high conversion.
Pd(OAc)₂ / SPhos Bulky, electron-rich biaryl phosphineAryl bromides and chloridesHigh efficiency and selectivity for C-Br coupling are anticipated. May also facilitate the coupling of the C-Cl bond under more forcing conditions.
Pd₂(dba)₃ / XPhos Very bulky, electron-rich biaryl phosphineExcellent for challenging aryl chlorides and bromidesExpected to provide high yields for selective C-Br coupling, even at lower catalyst loadings.
PdCl₂(dppf) Bidentate ferrocenyl phosphineBroad applicability for aryl bromidesGood performance for C-Br coupling is expected, often with good functional group tolerance.[7]

Experimental Protocols

The following protocols are model procedures adapted from established methods for analogous substrates and should be optimized for the specific requirements of your research.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-Br Position

This protocol is designed for the selective arylation at the C-Br bond of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Toluene/H₂O (10:1 mixture, 0.2 M)

Procedure:

  • To an oven-dried Schlenk tube, add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, dissolve Pd(OAc)₂ and SPhos in the toluene portion of the solvent mixture.

  • Add the catalyst solution to the Schlenk tube, followed by the water portion of the solvent.

  • Degas the reaction mixture with a stream of argon for 15 minutes.

  • Seal the tube and heat the reaction at 100 °C for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing Reaction Mechanisms and Workflows

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar(Br)-Pd(II)L2-Cl Pd(0)L2->Oxidative Addition Complex Oxidative Addition (Ar-Br) Transmetalation Complex Ar-Pd(II)L2-Ar' Oxidative Addition Complex->Transmetalation Complex Transmetalation (Ar'-B(OH)2, Base) Transmetalation Complex->Pd(0)L2 Product Ar-Ar' Transmetalation Complex->Product Reductive Elimination Ar 4-Bromo-3-chloro-2-methylphenyl Ar' Coupling Partner L Ligand

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Experimental Workflow for Catalyst Screening

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Analysis cluster_data Data Processing Start Weigh Substrate & Reagents into Array Catalyst_Prep Prepare Catalyst/ Ligand Stock Solutions Start->Catalyst_Prep Dispense Dispense Catalyst Solutions Catalyst_Prep->Dispense Solvent Add Solvent and Degas Dispense->Solvent Heat Heat Reaction Array (e.g., 100 °C, 24h) Solvent->Heat Quench Quench Aliquots Heat->Quench Analyze Analyze by LC-MS/GC-MS for Conversion & Yield Quench->Analyze Compare Compare Catalyst Performance Analyze->Compare Optimize Select Lead Catalysts for Optimization Compare->Optimize End Final Protocol Development Optimize->End

Caption: A typical workflow for screening multiple catalysts.

Expert Insights and Causality

  • Why Bulky, Electron-Rich Ligands? For the activation of the C-Cl bond, a more electron-rich palladium center is required to facilitate oxidative addition. Bulky ligands promote the formation of a coordinatively unsaturated 14-electron Pd(0)L species, which is highly reactive. Furthermore, their steric hindrance can accelerate the final reductive elimination step.[3]

  • The Role of the Base: In Suzuki-Miyaura couplings, the base is not merely a stoichiometric reagent but a key activator. It forms a boronate species ([R-B(OH)₃]⁻) which is more nucleophilic and readily undergoes transmetalation to the palladium center.[8] For the phenolic substrate, a base like K₃PO₄ or Cs₂CO₃ is often preferred as it is strong enough to facilitate transmetalation without promoting significant side reactions.

  • Solvent Choice: A mixture of an organic solvent (like toluene or dioxane) and water is common for Suzuki-Miyaura reactions. Water helps to dissolve the inorganic base, while the organic solvent solubilizes the substrate and catalyst. The biphasic nature can sometimes be beneficial for product isolation.

Conclusion and Future Directions

The selective functionalization of this compound is a synthetically valuable endeavor. While direct catalyst benchmarking data is limited, a rational approach based on established principles of cross-coupling chemistry can guide the selection of effective catalyst systems. Palladium catalysts bearing bulky, electron-rich phosphine ligands such as SPhos and XPhos are predicted to be highly effective for the selective activation of the C-Br bond. Subsequent functionalization at the more inert C-Cl bond would likely require more forcing conditions or a more specialized catalyst system, representing an area ripe for further investigation. The protocols and principles outlined in this guide provide a solid foundation for researchers to develop efficient and selective syntheses based on this versatile building block.

References

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A Senior Application Scientist's Guide to In-Silico Property Prediction for 4-Bromo-3-chloro-2-methylphenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Predictive Modeling of Halogenated Phenols

Halogenated phenols represent a class of compounds with significant industrial applications but also notable environmental and toxicological concerns.[1][2] Molecules like 4-Bromo-3-chloro-2-methylphenol and its derivatives are structurally complex, and their synthesis and experimental evaluation can be both time-consuming and resource-intensive. For many such compounds, including isomers of our target molecule, extensive experimental data is often unavailable in public databases like PubChem.[3][4] This data gap presents a significant challenge in early-stage drug discovery and environmental risk assessment.

In-silico computational methods provide a powerful alternative, enabling the rapid and cost-effective prediction of a molecule's physicochemical properties, biological activity, and potential toxicity before it is ever synthesized.[5][6] These techniques, ranging from quantum mechanics to machine learning, are transforming modern chemical research by allowing scientists to prioritize candidates, guide experimental design, and minimize late-stage failures.[7][8]

This guide offers a comparative analysis of key in-silico methodologies for characterizing derivatives of this compound. We will delve into the causality behind methodological choices, provide a detailed experimental workflow for a core technique, and present a framework for integrating multiple predictive models to build a comprehensive molecular profile.

Core In-Silico Methodologies: A Comparative Overview

The selection of a computational tool is dictated by the specific question being asked. Is the goal to predict toxicity, understand interaction with a biological target, or calculate a fundamental physical property? Each requires a different approach.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a cornerstone of predictive toxicology and medicinal chemistry.[1] It operates on the principle that the biological activity of a chemical is directly related to its molecular structure. By building a mathematical model from a dataset of compounds with known activities (e.g., toxicity), QSAR can predict the activity of new, untested molecules.[9][10]

  • Causality: The choice between 2D-QSAR and 3D-QSAR depends on the desired level of detail. 2D-QSAR uses simpler descriptors like molecular weight and logP, making it computationally fast and effective for large-scale screening. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), consider the molecule's 3D conformation and electrostatic fields, offering deeper mechanistic insights but requiring more computational resources and accurate structural alignment.[1][2] For halogenated phenols, where substituent position dramatically impacts toxicity, 3D-QSAR can be particularly insightful.[2]

Density Functional Theory (DFT)

DFT is a quantum mechanical method used to calculate the electronic structure of molecules. It provides highly accurate, first-principles predictions of physicochemical properties without reliance on experimental training data for the model itself.

  • Causality: When fundamental, intrinsic properties like pKa, bond dissociation energies, or electronic potential are needed, DFT is the method of choice.[11][12] For a phenol derivative, DFT can precisely calculate how the bromine, chlorine, and methyl substituents influence the acidity of the hydroxyl group, a critical factor for its reactivity and biological interactions.[13][14] These calculated parameters can then serve as high-quality descriptors for building more sophisticated QSAR models.[9]

Molecular Docking

If the goal is to understand how a derivative of this compound might interact with a specific protein target (e.g., an enzyme or receptor), molecular docking is the appropriate tool. It predicts the preferred orientation of a ligand when bound to a target, estimating the binding affinity and interaction patterns.[15][16]

  • Causality: This method is indispensable in structure-based drug design. For instance, if we hypothesize that the toxicity of these phenols is due to the inhibition of a specific cytochrome P450 enzyme, docking could be used to screen a library of derivatives, predict which ones bind most strongly, and identify the key hydrogen bonds or hydrophobic interactions driving this affinity.[17] This provides a structural hypothesis for the molecule's activity that can be tested experimentally.

ADMET Prediction Models

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models are a broad class of, typically, machine learning-based tools that predict a compound's pharmacokinetic and safety profile.[18][19]

  • Causality: While QSAR might predict a specific toxic endpoint, ADMET models provide a more holistic view of a molecule's potential as a drug candidate.[7][20][21] Early assessment of properties like blood-brain barrier permeability, aqueous solubility, or potential for hERG channel blockage is critical to avoid costly failures in later stages of drug development. These models are trained on vast, diverse datasets and are essential for filtering large compound libraries to identify candidates with favorable "drug-like" properties.[19]

Data Presentation: Comparison of In-Silico Approaches

The table below summarizes the key characteristics of each methodology, providing a guide for selecting the most appropriate tool for your research objectives.

Methodology Primary Predicted Properties Computational Cost Data Requirement Primary Application Strengths Limitations
QSAR Toxicity, Biological Activity (IC50, LD50)Low to ModerateRequires a curated training set of molecules with known activityEnvironmental Risk Assessment, Hit-to-Lead OptimizationHigh-throughput capability; good for screening large libraries.[1][22]Predictive power is limited by the chemical space of the training data (Applicability Domain).[23][24]
DFT pKa, Bond Energies, Electronic Properties, Reaction MechanismsHighOnly the single molecular structure is neededPhysicochemical Characterization, Mechanistic InsightHigh accuracy; based on fundamental physics, not empirical data.[11][12]Computationally expensive for large molecules; typically performed in a vacuum or with simplified solvent models.
Molecular Docking Binding Affinity, Binding Pose, Ligand-Protein InteractionsModerateRequires a 3D structure of the protein targetStructure-Based Drug Design, Virtual ScreeningProvides a structural hypothesis for the mechanism of action.[15][16]Scoring functions are approximations and may not perfectly correlate with experimental binding energies; protein flexibility is often limited.
ADMET Models Solubility, Permeability, Metabolism, Pharmacokinetics, Broad ToxicityLowBased on large, pre-existing datasetsLead Optimization, Candidate SelectionProvides a holistic "drug-likeness" profile.[18][20][21]Often "black box" models; may perform poorly for novel chemical scaffolds not represented in their training data.

Experimental Protocol: A Validated QSAR Workflow

To ensure scientific rigor, any QSAR model must be developed and validated according to established best practices, such as those outlined by the Organisation for Economic Co-operation and Development (OECD).[23][25] A trustworthy protocol is a self-validating one, incorporating rigorous statistical checks.[24][26]

Step-by-Step QSAR Model Development for Phenol Toxicity
  • Data Curation:

    • Assemble a dataset of halogenated phenols with experimentally determined toxicity values (e.g., pIGC50 against Tetrahymena pyriformis) from authoritative literature.[1][2]

    • Standardize all chemical structures: neutralize salts, remove counter-ions, and ensure consistent tautomeric states.

    • Remove duplicates and compounds with missing activity data.

  • Molecular Descriptor Calculation:

    • For each molecule, calculate a range of numerical descriptors that encode its structural and physicochemical properties. These can include 1D/2D descriptors (e.g., molecular weight, logP, number of hydrogen bond donors) and 3D descriptors (e.g., molecular surface area).

    • Causality: The choice of descriptors is critical. For halogenated phenols, including descriptors related to hydrophobicity (logP) and electronic effects (e.g., HOMO/LUMO energies calculated via DFT) is mechanistically justified, as these properties are known to govern their toxicity.[9]

  • Dataset Splitting:

    • Divide the dataset into a training set (typically ~80%) and a test set (~20%) using a random or structure-based selection algorithm.

    • Causality: The test set must be kept separate and used only once to evaluate the final model's predictive power. This prevents model overfitting and provides an unbiased assessment of its performance on new data.[27]

  • Model Generation and Internal Validation:

    • Using the training set, apply a statistical method (e.g., Multiple Linear Regression, Support Vector Machine) to build a mathematical relationship between the descriptors (independent variables) and the toxicity (dependent variable).

    • Perform rigorous internal validation using leave-one-out cross-validation (q²). A high q² (e.g., > 0.5) indicates the model is robust and not based on chance correlations.[23]

  • External Validation:

    • Use the final model to predict the toxicity of the compounds in the independent test set.

    • Calculate the external predictive coefficient (R²_pred). A high value (e.g., > 0.6) demonstrates that the model can accurately predict the activity of molecules it has never seen before.[23][26]

  • Applicability Domain (AD) Definition:

    • Define the chemical space in which the model's predictions are reliable. This can be based on the range of descriptor values or structural similarity to the training set.

    • Causality: The AD is a critical OECD principle.[24][25] A prediction for a molecule that falls outside the AD (e.g., a derivative with a novel substituent not present in the training set) is an unjustified extrapolation and should not be considered reliable.

Visualization of Workflows and Relationships

Diagrams are essential for visualizing complex scientific workflows and relationships. The following are generated using Graphviz (DOT language) to illustrate key processes.

QSAR Modeling Workflow cluster_data Data Preparation cluster_model Model Building & Validation cluster_deploy Deployment Data 1. Curated Dataset (Halogenated Phenols) Descriptors 2. Molecular Descriptor Calculation Data->Descriptors Split 3. Dataset Splitting Descriptors->Split Train Training Set (80%) Split->Train Test Test Set (20%) Split->Test Model 4. Model Generation (e.g., MLR, SVM) Train->Model ExternalVal 6. External Validation (R²_pred) Test->ExternalVal InternalVal 5. Internal Validation (Cross-Validation, q²) Model->InternalVal InternalVal->ExternalVal AD 7. Applicability Domain Definition ExternalVal->AD Prediction 8. Prediction for New Derivatives AD->Prediction

Caption: A validated QSAR modeling workflow, from data curation to prediction, emphasizing internal and external validation steps.

Integrated In-Silico Assessment Pipeline cluster_methods Predictive Methodologies cluster_properties Predicted Properties Molecule Query Molecule (this compound Derivative) DFT Density Functional Theory (DFT) Molecule->DFT Structure QSAR QSAR Models Molecule->QSAR Structure Docking Molecular Docking Molecule->Docking Structure ADMET ADMET Models Molecule->ADMET Structure PhysChem Physicochemical Profile (pKa, Bond Energy) DFT->PhysChem Tox Toxicity / Activity (LD50, IC50) QSAR->Tox Binding Target Binding Affinity (Ki, IC50) Docking->Binding PK Pharmacokinetic Profile (Solubility, Permeability) ADMET->PK Profile Comprehensive In-Silico Profile PhysChem->Profile Tox->Profile Binding->Profile PK->Profile

Caption: An integrated pipeline showing how complementary in-silico methods contribute to a comprehensive molecular profile.

Conclusion

The in-silico prediction of properties for this compound derivatives is not a matter of choosing a single "best" method, but rather of building a synergistic, multi-faceted computational strategy. By integrating the high-throughput screening power of QSAR, the mechanistic detail of molecular docking, the fundamental accuracy of DFT, and the holistic profiling of ADMET models, researchers can make more informed decisions, accelerate the design-test-analyze cycle, and ultimately enhance the efficiency of drug discovery and chemical safety assessment. Adherence to rigorous, self-validating protocols and a clear understanding of each method's applicability domain are paramount to ensuring that these powerful predictive tools are used to their full potential, yielding data that is not only rapid but also reliable and scientifically sound.

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A Comparative Guide to the Applications of 4-Chloro-3-methylphenol (PCMC) in Scientific Research and Product Formulation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of antimicrobial agents and chemical intermediates, the selection of appropriate compounds is paramount to experimental success and product integrity. This guide provides an in-depth technical review of 4-Chloro-3-methylphenol (also known as p-Chloro-m-cresol or PCMC), a versatile halogenated phenol. We will objectively compare its performance with common alternatives, supported by experimental data, and provide detailed protocols to empower your research and development endeavors.

Introduction to 4-Chloro-3-methylphenol (PCMC)

4-Chloro-3-methylphenol (CAS 59-50-7) is a potent biocide widely utilized as a preservative and disinfectant across various industries, including pharmaceuticals, cosmetics, and industrial applications.[1][2] Its efficacy stems from the disruption of microbial cell membrane potentials, leading to the inhibition of growth and eventual cell death.[3] PCMC exhibits a broad spectrum of activity against Gram-positive and Gram-negative bacteria, as well as fungi and yeasts.[3]

Chemical Structure and Properties:

  • IUPAC Name: 4-chloro-3-methylphenol

  • Molecular Formula: C₇H₇ClO

  • Molecular Weight: 142.58 g/mol

  • Appearance: White to off-white crystalline solid[2]

  • Solubility: Slightly soluble in water, but readily soluble in organic solvents such as alcohols, ethers, and ketones.[3]

Comparative Analysis of Antimicrobial Efficacy

The selection of a preservative system is a critical decision in product formulation, balancing antimicrobial efficacy with safety and stability. Here, we compare the performance of PCMC with other commonly used preservatives.

Minimum Inhibitory Concentration (MIC) Comparison

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antimicrobial agent's potency. The table below summarizes the MIC values of PCMC and its alternatives against a range of common microorganisms. Lower MIC values indicate greater efficacy.

MicroorganismPCMC (µg/mL)Methylparaben (µg/mL)Propylparaben (µg/mL)Phenoxyethanol (µg/mL)
Staphylococcus aureus2001000-2000250-2000>4000
Escherichia coli2001000-2000250-2000>4000
Pseudomonas aeruginosa200>4000>4000>4000
Candida albicans1001000-2000250-2000>4000
Aspergillus brasiliensis2001000-2000250-2000>4000

Data Interpretation:

The provided data indicates that PCMC generally exhibits a lower MIC against a broad spectrum of microorganisms compared to parabens and phenoxyethanol, highlighting its potent antimicrobial activity.[1] Notably, its effectiveness against the notoriously resistant Pseudomonas aeruginosa is a significant advantage in many formulations.

Performance in Preservative Efficacy Testing (Challenge Tests)

Preservative efficacy testing, or challenge testing, evaluates the ability of a preservative system to withstand microbial contamination over time. The two most common protocols are the USP <51> and the PCPC (Personal Care Products Council) methods.

Key Differences between USP <51> and PCPC:

FeatureUSP <51>PCPC
Inoculum Individual strainsPooled cultures (bacteria and fungi separate)
Sampling Points Typically 7, 14, and 28 daysMore frequent: 2, 7, 14, 21, and 28 days
Acceptance Criteria (Topicals) 2-log reduction of bacteria by day 143-log reduction of bacteria by day 7

The more stringent criteria of the PCPC guidelines for topical products often provide a more robust assessment of preservative efficacy. A typical challenge test result for a topical cream preserved with 0.1% PCMC would be expected to show a >3-log reduction in bacteria within 7 days and no increase in yeast and mold counts over the 28-day test period.

Experimental Protocols

To facilitate the practical application of PCMC, we provide the following detailed experimental protocols.

Synthesis of 4-Chloro-3-methylphenol

The industrial synthesis of PCMC is typically achieved through the chlorination of m-cresol.[3] Sulfuryl chloride (SO₂Cl₂) is a common and effective chlorinating agent for this reaction.

Materials:

  • m-cresol

  • Sulfuryl chloride

  • Stirring apparatus

  • Reaction vessel with temperature control

  • Constant pressure dropping funnel

  • Gas absorption trap (containing a basic solution like sodium carbonate)

Procedure:

  • To a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a constant pressure dropping funnel, add 1 mole (108 g) of m-cresol.

  • Begin stirring at approximately 300 rpm and maintain the temperature of the reaction vessel at 30°C.

  • Slowly add 0.9 moles (124 g) of sulfuryl chloride dropwise from the dropping funnel over a period of 2 hours. The generated hydrogen chloride and sulfur dioxide gases should be passed through a gas absorption trap.

  • Throughout the addition, carefully control the reaction temperature to remain at 30°C.

  • After the addition is complete, continue stirring the reaction mixture at 30°C for an additional 2 hours to ensure the reaction goes to completion.

  • The crude product can then be purified by distillation under reduced pressure.

Diagram of Synthesis Workflow:

Synthesis_Workflow mcresol m-Cresol reactor Reaction Vessel (30°C, Stirring) mcresol->reactor so2cl2 Sulfuryl Chloride so2cl2->reactor purification Purification (Vacuum Distillation) reactor->purification byproducts Byproducts (HCl, SO2) reactor->byproducts pcmc 4-Chloro-3-methylphenol (PCMC) purification->pcmc

Caption: Workflow for the synthesis of PCMC.

Preservative Efficacy Testing (USP <51> Method)

This protocol outlines the general procedure for a preservative efficacy test of a topical cream formulation containing PCMC, following the USP <51> guidelines.

Materials:

  • Topical cream formulation with 0.1% PCMC

  • Cultures of Staphylococcus aureus (ATCC 6538), Escherichia coli (ATCC 8739), Pseudomonas aeruginosa (ATCC 9027), Candida albicans (ATCC 10231), and Aspergillus brasiliensis (ATCC 16404)

  • Sterile containers

  • Incubator (20-25°C)

  • Neutralizing broth

  • Standard plating and enumeration supplies

Procedure:

  • Prepare standardized inocula of each test microorganism to a concentration of approximately 1 x 10⁸ CFU/mL.

  • Dispense 20 g of the topical cream into five separate sterile containers.

  • Inoculate each container with 0.1 mL of one of the standardized microbial suspensions to achieve an initial concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/g.

  • Mix the contents of each container thoroughly to ensure uniform distribution of the microorganisms.

  • Store the inoculated containers at 20-25°C for 28 days.

  • At intervals of 7, 14, and 28 days, withdraw a 1 g aliquot from each container.

  • Immediately transfer the aliquot to a neutralizing broth to inactivate the PCMC.

  • Perform serial dilutions and plate onto appropriate agar media to determine the number of viable microorganisms.

  • Calculate the log reduction in microbial count from the initial concentration at each time point.

Diagram of Preservative Efficacy Testing Workflow:

PET_Workflow cluster_prep Preparation cluster_challenge Challenge Phase cluster_analysis Analysis product Product Sample (with PCMC) inoculation Inoculation product->inoculation inoculum Microbial Inoculum (e.g., S. aureus) inoculum->inoculation incubation Incubation (28 days at 20-25°C) inoculation->incubation sampling Sampling (Days 7, 14, 28) incubation->sampling neutralization Neutralization sampling->neutralization plating Plating & Enumeration neutralization->plating results Calculate Log Reduction plating->results

Caption: Workflow for Preservative Efficacy Testing.

Considerations for Formulation and Safety

While PCMC is a highly effective preservative, its use requires careful consideration of formulation compatibility and safety.

  • Inactivation: The antimicrobial activity of PCMC can be reduced in the presence of nonionic surfactants and some polymers due to micellar binding, which decreases the concentration of free PCMC available to act on microorganisms.[3] It is crucial to perform efficacy testing in the final product matrix.

  • pH: PCMC is most active in acidic to neutral pH ranges. Its efficacy decreases in alkaline conditions.

  • Safety: PCMC is a skin sensitizer and can cause allergic contact dermatitis in susceptible individuals.[2] Its use in cosmetic and pharmaceutical products is regulated, and concentration limits are in place to ensure consumer safety. It is also toxic to aquatic life.[2]

Alternatives to PCMC

While PCMC is a potent and cost-effective preservative, concerns about its potential for skin sensitization have led to the exploration of alternatives.

  • Parabens (Methylparaben, Propylparaben, etc.): A widely used class of preservatives with a long history of use. They are effective against a broad spectrum of microorganisms but have faced public scrutiny over concerns about potential endocrine-disrupting effects, though regulatory bodies have deemed them safe at current use levels.[1]

  • Phenoxyethanol: A glycol ether with broad-spectrum antimicrobial activity, often used in combination with other preservatives. It is generally considered to be a mild preservative with a low sensitization potential.[1]

  • Formaldehyde-releasing agents (e.g., Diazolidinyl Urea, Imidazolidinyl Urea): These compounds slowly release formaldehyde, which is a potent antimicrobial agent. However, concerns about the sensitizing potential of formaldehyde have limited their use.[1]

  • Natural Preservatives: A growing area of interest involves the use of plant-derived extracts and essential oils with antimicrobial properties. However, their efficacy can be variable, and they may introduce challenges related to odor, color, and stability in formulations.

Conclusion

4-Chloro-3-methylphenol remains a valuable tool in the arsenal of researchers and formulators requiring potent and broad-spectrum antimicrobial activity. Its cost-effectiveness and proven efficacy make it a strong candidate for a wide range of applications, from industrial biocides to preservatives in topical pharmaceuticals. However, its potential for skin sensitization and inactivation by certain formulation components necessitates careful consideration and thorough efficacy testing in the final product matrix. As the demand for alternative preservative systems grows, a comprehensive understanding of the comparative performance of agents like PCMC is essential for making informed decisions in product development and scientific research.

References

  • MDPI. (n.d.). Removal of 4-Chloro-3-Methylphenol (p-Chlorocresol) from Tannery Effluent, from Lab to Pilot Scale. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, April 3). Effect of Commonly Used Cosmetic Preservatives on Healthy Human Skin Cells. Retrieved from [Link]

  • LANXESS. (2015, July). Product Safety Assessment: 4-Chloro-3-methylphenol. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 4-chloro-3-methyl-phenol. Retrieved from [Link]

Sources

Safety Operating Guide

Proper Disposal of 4-Bromo-3-chloro-2-methylphenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of 4-Bromo-3-chloro-2-methylphenol in a laboratory setting. As a halogenated phenol, this compound requires careful management as hazardous waste. The following procedures are synthesized from established safety protocols for similar chemical structures and general hazardous waste regulations to ensure the protection of personnel and the environment.

Immediate Safety and Hazard Assessment

Key Assumed Hazards:

  • Toxicity: Harmful if swallowed or inhaled.[1][2]

  • Irritation: Causes skin and serious eye irritation.[1][2][3] May cause respiratory irritation.[1][3]

  • Environmental Hazard: Potentially toxic to aquatic life.[4]

Personal Protective Equipment (PPE)

A thorough risk assessment should always precede handling. The following PPE is mandatory to minimize exposure:

  • Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber).

  • Eye/Face Protection: Use chemical safety goggles or a face shield.[1]

  • Skin and Body Protection: A lab coat is required. For tasks with a higher risk of splashing, consider additional protective clothing.

  • Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[5][6]

Waste Segregation and Collection: The Foundation of Safe Disposal

Proper segregation of chemical waste at the point of generation is paramount to prevent dangerous reactions and ensure compliant disposal.

Step-by-Step Waste Collection Protocol:
  • Designate a Waste Container: Use a clearly labeled, leak-proof, and sealable container for all this compound waste.[5] The container must be compatible with the chemical.

  • Labeling: Affix a hazardous waste label to the container immediately. The label must include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • Associated hazard pictograms (e.g., irritant, toxic)

    • The date accumulation started

  • Waste Streams:

    • Solid Waste: Collect unused or expired solid this compound, as well as contaminated items like pipette tips, weigh boats, and gloves, in the designated solid waste container.[5][7]

    • Liquid Waste: Solutions containing this compound should be collected in a separate, designated "Halogenated Organic Waste" container.[8][9] Do not mix with non-halogenated waste streams.[8]

  • Container Management: Keep the waste container sealed when not in use.[5] Store it in a well-ventilated, designated satellite accumulation area away from incompatible materials.[6]

Spill Management and Emergency Procedures

Accidents can happen. A clear and concise spill response plan is essential.

Small Spill Cleanup:
  • Evacuate and Ventilate: Ensure the area is well-ventilated. If not already working in one, move to a fume hood.

  • Don Appropriate PPE: Wear the PPE outlined in Section 1.

  • Containment: For solid spills, carefully sweep or vacuum the material and place it into the designated hazardous waste container.[1][6] Avoid generating dust.[6][10]

  • Decontamination: Clean the spill area with an appropriate solvent and then soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor or Environmental Health and Safety (EHS) department.

First Aid:
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1][6]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[1][6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][6]

Formal Disposal Procedures

The disposal of this compound must be handled by a licensed professional waste disposal service.[1]

Disposal Workflow:
  • Container Full: Once the waste container is 90% full, seal it securely.[5]

  • Request Pickup: Follow your institution's procedures to request a hazardous waste pickup. This typically involves contacting your EHS department.

  • Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately.

  • Handover: Transfer the waste to authorized personnel for transport and disposal.

Never dispose of this compound down the sink or in the regular trash. [5][11] This is a violation of environmental regulations and can lead to harmful contamination.

Data and Workflow Visualization

Chemical Hazard Summary
PropertyInformationSource
Chemical Name This compound-
Assumed Hazards Acute toxicity (oral), Skin irritation, Serious eye irritation, Respiratory tract irritation[1][2][3]
Incompatibilities Strong oxidizing agents, bases, acid anhydrides, acid chlorides[12]
Storage Store in a cool, dry, well-ventilated area in a tightly closed container[4][6]
Disposal Decision Workflow

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_storage_disposal Storage & Final Disposal cluster_spill Spill Emergency start Start: Need to dispose of This compound risk_assessment Conduct Risk Assessment start->risk_assessment ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) risk_assessment->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Waste Type? fume_hood->waste_type solid_waste Collect in Labeled 'Solid Halogenated Waste' Container waste_type->solid_waste Solid (powder, contaminated labware) liquid_waste Collect in Labeled 'Liquid Halogenated Waste' Container waste_type->liquid_waste Liquid (solutions) seal_container Seal Container When Not in Use solid_waste->seal_container liquid_waste->seal_container store_safe Store in Designated Satellite Accumulation Area seal_container->store_safe request_pickup Container 90% Full: Request EHS Pickup store_safe->request_pickup end End: Waste Transferred to Licensed Disposal Service request_pickup->end spill Spill Occurs spill_response Execute Spill Protocol: 1. Evacuate & Ventilate 2. Don PPE 3. Contain & Clean Up spill->spill_response spill_waste Dispose of Cleanup Materials as Hazardous Waste spill_response->spill_waste spill_waste->seal_container

Caption: Decision workflow for the safe disposal of this compound.

References

  • Research Safety Affairs, University of Tennessee Health Science Center. Phenol, Chloroform, or TRIzol™ Waste Disposal.
  • Cole-Parmer.
  • Thermo Fisher Scientific.
  • CPAchem.
  • ResearchG
  • Fisher Scientific.
  • Aaronchem. Safety Data Sheet - 4-Bromo-3-fluoro-2-methylphenol.
  • Fisher Scientific.
  • Nipissing University.
  • Northwestern University. Hazardous Waste Disposal Guide.
  • Apollo Scientific.
  • New Jersey Department of Health. Phenol - Hazardous Substance Fact Sheet.
  • University of Massachusetts Boston.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Bromo-3-chloro-2-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for the materials we handle. 4-Bromo-3-chloro-2-methylphenol, a halogenated phenol, is a potent compound whose safe handling is non-negotiable. This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection and use. Our goal is to build a culture of safety that is as robust as our science, ensuring that every researcher is protected by a system of self-validating protocols.

Hazard Assessment: The "Why" Behind the Protocol

Understanding the causality of risk is the foundation of effective safety. This compound is not merely a generic laboratory reagent; it belongs to the phenol family, a class of compounds known for their insidious hazards.

Phenols are readily absorbed through the skin and can act as systemic toxins.[1] A critical, and often dangerously misleading, property of many phenols is their anesthetic effect, which can cause severe chemical burns that may not be immediately painful or visible.[1][2] This false sense of security can lead to prolonged exposure and significant injury.

The specific hazards associated with halogenated phenols like this compound, as identified in safety data sheets (SDS) for structurally similar compounds, include:

  • Acute Toxicity: Harmful if swallowed or in contact with skin.[3]

  • Skin Corrosion/Irritation: Causes skin irritation and potentially severe burns.[3][4][5]

  • Serious Eye Damage/Irritation: Poses a significant risk of causing serious, potentially permanent, eye damage.[3][4][5]

  • Respiratory Irritation: Inhalation of dust or vapors can cause respiratory tract irritation.[3][4][5]

Therefore, our PPE strategy is not just about creating a barrier, but about creating a definitive, multi-layered defense against dermal absorption, ocular damage, and respiratory exposure.

Core PPE Requirements: A Multi-Layered Defense

Based on the hazard profile, a comprehensive PPE plan is mandatory. The following table summarizes the minimum requirements.

Hazard Route GHS Classification (Typical for Class) Required PPE Rationale
Skin Contact Skin Corrosion/Irritation (Category 2)[3][4] Acute Dermal Toxicity (Category 4)[3]Gloves: Double-gloving with a chemical-resistant outer glove (e.g., Neoprene, Butyl Rubber) over an inner nitrile glove.[6] Body: Fully-buttoned laboratory coat. Chemical-resistant apron for splash risks.[6]Prevents direct contact and systemic absorption. The anesthetic properties of phenols necessitate a robust barrier, as sensation cannot be relied upon to detect exposure.[2]
Eye Contact Serious Eye Damage/Irritation (Category 2/2A)[3][4]Primary: Chemical safety goggles. Secondary: Face shield when handling solutions or there is a significant splash hazard.[2][4][6]Protects against irreversible eye damage from splashes of either solid particles or solutions.
Inhalation Specific Target Organ Toxicity (Respiratory Irritation) (Category 3)[3][4]Engineering Control: Mandatory use of a certified chemical fume hood for all handling.[2][7] Respiratory: A NIOSH-approved respirator is necessary if dusts are generated outside of a fume hood.[8]Prevents irritation of the respiratory tract. The solid form of the compound requires careful handling to avoid creating airborne dust.[4]

Procedural Guidance: From Preparation to Disposal

A. PPE Selection Workflow

The specific tasks you perform dictate the precise level of PPE required. This decision-making process should be deliberate and consistent.

PPE_Workflow cluster_prep Preparation & Planning cluster_tasks Task-Specific PPE Selection cluster_ppe Required PPE Ensemble start Identify Task with This compound sds Review SDS and Standard Operating Procedure (SOP) start->sds weighing Task: Weighing Solid sds->weighing Assess Risk solution Task: Preparing Solution (Splash Potential) sds->solution Assess Risk transfer Task: Small Volume Transfer sds->transfer Assess Risk ppe_weigh Minimum PPE: - Chemical Fume Hood - Lab Coat - Safety Goggles - Nitrile Gloves (Double) weighing->ppe_weigh ppe_solution Enhanced PPE: - Chemical Fume Hood - Chemical Apron over Lab Coat - Face Shield over Goggles - Double Gloves (Neoprene over Nitrile) solution->ppe_solution transfer->ppe_weigh

Caption: PPE selection workflow based on laboratory task.

B. Step-by-Step Handling Protocol

  • Preparation: Before entering the lab, ensure you are wearing long pants and closed-toe shoes.[6]

  • Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.[2][7] Ensure an emergency eyewash and safety shower are immediately accessible.[7]

  • Donning PPE (Donning Sequence):

    • Put on your inner pair of nitrile gloves.

    • Don your lab coat, ensuring it is fully buttoned.

    • If a splash risk is present, don a chemical-resistant apron.[6]

    • Put on your chemical safety goggles.

    • Put on your outer, chemical-resistant gloves (e.g., neoprene), ensuring the cuffs go over the sleeves of your lab coat.

    • If a significant splash risk exists, add a face shield over your goggles.[6]

  • Handling the Chemical:

    • Always handle the solid compound carefully to minimize dust formation.[4] Use tools like a spatula; do not pour the solid in a way that creates a dust cloud.

    • If transferring the chemical, perform the action slowly and deliberately well inside the fume hood to contain any potential spills or dust.

  • Decontamination and Doffing PPE (Doffing Sequence):

    • Wipe down any gross contamination from your outer gloves using a suitable solvent or decontaminant.

    • Remove the face shield and/or apron (if worn).

    • Remove your outer gloves, peeling them off without touching the outside surface. Dispose of them immediately in the designated hazardous waste container.

    • Remove your lab coat, turning it inside out as you remove it to contain any surface contamination.

    • Remove your safety goggles.

    • Remove your inner nitrile gloves, again without touching the outer surface.

    • Crucially, wash your hands thoroughly with soap and water immediately after removing all PPE. [3]

Emergency and Disposal Plans

A. Emergency Response: A Critical Priority

In case of exposure, immediate and correct first aid is critical to minimizing harm. Anyone assisting the victim must wear appropriate PPE.[1][9]

  • Skin Contact: Speed is paramount. Immediately remove all contaminated clothing.[9] The recommended procedure is to wipe the affected area with low-molecular-weight polyethylene glycol (PEG 300 or 400), if available, followed by copious rinsing with water for at least 15-20 minutes.[1][9] If PEG is not available, begin flushing with water immediately.[3] Seek immediate medical attention for any skin exposure. [9]

  • Eye Contact: Go directly to the emergency eyewash station. Hold eyelids open and flush with a continuous stream of water for at least 15 minutes.[3][4] Remove contact lenses if present and easy to do so. Seek immediate medical attention. [3]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][10]

B. Disposal Plan

Proper disposal is the final step in the chemical's lifecycle and a critical component of laboratory safety.

  • Chemical Waste: All surplus this compound and any solutions containing it must be disposed of as hazardous waste. Do not pour it down the drain.[4][9] Collect it in a clearly labeled, sealed container for pickup by a licensed professional waste disposal service.[4]

  • Contaminated PPE: Heavily contaminated disposable items, including gloves, aprons, and lab coats, should be considered hazardous waste and disposed of accordingly.[7] Do not place them in the regular trash.

By integrating this comprehensive understanding of the risks with meticulous, repeatable procedures, we can ensure that our pursuit of scientific advancement is always grounded in an unwavering commitment to safety.

References

  • Phenol SOP. (n.d.). University of California, Santa Barbara. Retrieved from [Link]

  • Poster for the SAFE USE of PHENOL. (n.d.). European Chemical Industry Council (Cefic). Retrieved from [Link]

  • Phenol Standard Operating Procedure. (2022, June). Yale Environmental Health & Safety. Retrieved from [Link]

  • FACT SHEET: Phenol. (2023, June 30). Princeton University Environmental Health and Safety. Retrieved from [Link]

  • Safety data sheet - 4-Bromo-3-methylphenol. (2023, April 4). CPAchem. Retrieved from [Link]

  • SAFETY DATA SHEET - 4-Chloro-2-methylphenol. (2025, September 15). Thermo Fisher Scientific. Retrieved from [Link]

  • 4-Bromo-2-chloro-3-methylphenol. (n.d.). PubChem. Retrieved from [Link]

  • Appendix P - Phenol First Aid Guide and PPE. (n.d.). University of California, Berkeley - Environment, Health and Safety. Retrieved from [Link]

  • Material Safety Data Sheet - 4-Bromo-2-chlorophenol, 99%. (n.d.). Cole-Parmer. Retrieved from [Link]

  • 4-Chloro-3-methylphenol - Product Safety Summary. (n.d.). LANXESS. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.